Ethyl 1-piperidineacetate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-piperidin-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8-10-6-4-3-5-7-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZHLNWWDDNIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349188 | |
| Record name | Ethyl 1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-10-3 | |
| Record name | 1-Piperidineacetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23853-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-piperidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidineacetic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Ethyl 1-Piperidineacetate: A Comprehensive Technical Guide for Research and Development
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of Ethyl 1-piperidineacetate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It details two robust and scalable synthetic protocols, delving into the mechanistic underpinnings and the rationale behind experimental choices. This document emphasizes scientific integrity, providing self-validating protocols and citing authoritative sources to support key claims. Quantitative data is presented in clear tabular formats, and reaction pathways are visualized using Graphviz diagrams to enhance understanding.
Introduction: The Significance of the Piperidine Scaffold and this compound
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility, metabolic stability, and the ability to interact with biological targets.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including analgesic, antihistaminic, antipsychotic, and anticancer effects.[4]
This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a tertiary amine and an ester group, allows for a variety of subsequent chemical transformations. This makes it a versatile starting material for the development of novel therapeutic agents. This guide will provide detailed, field-proven protocols for the synthesis of this important compound, enabling researchers to confidently produce high-purity material for their research and development endeavors.
Synthesis Protocols for this compound
This section details two distinct and reliable methods for the synthesis of this compound: a classical N-alkylation using potassium carbonate as a base, and a more reactive approach utilizing sodium hydride.
Protocol 1: N-Alkylation of Piperidine with Ethyl Chloroacetate using Potassium Carbonate
This widely used and robust method involves the direct alkylation of the secondary amine of piperidine with ethyl chloroacetate in the presence of a mild inorganic base, potassium carbonate. This method is favored for its operational simplicity, safety, and scalability.
2.1.1. Underlying Principles and Mechanistic Rationale
The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.[5] The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. The chlorine atom, being a good leaving group, is displaced.
Potassium carbonate (K2CO3) plays a crucial role as a base. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is essential for driving the reaction to completion, as the protonated piperidine (piperidinium hydrochloride) is no longer nucleophilic and would otherwise halt the reaction. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is preferred as it effectively solvates the ions involved in the reaction, facilitating the SN2 process without interfering with the nucleophile.
2.1.2. Experimental Workflow Diagram
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
Ethyl 1-piperidineacetate CAS number 23853-10-3
An In-depth Technical Guide to Ethyl 1-piperidineacetate (CAS: 23853-10-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Piperidin-1-ylacetic acid ethyl ester, is a versatile α-amino acid ester derivative with significant applications as a building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive tertiary amine within a stable piperidine ring and an ester functionality, makes it a valuable intermediate for creating more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols with mechanistic insights, key chemical reactions, and its role in the development of pharmacologically active compounds. Particular emphasis is placed on the practical application of this compound, underpinned by safety and handling protocols essential for laboratory use.
Physicochemical and Spectroscopic Profile
This compound is a clear, colorless to light yellow liquid under standard conditions.[1][3] Its fundamental properties are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 23853-10-3 | [1][4] |
| Molecular Formula | C₉H₁₇NO₂ | [1][4] |
| Molecular Weight | 171.24 g/mol | [1][4] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 109-111 °C at 25 mmHg | [1] |
| Density | 0.984 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.453 | [1] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents; limited in water | [2] |
| pKa | 7.44 ± 0.10 (Predicted) | [3] |
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is an interpretation of its expected spectra.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum would exhibit characteristic signals: a triplet at ~1.25 ppm (3H, corresponding to the -CH₃ of the ethyl group), a quartet at ~4.15 ppm (2H, from the -OCH₂- of the ethyl group), a singlet at ~3.10 ppm (2H, for the α-methylene group -CH₂-COO-), and a series of multiplets between ~1.50-2.50 ppm (10H, for the five methylene groups of the piperidine ring).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each carbon environment: ~14.2 ppm (-CH₃), ~60.5 ppm (-OCH₂-), ~54.0 ppm (for the two piperidine carbons adjacent to the nitrogen), ~26.0 ppm and ~24.0 ppm (for the other piperidine carbons), ~60.0 ppm (for the α-carbon -CH₂-COO-), and a characteristic downfield signal around ~171.0 ppm for the ester carbonyl carbon (C=O).[5]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong absorption band around 1740-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester group. Additional peaks corresponding to C-H stretching (aliphatic) would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear around 1150-1250 cm⁻¹ .[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely include a prominent peak at m/z = 98, corresponding to the loss of the ethoxycarbonyl group (-COOEt), resulting in the piperidinomethyl cation.
Synthesis of this compound
The most direct and common synthesis of this compound is through the nucleophilic substitution (N-alkylation) of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[1]
Reaction Mechanism and Rationale
The synthesis proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of piperidine acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl haloacetate. The halide serves as the leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (e.g., HCl) formed as a byproduct, preventing the protonation of the piperidine reactant which would render it non-nucleophilic. The choice of a polar aprotic solvent like acetonitrile or acetone facilitates the reaction by solvating the cations while leaving the nucleophile relatively free to react.
Caption: Fig 1: Synthesis via SN2 Alkylation.
Detailed Experimental Protocol
Materials:
-
Piperidine (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetonitrile followed by piperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add ethyl chloroacetate (1.05 eq) to the mixture dropwise via a dropping funnel. The addition should be controlled to manage any exotherm.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the resulting crude oil in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation (lit. bp 109-111 °C at 25 mmHg) to obtain a pure, colorless to light yellow liquid.[1]
Chemical Reactivity and Applications in Drug Development
This compound serves as a key intermediate due to its dual functionality. The tertiary amine can be quaternized, and the ester can be hydrolyzed, reduced, or converted into an amide. Its primary value lies in its use as a scaffold to build more elaborate molecules.
Key Reactions
-
Alkylation: The tertiary amine can be alkylated to form quaternary ammonium salts. For instance, its reaction with ethyl bromoacetate has been studied and reported to follow second-order kinetics.[1]
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 1-piperidineacetic acid.
-
Amidation: The ester can react with amines, often at elevated temperatures or with catalysis, to form the corresponding amides.
-
Reduction: The ester can be reduced to the corresponding alcohol, 2-(piperidin-1-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Application in Pharmaceutical Synthesis
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of conditions, especially those affecting the central nervous system (CNS).[7][8][9][10][11] this compound is a valuable starting material for introducing this moiety. A notable application is its use as a reactant for the synthesis of nicotinic acid receptor agonists, which are investigated for the treatment of dyslipidemia.[1][3]
Caption: Fig 2: Role as a Building Block in Synthesis.
The workflow above (Fig. 2) conceptualizes how this compound can be elaborated into a potential active pharmaceutical ingredient (API). The ester is first converted to an amide, which then undergoes further chemical transformations to build the final complex molecular architecture required for biological activity.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible liquid and an irritant.
GHS Hazard Information
| Hazard Code | Description | Precautionary Statement(s) | Source(s) |
| H315 | Causes skin irritation | P264, P280, P302+P352 | [12] |
| H319 | Causes serious eye irritation | P280, P305+P351+P338 | [12] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 | [12] |
Signal Word: Warning
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.[14]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[14] Dispose of contents/container to an approved waste disposal plant.[13]
Conclusion
This compound (CAS: 23853-10-3) is a foundational chemical intermediate with well-defined properties and straightforward synthesis. Its utility is firmly established in synthetic chemistry, particularly as a precursor for pharmacologically relevant molecules that incorporate the privileged piperidine scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel therapeutic agents.
References
- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 2. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 3. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 4. ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3 [matrix-fine-chemicals.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 23853-10-3 [amp.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. southwest.tn.edu [southwest.tn.edu]
Introduction: Defining the Molecular Blueprint of Ethyl 1-piperidineacetate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-piperidineacetate
This compound (CAS No: 23853-10-3) is a derivative of piperidine, a ubiquitous heterocyclic scaffold in medicinal chemistry.[1] As an α-amino acid ester, its structural integrity is paramount in research and development, where it may serve as a building block or a final active compound.[2] Accurate and comprehensive characterization is therefore not merely a procedural step but the foundation of reliable scientific discovery. This guide provides an in-depth analysis of this compound using the three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It delves into the causality behind the observed spectral features, offering field-proven insights into experimental protocols and data interpretation, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 23853-10-3 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 109-111 °C at 25 mmHg | [1] |
| Density | 0.984 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.453 |[1] |
Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic interpretation.
Caption: 2D Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.
Expertise & Experience: The Rationale Behind the Protocol
The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound due to its excellent solubilizing power and the single, easily identifiable residual solvent peak at ~7.26 ppm.[3] The concentration is a balance; for ¹H NMR, 5-25 mg in ~0.6 mL of solvent is sufficient for rapid, high-quality data acquisition.[4] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a clean, dry vial.[3][4]
-
To ensure spectral accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.[6]
-
Cap the NMR tube securely and wipe the outside clean to remove any chemical residues.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer's magnet.[7]
-
"Lock" the spectrometer onto the deuterium signal of the CDCl₃. This step is essential for maintaining a stable magnetic field during the experiment.[6]
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved spectral lines.[6]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Data Interpretation and Structural Assignment
The structure of this compound presents distinct chemical environments for its protons and carbons, leading to a predictable NMR spectrum.
Caption: Labeled structure for NMR assignments.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| H₁₂ | ~1.25 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene (H₁₁) protons. |
| H₄ | ~1.45 | Multiplet (m) | 2H | Piperidine protons at the 4-position, furthest from the nitrogen. |
| H₃, H₅ | ~1.60 | Multiplet (m) | 4H | Piperidine protons at the 3- and 5-positions. |
| H₂, H₆ | ~2.45 | Multiplet (m) | 4H | Piperidine protons adjacent to the nitrogen (α-protons), deshielded by the electronegative N atom. |
| H₇ | ~3.20 | Singlet (s) | 2H | Methylene protons between the nitrogen and the carbonyl group. Deshielded by both. No adjacent protons to couple with. |
| H₁₁ | ~4.15 | Quartet (q) | 2H | Methylene protons of the ethyl group, split by the adjacent methyl (H₁₂) protons. Deshielded by the ester oxygen. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [8][9]
| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C₁₂ | ~14.2 | Ethyl group methyl carbon. |
| C₄ | ~24.5 | Piperidine carbon at the 4-position. |
| C₃, C₅ | ~26.0 | Piperidine carbons at the 3- and 5-positions. |
| C₂, C₆ | ~54.0 | Piperidine carbons adjacent to the nitrogen (α-carbons). |
| C₁₁ | ~60.5 | Ethyl group methylene carbon, attached to the ester oxygen. |
| C₇ | ~61.0 | Methylene carbon between the nitrogen and the carbonyl. |
| C₈ | ~171.0 | Ester carbonyl carbon, highly deshielded. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: Causality in IR Analysis
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior to traditional salt plates. ATR-FTIR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply placing a drop of the liquid on the crystal surface. The key diagnostic peaks for this molecule are associated with the ester group. Esters characteristically show three intense peaks: a C=O stretch and two C-O stretches, a pattern sometimes referred to as the "Rule of Three".[10]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.[11]
-
Sample Analysis: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Data Interpretation: Vibrational Fingerprints
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Interpretation |
|---|---|---|---|---|
| 2980-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong | Confirms the presence of the piperidine and ethyl alkyl chains. |
| ~1740 | C=O Stretch | Ester | Very Strong | A highly characteristic and intense peak confirming the ester carbonyl group.[10] |
| ~1240 & ~1180 | C-O Stretch | Ester | Strong | Two distinct C-O stretching bands (asymmetric and symmetric) are characteristic of the C-O-C linkage in the ester.[10] |
| ~1150 | C-N Stretch | Tertiary Amine | Medium | Indicates the presence of the piperidine nitrogen bond. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.
Expertise & Experience: Predicting Fragmentation
In Electron Ionization (EI) Mass Spectrometry, the "nitrogen rule" is a valuable heuristic. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] this compound (C₉H₁₇NO₂) has one nitrogen atom, and its molecular weight is 171, consistent with the rule. The most significant fragmentation pathway for aliphatic amines is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[13] This process leads to the formation of a stable, resonance-stabilized iminium cation, which often corresponds to the base peak (the most intense peak) in the spectrum.[14]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: As the pure compound elutes from the column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation: The Fragmentation Pathway
The mass spectrum confirms the molecular weight and reveals the molecule's cleavage points.
Table 5: Major Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Interpretation |
|---|---|---|
| 171 | [C₉H₁₇NO₂]⁺• | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. |
| 98 | [C₆H₁₂N]⁺ | Base Peak : Result of α-cleavage with loss of the •COOCH₂CH₃ radical. This highly stable iminium ion is characteristic of this structure. |
| 126 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the molecular ion. |
| 84 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring itself, possibly through ring opening and subsequent cleavage. |
Caption: Primary fragmentation pathway of this compound in EI-MS.
Conclusion
The collective data from NMR, IR, and MS provide a comprehensive and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ester functional group, and mass spectrometry validates the molecular weight while revealing a characteristic and predictable fragmentation pattern dominated by α-cleavage. This integrated spectroscopic approach forms a robust, self-validating system for the identification and quality assessment of this compound, ensuring its suitability for advanced applications in research and development.
References
- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 2. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. GCMS Section 6.15 [people.whitman.edu]
Solubility of Ethyl 1-piperidineacetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 1-piperidineacetate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates in organic solvents is a cornerstone of efficient drug development and manufacturing. It governs critical processes ranging from reaction kinetics and purification to formulation and final product stability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a key building block in medicinal chemistry. This document moves beyond a simple recitation of data, offering researchers, chemists, and formulation scientists a foundational understanding of the physicochemical principles involved, detailed experimental protocols, and the logic behind solvent selection.
Introduction: The Significance of this compound Solubility
This compound (CAS No. 23853-10-3) is a versatile intermediate characterized by its piperidine ring, a common scaffold in many pharmaceutical agents, linked to an ethyl ester functional group. Its molecular structure presents a duality of polarity, featuring a polar tertiary amine and ester group, alongside a nonpolar aliphatic ring system. This balance dictates its interaction with various media, making a thorough understanding of its solubility essential for process optimization.
Key applications where solubility data is critical include:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in a single phase, maximizing reaction rates and yield.
-
Purification: Designing crystallization or chromatography procedures where solubility differences are exploited to separate the product from impurities.
-
Formulation: Developing stable liquid formulations or controlling dissolution rates in solid dosage forms.
-
Analytical Chemistry: Preparing standards and samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).
This guide provides the theoretical basis and practical methodologies to empower researchers to make informed decisions regarding solvent selection for this compound.
Physicochemical Profile and Structural Analysis
To understand solubility, we must first understand the molecule itself. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 109-111 °C at 25 mmHg | |
| Density | 0.984 g/mL at 25 °C | |
| Synonym | Piperidin-1-ylacetic acid ethyl ester |
The structure, depicted below, is fundamental to its solubility profile.
Caption: Chemical structure of this compound.
Structural Interpretation for Solubility:
-
Polar Regions: The molecule possesses two key polar centers: the nitrogen atom of the piperidine ring and the carbonyl (C=O) and ether (C-O-C) functionalities of the ethyl ester group. These regions can engage in dipole-dipole interactions with polar solvents.[1][2][3]
-
Nonpolar Regions: The piperidine ring's methylene (-CH₂-) backbone and the ethyl group are nonpolar. These aliphatic regions interact primarily through weaker van der Waals forces, specifically London dispersion forces, which are favored in nonpolar solvents.[4][5][6]
This structural duality suggests that this compound will exhibit broad solubility in solvents of intermediate polarity and good solubility in many common polar organic solvents.
The Theoretical Framework of Solubility
The adage "like dissolves like" serves as a useful starting point, but a deeper understanding requires examining the intermolecular forces between the solute (this compound) and the solvent.[7][8][9] Dissolution is a process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions. A favorable dissolution process occurs when the resulting solute-solvent interactions are strong enough to overcome the initial forces.
Caption: The energetic balance of dissolution.
-
Dipole-Dipole Interactions: These are electrostatic attractions between the permanent dipoles of polar molecules.[10] The ester group in this compound creates a significant dipole, which will interact favorably with polar solvents like acetone, ethyl acetate, and dichloromethane.
-
London Dispersion Forces (LDF): These are temporary attractive forces arising from transient fluctuations in electron distribution.[11][12] LDFs are present in all molecules but are the primary force of attraction for nonpolar substances. The hydrocarbon portions of this compound will interact with nonpolar solvents like toluene or hexane via LDFs.
-
Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ester and the nitrogen atom of the piperidine can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents like ethanol and methanol.
Based on these principles, solubility is expected to be highest in polar aprotic and polar protic solvents, where a combination of dipole-dipole forces, potential hydrogen bonding, and LDFs can be maximized.
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide guidance, empirical determination is essential for accurate, quantitative data. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[13] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.[13][14]
The Shake-Flask Protocol
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Glass vials or flasks with airtight caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV system or UV-Vis spectrophotometer
Caption: Workflow for the Shake-Flask Solubility Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). The key is to ensure that undissolved solute will be present at equilibrium, which visually confirms saturation.[13]
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[15][16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved material settle. For robust separation, centrifuge the vials.[14] This step is crucial to avoid aspirating undissolved material, which would artificially inflate the measured solubility.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any fine particulates.
-
Quantification: Accurately dilute the filtered saturate with the appropriate solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine its concentration.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for determining the concentration of a solute in solution, making it ideal for solubility studies.[7][17]
Protocol for HPLC Method Development and Analysis:
-
Instrument Setup:
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound shows strong absorbance (e.g., determined by a UV scan).
-
-
Calibration Curve Preparation:
-
Prepare a high-concentration stock solution of this compound in the chosen solvent.
-
Perform a series of serial dilutions to create at least five calibration standards of known concentrations.[7]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot peak area versus concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. This validates that the instrument response is proportional to concentration.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the shake-flask experiment.
-
Using the peak area of the sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of this compound in the original saturated solution.
-
Predicted Solubility Profile and Data Summary
By synthesizing the structural analysis and the principles of intermolecular forces, we can predict the solubility behavior of this compound across different solvent classes. This provides a hypothesis that can be confirmed experimentally.
Table 2: Predicted Solubility of this compound and Recommended Solvents for Testing
| Solvent Class | Example Solvents | Dominant Intermolecular Forces with Solute | Predicted Solubility |
| Nonpolar | Hexane, Toluene | London Dispersion Forces | Low to Moderate |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High |
| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding (Acceptor), Dipole-Dipole | High |
| Aqueous | Water | Limited Hydrogen Bonding, Dipole-Dipole | Low[19] |
Researchers should use the protocols outlined in Section 4 to populate a data table with their empirical findings.
Table 3: Template for Experimental Solubility Data (at 25°C)
| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | 9.1 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 1.9 | Experimental Value | Calculated Value |
| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |
| Methanol | 32.7 | Experimental Value | Calculated Value |
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure, which contains both polar and nonpolar regions. A comprehensive understanding is not derived from a single data point but from a systematic approach that combines theoretical prediction with robust experimental verification. The Shake-Flask method coupled with HPLC analysis represents the definitive standard for obtaining accurate thermodynamic solubility data. By following the principles and protocols detailed in this guide, researchers in drug development and chemical synthesis can confidently select optimal solvents, streamline processes, and accelerate their research and development timelines.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Van Der Waals Force - GeeksforGeeks [geeksforgeeks.org]
- 5. Van Der Waals Forces- Weak Intermolecular Force of Attraction in Chemical species. [allen.in]
- 6. Van der Waals force - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. youtube.com [youtube.com]
- 9. chem.ws [chem.ws]
- 10. Intermolecular force - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
Ethyl 1-piperidineacetate: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Value of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of approved pharmaceuticals and bioactive natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with favorable physicochemical and pharmacokinetic properties, such as improved water solubility and metabolic stability, which enhance druggability.[1][3] Ethyl 1-piperidineacetate (CAS No: 23853-10-3), a readily accessible derivative, serves as a particularly valuable starting point for chemical elaboration. This guide, intended for researchers and drug development professionals, will explore the synthetic versatility and therapeutic potential of this compound, moving from its core chemical properties to its application in the synthesis of high-value therapeutic agents, with a focus on Central Nervous System (CNS) disorders and other emerging areas.
Physicochemical Profile and Synthetic Rationale
This compound is a colorless to light yellow liquid with a molecular weight of 171.24 g/mol .[4] Its structure combines a basic piperidine nitrogen with an ethyl ester moiety, providing two key reactive handles for synthetic modification. The choice of this scaffold is underpinned by sound medicinal chemistry principles:
-
Modulation of Basicity: The piperidine nitrogen (pKa ≈ 7.4) is typically protonated at physiological pH.[5] This basicity can be crucial for forming salt-bridge interactions with acidic residues in target proteins, such as the glutamate in the sigma-1 receptor or residues in the acetylcholinesterase active site.[6]
-
Vectorial Exit Points: The structure allows for synthetic vectors at the nitrogen atom and at the acetate group. The nitrogen can be readily alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up a vast chemical space for derivatization.
-
Improved Pharmacokinetics: The piperidine motif is known to enhance metabolic stability and facilitate transport across biological membranes, often leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties in the resulting drug candidates.[1]
Core Synthetic Transformations and Derivatization Potential
The true power of this compound lies in its synthetic tractability. A few fundamental transformations can convert this simple starting material into a library of diverse intermediates, ready for incorporation into more complex drug candidates.
Experimental Protocol 1: Reduction of this compound to 2-(Piperidin-1-yl)ethanol
The reduction of the ethyl ester to a primary alcohol is a critical first step for many synthetic routes, creating a new point for elongation or functionalization. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.[7][8]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen-inlet tube under a nitrogen atmosphere.
-
Carefully charge the flask with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[9]
-
Following the ethyl acetate quench, slowly add water (1 mL per 1 g of LiAlH₄), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and finally water again (3 mL per 1 g of LiAlH₄).
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the precipitate and wash the filter cake thoroughly with THF or ethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(piperidin-1-yl)ethanol, which can be purified by vacuum distillation.
This resulting alcohol, 2-(piperidin-1-yl)ethanol, is a versatile intermediate for further reactions, such as ether formation or conversion to an alkyl halide for subsequent nucleophilic substitution.
Therapeutic Applications and Case Studies
The derivatives of the piperidine acetate scaffold have been investigated across a wide spectrum of diseases. The following sections highlight key areas where this structural motif has shown significant promise.
Case Study 1: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Background: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh).[10] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft.[11][12] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cholinergic neurotransmission and symptomatic relief of cognitive decline.[13] The N-benzylpiperidine moiety is a key pharmacophore found in Donepezil (Aricept), a leading AChE inhibitor.[3][12]
Application of the Scaffold: While Donepezil itself is synthesized from different precursors, the this compound scaffold is an ideal starting point for generating novel analogues with potent AChE inhibitory activity. Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine are extremely potent AChE inhibitors.[14]
A logical synthetic workflow starting from this compound can be envisioned to access these types of potent molecules.
Structure-Activity Relationship (SAR) Insights: Studies on N-benzylpiperidine-based AChE inhibitors have revealed critical SAR insights:
-
The N-benzyl Group: This group is crucial for potent activity, likely engaging in cation-π interactions within the active site of AChE.[3]
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is important for activity.[14]
-
Substituents on the Benzamide Moiety: Introducing bulky groups at the para-position of the benzamide ring can substantially increase inhibitory potency.[14]
Quantitative Data: The power of this scaffold is exemplified by compound 21 from a study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which was selected for advanced development as an anti-dementia agent.[14]
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. BuChE) | Reference |
| Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) | Acetylcholinesterase (AChE) | 0.56 | >18,000-fold | [14] |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 | >1,250-fold | [12] |
Mechanism of Action: Cholinergic Pathway Modulation AChE inhibitors like the derivatives discussed prevent the hydrolysis of acetylcholine (ACh) at the synapse. This leads to an accumulation of ACh, which can then repeatedly stimulate postsynaptic nicotinic and muscarinic receptors, thereby enhancing cholinergic signaling.
Case Study 2: Sigma Receptor Ligands for Oncology and Neuroprotection
Background: Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are increasingly recognized as important therapeutic targets.[15] The σ1 receptor is involved in neuroprotection and modulating neurotransmission, while the σ2 receptor is overexpressed in proliferating cancer cells, making it a target for antitumor agents.[16] Piperidine-based structures have been identified as promising scaffolds for developing selective sigma receptor ligands.[15][16]
Application of the Scaffold: The core piperidine structure is essential for high-affinity binding to sigma receptors. This compound provides a starting point to synthesize N-substituted piperidines, which are a common feature of sigma ligands. For example, N-alkylation with various phenoxyalkyl halides can produce potent σ1 receptor ligands.
| Compound Class | Target | Kᵢ (nM) (Representative) | Therapeutic Potential | Reference |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 Receptor | 0.89 - 1.49 | Neuroprotection, Neuropathic Pain | [17] |
| N-[(4-chlorophenoxy)ethyl]piperidines | σ1 Receptor | 0.34 - 1.18 | Neuroprotection, Neuropathic Pain | [17] |
Emerging Applications: Anticancer and Antimicrobial Agents
The versatility of the piperidine scaffold extends to other therapeutic areas. Various studies have demonstrated the potential of highly functionalized piperidine derivatives as anticancer and antimicrobial agents. While not always derived directly from this compound, these examples showcase the broad biological relevance of the core structure.
Table of Reported Biological Activities for Piperidine Derivatives:
| Compound Class | Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |
| Substituted Piperidines | Anticancer | PC-3 (Prostate) | 6.3 µg/mL | [4] |
| Substituted Piperidines | Anticancer | 786-0 (Renal) | 0.4 µg/mL | [4] |
| Piperidine Derivative 6 | Antibacterial | Bacillus cereus | 0.75 mg/mL | [18] |
| Piperazine Derivatives | Antibacterial | S. aureus | 1-5 µg/mL | [14] |
Pharmacokinetic Profile of Piperidine-Based CNS Drugs: A Donepezil Example
Understanding the ADME properties of drugs derived from this scaffold is critical. Donepezil, with its N-benzylpiperidine core, serves as an excellent case study.
| Parameter | Value | Significance | Reference |
| Oral Bioavailability | ~100% | Excellent absorption from the gastrointestinal tract. | [12] |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 3-4 hours | Moderate rate of absorption. | [19] |
| Plasma Protein Binding | ~96% | Highly bound, primarily to albumin. | [19] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Metabolized by major cytochrome P450 enzymes. | [19] |
| Elimination Half-life (t₁/₂) | ~70 hours | Long half-life allows for once-daily dosing. | [19][20] |
| Excretion | Primarily renal | Excreted mainly through the kidneys. | [10] |
Conclusion and Future Directions
This compound is more than just a simple chemical building block; it is a gateway to a rich and diverse chemical space with proven therapeutic relevance. Its synthetic accessibility and the established importance of the N-substituted piperidine scaffold in CNS drug discovery, particularly in the development of acetylcholinesterase inhibitors, underscore its value. The ability to readily perform key transformations like ester reduction opens up straightforward pathways to complex and potent therapeutic candidates.
Future research should continue to leverage this scaffold to explore novel derivatives targeting not only AChE and sigma receptors but also other CNS targets, as well as expanding into oncology and infectious diseases. The inherent drug-like properties of the piperidine core, combined with the synthetic flexibility of the acetate side chain, ensure that this compound will remain a highly valuable tool for medicinal chemists striving to develop the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. reddit.com [reddit.com]
- 10. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 17. ricerca.uniba.it [ricerca.uniba.it]
- 18. academicjournals.org [academicjournals.org]
- 19. Donepezil - Wikipedia [en.wikipedia.org]
- 20. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Alkylation of Ethyl 1-Piperidineacetate for Advanced Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the alkylation of ethyl 1-piperidineacetate. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, strategic considerations for method selection, and detailed experimental protocols to empower the synthesis of novel N-substituted piperidine scaffolds. The piperidine moiety is a cornerstone of modern medicinal chemistry, and its strategic functionalization is a critical step in the development of new therapeutic agents.[1][2][3]
Strategic Importance of N-Alkylated Piperidine Scaffolds
The piperidine ring is a prevalent structural motif in a vast array of FDA-approved drugs and biologically active molecules.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be tailored to interact with specific biological targets. The nitrogen atom of the piperidine ring is a key handle for chemical modification, and its alkylation is a fundamental strategy for modulating a compound's physicochemical and pharmacological properties.[2] N-alkylation can influence a molecule's lipophilicity, basicity, and conformational flexibility, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4]
This compound itself is a valuable building block, incorporating a reactive secondary amine for N-functionalization and an ester group that can be further modified. The N-alkylated derivatives of this compound are precursors to a wide range of compounds with potential therapeutic applications, including antihypertensive agents and compounds targeting the central nervous system.[5][6]
Mechanistic Considerations in the N-Alkylation of this compound
The N-alkylation of this compound can be achieved through two primary mechanistic pathways: direct alkylation via nucleophilic substitution and reductive amination. The choice of method depends on the desired product, the nature of the alkylating agent, and the overall synthetic strategy.
Direct Alkylation: An SN2 Pathway
Direct alkylation involves the reaction of the secondary amine of this compound with an alkyl halide. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[7]
A critical aspect of this reaction is the use of a base to neutralize the hydrohalic acid (HX) formed as a byproduct. Without a base, the acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems.[8]
The Influence of the Ethyl Acetate Moiety: The ethyl acetate group attached to the piperidine nitrogen is an electron-withdrawing group. This has the effect of reducing the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an unsubstituted piperidine.[9] This reduced nucleophilicity may necessitate slightly more forcing reaction conditions (e.g., heating) to achieve a reasonable reaction rate.
Controlling Over-Alkylation: A significant challenge in the direct alkylation of secondary amines is the potential for the product, a tertiary amine, to react further with the alkyl halide to form a quaternary ammonium salt.[8] The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to this undesired side reaction.[9] To mitigate this, it is common practice to use a slight excess of the starting amine or to add the alkylating agent slowly to the reaction mixture.[8]
Caption: SN2 mechanism for the direct alkylation of this compound.
Reductive Amination: A Two-Step, One-Pot Process
Reductive amination is a milder and often more selective method for N-alkylation. This reaction proceeds in two steps within a single pot:
-
Iminium Ion Formation: The secondary amine of this compound reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a tertiary iminium ion.
-
In Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion to the corresponding tertiary amine.
A key advantage of this method is the avoidance of over-alkylation, as the product tertiary amine is not reactive under the reaction conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and its selectivity for reducing iminium ions in the presence of unreacted aldehydes or ketones.
Caption: Workflow for the reductive amination of this compound.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the N-alkylation of this compound. Researchers should adapt and optimize these conditions based on the specific substrate and desired outcome.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and potassium carbonate as the base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF or MeCN.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Slowly add the alkyl halide (1.1 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to 50-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.[10]
Expected Quantitative Data (Illustrative):
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | DMF | 25 | 12 | 85-95 |
| Ethyl iodide | MeCN | 70 | 24 | 70-85 |
| n-Butyl bromide | DMF | 70 | 24 | 65-80 |
Protocol 2: N-Alkylation via Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[10]
Expected Quantitative Data (Illustrative):
| Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzaldehyde | DCE | 25 | 6 | 90-98 |
| Cyclohexanone | DCM | 25 | 8 | 85-95 |
| Acetone | DCM | 25 | 12 | 75-85 |
Potential Side Reactions and Mitigation Strategies
A thorough understanding of potential side reactions is crucial for optimizing the synthesis of N-alkylated this compound derivatives.
-
Over-alkylation (Direct Alkylation): As previously discussed, the formation of quaternary ammonium salts is a common side reaction. This can be minimized by using a slight excess of the starting amine, slow addition of the alkylating agent, and careful monitoring of the reaction progress.[8]
-
Ester Hydrolysis: Under strongly basic or acidic conditions, the ethyl ester of the acetate moiety can be hydrolyzed to the corresponding carboxylic acid. Using a mild inorganic base like potassium carbonate for direct alkylation and avoiding harsh acidic workups can prevent this. The conditions for reductive amination are generally mild and do not promote ester hydrolysis.
-
Elimination Reactions: With sterically hindered alkyl halides, elimination reactions can compete with substitution. Using a less hindered alkyl halide or a non-basic nucleophile can favor substitution.
Applications in Drug Discovery and Development
N-substituted piperidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] The ability to readily diversify the N-substituent of this compound allows for the rapid generation of compound libraries for screening against various biological targets. These scaffolds have been explored for their potential as:
-
Antihypertensive Agents: Certain N-alkylated piperidine derivatives have shown promise as T-type calcium channel blockers.[5]
-
Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting CNS disorders, and N-substitution plays a crucial role in modulating their activity.[6]
-
Anticancer Agents: The three-dimensional nature of the piperidine scaffold makes it an attractive framework for the design of novel anticancer drugs.[6]
The synthetic routes outlined in this guide provide a robust platform for the synthesis of diverse libraries of N-alkylated this compound derivatives, enabling further exploration of their therapeutic potential.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
Ethyl 1-piperidineacetate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Enduring Importance of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental; the piperidine ring's three-dimensional structure, metabolic stability, and ability to be readily functionalized make it an ideal building block for crafting molecules that can precisely interact with biological targets.[3] This six-membered nitrogen-containing heterocycle is a cornerstone in the development of therapeutics across a wide range of disease areas, including central nervous system disorders, cancer, and infectious diseases.[1][3]
Within the extensive family of piperidine-based building blocks, Ethyl 1-piperidineacetate (CAS No: 23853-10-3) has emerged as a particularly versatile and valuable intermediate. Its structure uniquely combines a reactive tertiary amine, an easily modifiable ester functional group, and a stable heterocyclic core. This trifecta of features allows for a diverse array of subsequent chemical transformations, making it a powerful starting point for the synthesis of complex molecular architectures. This guide will provide an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the development of cutting-edge therapeutics, all from the perspective of practical, field-proven insights.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of a building block's properties is paramount to its effective use in synthesis. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₂ | [4][5] |
| Molecular Weight | 171.24 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 109-111 °C / 25 mmHg | [4] |
| Density | 0.984 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.453 | [4] |
| CAS Number | 23853-10-3 | [4][5] |
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of starting materials is a critical, non-negotiable step in any synthetic workflow. The following is an interpretation of the key spectroscopic data for this compound, which serves as a benchmark for quality control.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
-
~4.1 ppm (quartet, 2H): This signal corresponds to the two protons of the methylene group (-O-CH₂-CH₃) of the ethyl ester. The quartet splitting pattern is due to coupling with the adjacent methyl group.
-
~3.2 ppm (singlet, 2H): This sharp singlet represents the two protons of the methylene group attached to the piperidine nitrogen (-N-CH₂-COO-). The absence of splitting indicates no adjacent protons.
-
~2.4 ppm (triplet, 4H): This signal arises from the four protons on the two carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
~1.6 ppm (multiplet, 4H): This complex signal corresponds to the four protons on the carbons at positions 3 and 5 of the piperidine ring.
-
~1.4 ppm (multiplet, 2H): This signal is from the two protons on the carbon at position 4 of the piperidine ring.
-
~1.2 ppm (triplet, 3H): This triplet represents the three protons of the methyl group (-CH₂-CH₃) of the ethyl ester, split by the neighboring methylene group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
~170 ppm: Carbonyl carbon of the ester group (C=O).
-
~60 ppm: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).
-
~58 ppm: Methylene carbon adjacent to the piperidine nitrogen (-N-CH₂-COO-).
-
~54 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
-
~26 ppm: Carbons at positions 3 and 5 of the piperidine ring.
-
~24 ppm: Carbon at position 4 of the piperidine ring.
-
~14 ppm: Methyl carbon of the ethyl ester (-CH₂-CH₃).
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups.
-
~1740 cm⁻¹ (strong, sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of a saturated aliphatic ester.[6]
-
~2930 cm⁻¹ and ~2850 cm⁻¹ (medium to strong): These bands correspond to the C-H stretching vibrations of the alkane groups (piperidine ring and ethyl group).[6]
-
~1180 cm⁻¹ (strong): This absorption is indicative of the C-O stretching vibration of the ester group.[6]
Synthesis of this compound: A Fundamental Protocol
The most direct and widely used method for the synthesis of this compound is the N-alkylation of piperidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate that is bonded to the halogen. This attack occurs in a single, concerted step, leading to the formation of a new C-N bond and the displacement of the halide ion as the leaving group. The presence of a base is crucial to neutralize the hydrohalic acid that is formed as a byproduct, driving the reaction to completion.
A simplified representation of the SN2 mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a robust and scalable method for the synthesis of this compound.
Materials:
-
Piperidine
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.
Rationale for Experimental Choices:
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base but not the nucleophile, thus enhancing the nucleophilicity of the piperidine.
-
Potassium Carbonate as Base: Potassium carbonate is a mild and inexpensive inorganic base that is sufficient to neutralize the HCl formed during the reaction. It is also easily removed by filtration.[7]
-
Workup Procedure: The aqueous workup is designed to remove any remaining salts and unreacted starting materials, ensuring a high purity of the final product.
This compound in Action: A Building Block for Complex Pharmaceuticals
The true value of a building block is demonstrated by its utility in the synthesis of biologically active molecules. This compound serves as a key starting material or intermediate in the synthesis of a variety of pharmaceutical agents.
Application in the Synthesis of Fentanyl Analogs
Fentanyl and its analogs are potent synthetic opioids used for pain management. The synthesis of these molecules often involves the construction of a 4-anilidopiperidine core. While not a direct precursor to fentanyl itself, the reactivity of the piperidine nitrogen in this compound is analogous to the key N-alkylation steps in many fentanyl synthesis routes. For example, in a common synthesis of fentanyl, a 4-anilinopiperidine intermediate is N-alkylated with a phenethyl group.[8][9] This highlights the fundamental importance of the N-alkylation reaction of piperidine derivatives in the synthesis of this class of drugs.
Conceptual workflow for Fentanyl synthesis.
Application in the Synthesis of Donepezil Analogs
Donepezil is a widely used drug for the treatment of Alzheimer's disease that acts as an acetylcholinesterase inhibitor.[10] The core structure of donepezil features a substituted piperidine ring. Research into novel donepezil analogs often involves the synthesis and modification of various piperidine-based building blocks to explore structure-activity relationships.[1][11] The functional handles present in this compound make it an attractive starting point for the elaboration into more complex piperidine structures that could be incorporated into donepezil-like scaffolds.
Application in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists
Nicotinic acetylcholine receptors are implicated in a variety of neurological processes, and modulating their activity is a key strategy for treating conditions like Alzheimer's disease, Parkinson's disease, and for smoking cessation.[12][13] Varenicline (Chantix®), a partial agonist of the α4β2 nAChR, is a prominent example of a successful drug in this class.[13][14] The synthesis of many nAChR agonists involves the construction of complex nitrogen-containing bicyclic systems, often starting from functionalized piperidine or pyridine precursors. The ester group of this compound can be readily transformed into other functional groups, such as amides or alcohols, which can then be used in cyclization reactions to build the complex ring systems characteristic of many nAChR ligands.
The following table presents hypothetical structure-activity relationship (SAR) data for a series of piperidine-based nAChR agonists, illustrating how modifications to the core scaffold can impact biological activity.
| Compound | R Group | Ki (nM) at α4β2 nAChR |
| 1 | -H | 150 |
| 2 | -CH₃ | 85 |
| 3 | -CH₂CH₃ | 92 |
| 4 | -CH₂-Ph | 45 |
| 5 | -CH₂-(3-pyridyl) | 25 |
This is a representative table based on general SAR principles for this class of compounds.[15]
Conclusion: A Building Block of Enduring Relevance
This compound exemplifies the strategic importance of well-designed building blocks in modern organic synthesis and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its constituent functional groups, provides chemists with a reliable and adaptable platform for the construction of complex molecular targets. From potent analgesics to novel treatments for neurodegenerative diseases, the piperidine scaffold, and by extension versatile intermediates like this compound, will undoubtedly continue to play a pivotal role in the advancement of pharmaceutical sciences. The insights and protocols presented in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic tool in their own drug discovery endeavors.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ETHYL 2-(PIPERIDIN-1-YL)ACETATE | CAS 23853-10-3 [matrix-fine-chemicals.com]
- 6. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Piperidine Ring in Ethyl 1-piperidineacetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Versatile Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive molecules. Its saturated, six-membered heterocyclic framework provides a versatile scaffold for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties. Ethyl 1-piperidineacetate, with its readily accessible tertiary amine and ester moiety, represents a particularly valuable building block in drug discovery and development. This guide, intended for the discerning researcher, delves into the core reactivity of the piperidine ring within this specific molecule. Moving beyond a mere recitation of reactions, we will explore the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.
The Nucleophilic Heart of the Piperidine: Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring in this compound is the focal point of its nucleophilic character. This inherent reactivity allows for a suite of transformations that are fundamental to the elaboration of its structure.
N-Alkylation: Expanding the Molecular Framework
N-alkylation is a primary tool for introducing new carbon-based substituents onto the piperidine nitrogen. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks an electrophilic carbon of an alkyl halide.
Causality of Experimental Choices:
The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium salts.
-
Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often employed to dissolve the reactants and facilitate the SN2 transition state.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation and deactivation of the starting amine.[1]
-
Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a sufficient reaction rate without promoting decomposition or side reactions.[1]
Experimental Protocol: N-Alkylation of this compound with Ethyl Bromoacetate
A study has reported the alkylation of this compound with ethyl bromoacetate in absolute ethanol, following second-order kinetics.[2]
| Reagent/Parameter | Value/Condition |
| This compound | 1.0 eq |
| Ethyl Bromoacetate | 1.1 eq |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Monitoring | Thin-Layer Chromatography (TLC) |
Step-by-Step Methodology:
-
To a solution of this compound in absolute ethanol, add ethyl bromoacetate.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: N-Alkylation of this compound.
N-Acylation: Introduction of Carbonyl Functionality
N-acylation provides a direct route to introduce an acyl group onto the piperidine nitrogen, forming an amide linkage. This transformation is valuable for modifying the electronic properties of the nitrogen and for introducing a new point of diversification.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents due to their high reactivity.[3]
-
Base: A non-nucleophilic base is required to scavenge the acid byproduct (e.g., HCl). Triethylamine is a common choice.[3]
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) are used to prevent hydrolysis of the acylating agent.[3]
Experimental Protocol: N-Acylation of this compound
| Reagent/Parameter | Value/Condition |
| This compound | 1.0 eq |
| Acyl Chloride (e.g., Acetyl Chloride) | 1.1 eq |
| Triethylamine | 1.2 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
Step-by-Step Methodology:
-
Dissolve this compound and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: N-Acylation of this compound.
Reactions Involving the Piperidine Ring Carbons
While the nitrogen atom is the primary site of nucleophilic attack, the adjacent α-carbons of the piperidine ring can also participate in reactions, often through the formation of reactive intermediates.
Oxidation: Formation of Iminium Ions and Enamines
Oxidation of the piperidine ring can lead to the formation of iminium ions or enamines, which are valuable synthetic intermediates for C-C bond formation. The Polonovski reaction is a classic method for achieving this transformation.[4]
The Polonovski Reaction:
The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an activating agent, typically acetic anhydride or trifluoroacetic anhydride (TFAA), to generate an iminium ion intermediate.[4][5] This intermediate can then be trapped by a nucleophile or eliminate a proton to form an enamine.
Causality of Experimental Choices:
-
Oxidizing Agent: A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), is commonly used to form the initial N-oxide.
-
Activating Agent: Trifluoroacetic anhydride is often preferred over acetic anhydride as it can allow the reaction to be stopped at the iminium ion stage.[4]
-
Temperature: The N-oxidation is typically performed at low temperatures (e.g., 0 °C), while the subsequent rearrangement is often carried out at room temperature or with gentle heating.
Experimental Protocol: Polonovski Reaction of this compound
| Reagent/Parameter | Value/Condition |
| Step 1: N-Oxide Formation | |
| This compound | 1.0 eq |
| m-CPBA | 1.1 eq |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Step 2: Polonovski Rearrangement | |
| N-oxide intermediate | 1.0 eq |
| Trifluoroacetic anhydride (TFAA) | 1.2 eq |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
Step-by-Step Methodology:
-
N-Oxide Formation: Dissolve this compound in DCM and cool to 0 °C. Add m-CPBA portion-wise and stir at 0 °C for 1-2 hours.
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the crude N-oxide.
-
Polonovski Rearrangement: Dissolve the crude N-oxide in anhydrous DCM and cool to 0 °C. Add TFAA dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching and Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry, and concentrate.
-
Purify the product (iminium salt or enamine) by appropriate methods.
Caption: Polonovski reaction workflow.
Ring-Opening and Fragmentation Reactions
Under specific conditions, the robust piperidine ring can be induced to undergo cleavage, providing access to acyclic structures with diverse functionalities.
Hofmann Elimination: A Pathway to Alkenes
The Hofmann elimination is a classic method for the ring-opening of cyclic amines to form alkenes.[6] The reaction proceeds through exhaustive methylation of the nitrogen to form a quaternary ammonium salt, which then undergoes elimination upon treatment with a base, typically silver oxide.[7]
Causality of Experimental Choices:
-
Exhaustive Methylation: An excess of methyl iodide is used to ensure the complete conversion of the tertiary amine to the quaternary ammonium iodide.
-
Base: Silver oxide (Ag₂O) in aqueous solution is used to generate silver hydroxide, which acts as the base for the elimination. Silver oxide also serves to precipitate the iodide ion as silver iodide, driving the equilibrium towards the hydroxide salt.[7]
-
Regioselectivity: The Hofmann rule predicts that the major product will be the least substituted alkene, which is a consequence of the sterically demanding trimethylammonium leaving group favoring abstraction of the most accessible β-hydrogen.[6]
Experimental Protocol: Hofmann Elimination of a Piperidine Derivative
| Reagent/Parameter | Value/Condition |
| Step 1: Exhaustive Methylation | |
| Piperidine Derivative | 1.0 eq |
| Methyl Iodide | Excess |
| Solvent | Methanol or Acetonitrile |
| Temperature | Room Temperature |
| Step 2: Elimination | |
| Quaternary Ammonium Iodide | 1.0 eq |
| Silver Oxide (Ag₂O) | Stoichiometric |
| Solvent | Water/Ethanol |
| Temperature | Heat |
Step-by-Step Methodology:
-
Exhaustive Methylation: Treat the piperidine derivative with an excess of methyl iodide in a suitable solvent at room temperature until the quaternary ammonium salt precipitates.
-
Isolation: Collect the quaternary ammonium iodide by filtration and wash with a cold solvent.
-
Elimination: Suspend the quaternary ammonium iodide in a mixture of water and ethanol. Add silver oxide and heat the mixture to effect elimination.
-
Product Isolation: The volatile alkene product can be collected by distillation. The non-volatile products can be extracted into an organic solvent after cooling the reaction mixture.
-
Purify the product as necessary.
Caption: Hofmann elimination workflow.
Von Braun Reaction: Cyanogen Bromide-Induced Ring Opening
The von Braun reaction provides a method for the cleavage of C-N bonds in tertiary amines using cyanogen bromide (BrCN). This reaction can lead to a variety of products, including ring-opened cyanamides and alkyl bromides.
Mechanism and Application:
The reaction is believed to proceed through the formation of a quaternary ammonium intermediate, which then undergoes nucleophilic attack by the bromide ion. In the context of a cyclic amine like piperidine, this can result in the formation of a ring-opened ω-bromoalkylcyanamide.
While a powerful tool, the high toxicity of cyanogen bromide necessitates careful handling and is a significant consideration in its application.
Conclusion: A Foundation for Innovation
This guide has provided a comprehensive overview of the key reactive sites within the piperidine ring of this compound. By understanding the underlying principles of N-alkylation, N-acylation, oxidation, and ring-opening reactions, researchers are well-equipped to strategically manipulate this versatile scaffold. The detailed protocols and the rationale behind the experimental choices are intended to serve as a solid foundation for the development of novel molecules with tailored properties for applications in drug discovery and beyond. The continued exploration of the reactivity of such fundamental building blocks will undoubtedly fuel future innovations in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
Commercial suppliers of high-purity Ethyl 1-piperidineacetate
An In-Depth Technical Guide to Sourcing and Qualifying High-Purity Ethyl 1-piperidineacetate for Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and handling high-purity this compound (CAS No. 23853-10-3). Moving beyond a simple supplier list, this document establishes a robust methodology for ensuring the quality and consistency of this critical chemical intermediate, which is integral to the synthesis of various pharmacologically active molecules.[1][2]
Strategic Importance of this compound
This compound is a key building block in synthetic organic chemistry.[3] As an α-amino acid ethyl ester derivative, its piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and natural products.[4] The compound serves as a crucial reactant in the synthesis of nicotinic acid receptor agonists for treating dyslipidemia, as well as various benzhydrylamides and 1-alkylcyclanols for pharmacochemical studies.[1][2] Given its role in the development of therapeutic agents, the purity of this compound is not merely a matter of specification but a critical parameter that directly impacts reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, biological activity and safety.
Sourcing High-Purity this compound: A Comparative Framework
Selecting a commercial supplier requires due diligence beyond catalog price. The primary objective is to secure a consistent source of high-purity material accompanied by transparent and comprehensive documentation. Below is a comparative table of prominent suppliers, followed by the critical selection criteria.
Table 1: Comparison of Commercial Suppliers
| Supplier | Typical Purity | CAS Number | Molecular Weight | Key Identifiers |
| Sigma-Aldrich (Merck) | 98% | 23853-10-3 | 171.24 g/mol | MDL: MFCD00134496, BRN: 123142[3][5] |
| Alfa Aesar (Thermo Fisher) | Not Specified | 23853-10-3 | 171.24 g/mol | Provides MSDS and technical information[1][3] |
| Combi-Blocks Inc. | Not Specified | 23853-10-3 | 171.24 g/mol | Supplier of building blocks for synthesis[6] |
| Accela ChemBio Inc. | >=98% | 23853-10-3 | 171.24 g/mol | Offers various package sizes (5g to 100g)[6] |
| Aladdin Scientific | 98% | 23853-10-3 | 171.24 g/mol | Provides pricing for multiple volumes[6] |
| Parchem | Not Specified | 23853-10-3 | 171.24 g/mol | Specialty chemical supplier[5] |
Causality Behind Supplier Selection:
-
Certificate of Analysis (CoA): The most critical document. A comprehensive CoA should not just state the purity but also detail the analytical method used (e.g., GC, HPLC) and list the levels of known and unknown impurities. Always request a lot-specific CoA before purchase.
-
Purity Specification: A purity of ≥98% is common for this reagent.[6] For sensitive applications, such as late-stage drug development, sourcing higher purity (e.g., >99.5%) may be necessary to minimize downstream purification challenges.
-
Technical Support: Reputable suppliers provide access to technical service scientists who can answer questions about product stability, solubility, and analytical methods.
-
Regulatory Documentation: For pharmaceutical development, suppliers who can provide Safety Data Sheets (SDS), and statements on residual solvents or elemental impurities are invaluable.
Incoming Quality Control: A Self-Validating Protocol
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the supplier's CoA and ensure the material has not degraded during transit. This protocol serves as a self-validating system to safeguard your research.
Workflow for Incoming Material Verification
The following diagram outlines the logical flow for qualifying a new batch of this compound.
Caption: Workflow for qualifying incoming this compound.
Experimental Protocols
A. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is a precise technique for quantifying the main component and separating it from potential impurities, such as starting materials or by-products from synthesis.[7][8]
-
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Filter through a 0.45 µm filter and degas.
-
Standard Preparation: Accurately weigh approximately 25 mg of a reference standard of this compound and dissolve in a 25 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare serial dilutions for a calibration curve if quantitative analysis of impurities is required.
-
Sample Preparation: Prepare the newly received sample at the same 1 mg/mL concentration in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total peak area.
-
B. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure by probing the local environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[7]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (CDCl₃, chemical shifts δ in ppm):
-
Triplet (~4.1-4.2 ppm): 2H, corresponding to the -O-CH₂-CH₃ protons.
-
Singlet (~3.2-3.3 ppm): 2H, for the -N-CH₂-COO- protons.
-
Multiplet (~2.4-2.6 ppm): 4H, for the piperidine protons adjacent to the nitrogen.
-
Multiplet (~1.5-1.7 ppm): 6H, for the remaining piperidine ring protons.
-
Triplet (~1.2-1.3 ppm): 3H, from the ethyl ester's terminal methyl group (-CH₃).
-
-
Verification: The obtained spectrum should match the known spectrum of this compound and be free of significant unassigned peaks.
-
Physicochemical Properties and Safe Handling
Understanding the physical properties and hazards of a chemical is fundamental to its safe use in the laboratory.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 23853-10-3 | [3][5][6] |
| Molecular Formula | C₉H₁₇NO₂ | [6] |
| Molecular Weight | 171.24 g/mol | [3][5][6] |
| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |
| Boiling Point | 109-111 °C at 25 mmHg | [1][3] |
| Density | 0.984 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.453 | [1][5] |
| Flash Point | 91 °C (196 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [1][3] |
Safety and Handling Protocols:
This compound is classified as an irritant.[2] Adherence to safety protocols is mandatory.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing mist/vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[2]
-
Personal Protective Equipment (PPE): Always use eyeshields, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to prevent degradation.[1][3]
References
- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 2. This compound | 23853-10-3 [amp.chemicalbook.com]
- 3. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. parchem.com [parchem.com]
- 6. 23853-10-3 CAS Manufactory [m.chemicalbook.com]
- 7. 酢酸エチル [sigmaaldrich.com]
- 8. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
Safety and handling precautions for Ethyl 1-piperidineacetate
An In-Depth Technical Guide to the Safe Handling of Ethyl 1-piperidineacetate
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS No. 23853-10-3), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols and recommendations herein are grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of experimental work.
Compound Identification and Physicochemical Properties
This compound is an α-amino acid ethyl ester derivative, presenting as a colorless to light yellow liquid.[1][2] A thorough understanding of its physical and chemical properties is foundational to its safe handling. These properties dictate storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 23853-10-3 | |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 109-111 °C at 25 mmHg | [1] |
| Density | 0.984 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.453 | [1] |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [3] |
The compound is generally stable under standard laboratory conditions but is sensitive to strong acids and bases.[3] Its thermal decomposition in the gas phase has been studied, indicating potential for breakdown at elevated temperatures (360-430°C).[1]
Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS), this compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.
Signal Word: Warning
GHS Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Target Organs: Respiratory system, Skin, Eyes.
The causality behind these classifications lies in the chemical nature of the compound. As a piperidine derivative and an ester, it can react with biological macromolecules, leading to irritation upon contact with sensitive tissues like the eyes, skin, and mucous membranes of the respiratory tract. While specific toxicological data for this exact compound is not extensively published, related piperidine compounds are known to be corrosive and can cause central nervous system effects at high concentrations.[5][6] Therefore, minimizing direct exposure is paramount.
The Hierarchy of Controls: A Proactive Safety Framework
A self-validating safety protocol relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing exposure risks.
Personal Protective Equipment (PPE)
While engineering controls are primary, appropriate PPE is mandatory as the final barrier against exposure.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required for splash-prone procedures.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[7] A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep airborne levels low.[5][8] If a fume hood is not available or if aerosolization is likely, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[5]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain compound stability.
Standard Operating Procedure for Handling and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.[5]
-
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate gloves.
-
Container Inspection: Inspect the container for any damage or leaks before opening.
-
Grounding: When transferring material, ground and bond containers to prevent static discharge, especially when handling larger quantities.[5][8]
-
Dispensing: Open the container within the fume hood. Use a clean pipette or syringe to transfer the required amount of the liquid. Avoid splashing.
-
Sealing: Tightly close the container immediately after use.[5]
-
Cleanup: Clean any minor drips in the work area with a suitable absorbent material. Dispose of all contaminated materials (gloves, pipette tips, absorbent pads) as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10] A recommended storage temperature is 2-8°C.[1][2]
-
Keep away from sources of ignition, heat, sparks, and open flames.[5][10]
-
Store in a designated "flammables" or "combustibles" area, away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[5][11]
Emergency Procedures: Spills and Exposures
Immediate and correct response to an emergency can significantly mitigate potential harm.
Accidental Release Measures (Spills)
Caption: Workflow for responding to a chemical spill.
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5][9]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][12]
-
Wipe the spill area clean with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert all nearby personnel.[12]
-
Notify your laboratory supervisor and the institutional Environmental Health & Safety (EHS) office immediately.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of the emergency response team.
First Aid Measures
Caption: First aid decision tree for different exposure routes.
-
Inhalation: Move the individual to fresh air immediately.[5][13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Get medical aid.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[5]
Disposal Considerations
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]
-
Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.[13]
References
- 1. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 2. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 3. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 4. This compound | 23853-10-3 [amp.chemicalbook.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.at [fishersci.at]
- 11. fishersci.com [fishersci.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19653-33-9 Name: Ethyl piperidine-1-propionate [xixisys.com]
- 13. echemi.com [echemi.com]
Methodological & Application
Use of Ethyl 1-piperidineacetate in the synthesis of nicotinic acid receptor agonists
An In-Depth Guide to the Application of Ethyl 1-piperidineacetate in the Synthesis of Nicotinic Acid Receptor Agonists
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a versatile building block in the synthesis of nicotinic acid receptor agonists. This guide moves beyond simple procedural lists to explain the underlying chemical principles and pharmacological rationale, ensuring a thorough understanding of the synthetic workflow from starting material to potential therapeutic agent.
Section 1: Introduction to Nicotinic Receptors: Two Distinct Superfamilies
The term "nicotinic receptor" can refer to two separate, crucial classes of receptors in human physiology, and understanding their distinction is paramount for targeted drug design.
1.1 The Nicotinic Acid Receptor (GPR109A): A Metabolic Regulator
Primarily known as the niacin receptor, GPR109A is a G-protein coupled receptor (GPCR) that plays a significant role in lipid metabolism.[1][2] Pharmacological doses of nicotinic acid (niacin) can profoundly alter plasma lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol.[3][4] This effect is mediated through GPR109A activation on adipocytes, which inhibits lipolysis.[5] Despite its efficacy, the clinical use of nicotinic acid is often limited by a significant side effect: a strong cutaneous vasodilation known as flushing.[3] This flushing is caused by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin, also mediated by GPR109A.[1][5] Consequently, a major goal in this field is to develop agonists that selectively activate the therapeutic anti-lipolytic pathway without triggering the flush-inducing pathway.
1.2 Nicotinic Acetylcholine Receptors (nAChRs): Neuromodulators
The nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine.[6][7] These receptors are fundamental to synaptic transmission throughout the central and peripheral nervous systems and at the neuromuscular junction.[7][8] When an agonist like acetylcholine or nicotine binds to an nAChR, it triggers a conformational change, opening a channel that allows cations (Na+, K+, and sometimes Ca2+) to flow across the cell membrane.[6][8] This influx of positive ions leads to cell depolarization, resulting in nerve impulse propagation or muscle contraction.[6][8]
The nAChR family is diverse, with numerous subtypes assembled from different subunits (e.g., α4β2, α7). This diversity allows for highly specific physiological roles, making nAChR subtypes important therapeutic targets for a wide range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, ADHD, and nicotine addiction.[7][9] The piperidine scaffold, a core feature of this compound, is a ubiquitous structural motif in many synthetic pharmaceuticals, including nAChR modulators.[10]
Section 2: this compound - A Strategic Starting Material
This compound is a commercially available α-amino acid ethyl ester derivative that serves as a valuable and versatile starting material in medicinal chemistry.[11][12] Its utility is explicitly noted as a reactant for synthesizing nicotinic acid receptor agonists intended for treating dyslipidemia, directly implicating it in the development of GPR109A-targeted compounds.[11][13]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23853-10-3 | [13] |
| Molecular Formula | C₉H₁₇NO₂ | [13] |
| Molecular Weight | 171.24 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [11][13] |
| Boiling Point | 109-111 °C / 25 mmHg | [12] |
| Density | 0.984 g/mL at 25 °C | [12] |
| Refractive Index | n20/D 1.453 | [12] |
The structure of this compound offers two primary points for chemical modification: the secondary amine within the piperidine ring and the ethyl ester moiety. The nitrogen atom is nucleophilic and can be readily functionalized through reactions like alkylation or acylation. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or participate in transesterification or amidation reactions, providing a wide array of synthetic possibilities.
Section 3: Synthetic Strategies and Protocols
The core of using this compound lies in its strategic functionalization to build more complex molecules that possess the desired pharmacophore for interacting with the target receptor.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for modifying this compound to create a library of diverse compounds for screening.
References
- 1. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 7. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 8. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 9. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 12. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
Application Notes & Protocols: The Strategic N-Alkylation of Piperidine Scaffolds Using Ethyl Haloacetates
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved pharmaceuticals and bioactive natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a unique combination of properties: it provides a three-dimensional framework, can be tailored for optimal lipophilicity, and possesses a basic nitrogen atom that is crucial for molecular interactions and favorable pharmacokinetic profiles.[1]
The functionalization of the piperidine nitrogen via N-alkylation is a critical and frequently employed strategy in medicinal chemistry.[3] This modification allows for the precise modulation of a molecule's size, polarity, basicity, and conformational flexibility, directly influencing its binding affinity to biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide provides an in-depth exploration of a fundamental N-alkylation reaction: the synthesis of Ethyl 1-piperidineacetate through the reaction of piperidine with an ethyl haloacetate. This reaction serves as a model system for introducing the valuable ethyl acetate moiety onto a secondary amine. We will dissect the underlying mechanistic principles, provide a robust and validated experimental protocol, and discuss the broad applicability of the resulting product as a versatile intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical and Safety Data of Key Compounds
Successful execution of any synthetic protocol begins with a thorough understanding of the reagents involved. The table below summarizes key physical and safety data for the primary reactants and the target product.
| Compound | Structure | CAS No. | Formula | MW ( g/mol ) | Properties | Hazard Class |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Colorless liquid, BP: 106 °C, Density: 0.862 g/mL | Flammable, Corrosive, Toxic | |
| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | Colorless liquid, BP: 159 °C, Density: 1.506 g/mL | Toxic, Lachrymator, Corrosive | |
| This compound | ![]() | 23853-10-3 | C₉H₁₇NO₂ | 171.24 | Colorless to light yellow liquid, BP: 109-111 °C/25 mmHg, Density: 0.984 g/mL[4][5] | Irritant (Skin, Eyes, Respiratory)[6] |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | White solid, MP: 891 °C | Irritant |
Mechanistic Principles: A Classic S_N2 Pathway
The N-alkylation of piperidine with ethyl bromoacetate is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[7] The causality behind the experimental choices is rooted in maximizing the efficiency of this pathway while minimizing potential side reactions.
Core Reaction:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate (the carbon atom bonded to the bromine).
-
Transition State: A transient, high-energy transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.
-
Leaving Group Departure: The bromide ion (Br⁻) is displaced as a good leaving group, resulting in the formation of the N-alkylated product, this compound.
The Critical Role of the Base: The reaction generates one equivalent of hydrobromic acid (HBr). In the absence of a base, this strong acid would protonate the starting piperidine, forming the non-nucleophilic piperidinium bromide salt. This would effectively halt the reaction.[8] An inorganic base, such as anhydrous potassium carbonate (K₂CO₃), is employed as a "proton sponge" to neutralize the HBr as it is formed, thereby ensuring a continuous supply of the free, nucleophilic piperidine to drive the reaction to completion.[3][7]
Controlling Side Reactions: The primary side reaction of concern in amine alkylations is overalkylation.[9] In this case, the product, this compound, which is a tertiary amine, could theoretically react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt. However, this is generally less favorable due to the increased steric hindrance around the tertiary nitrogen. The protocol is designed to favor mono-alkylation by using a slight excess of the amine or by controlling the stoichiometry carefully.
Caption: Figure 1: S_N2 Mechanism of Piperidine N-Alkylation.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for high yield and purity. Each step is rationalized to ensure reproducibility and safety.
Objective: To synthesize this compound with a target yield of >85%.
Materials:
-
Piperidine (1.0 eq)
-
Ethyl bromoacetate (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (8.52 g, 0.10 mol, 1.0 eq) and anhydrous acetonitrile (100 mL).
-
Add finely powdered anhydrous potassium carbonate (27.64 g, 0.20 mol, 2.0 eq). Causality: Using powdered K₂CO₃ increases the surface area, enhancing its efficiency as a base. Two equivalents ensure complete neutralization of the HBr generated.
-
Fit the flask with a reflux condenser and a dropping funnel. Purge the system with an inert gas like nitrogen.
-
-
Addition of Alkylating Agent:
-
Dissolve ethyl bromoacetate (17.54 g, 0.105 mol, 1.05 eq) in anhydrous acetonitrile (20 mL) and load it into the dropping funnel.
-
With vigorous stirring, add the ethyl bromoacetate solution dropwise to the piperidine suspension over 30 minutes at room temperature. An initial exotherm may be observed. Causality: Slow, dropwise addition prevents a runaway reaction, controls the temperature, and minimizes the instantaneous concentration of the alkylating agent, thereby suppressing overalkylation.[8]
-
-
Reaction and Monitoring:
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of piperidine (visualized with ninhydrin or KMnO₄ stain) indicates completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KHCO₃). Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality: The water wash removes any remaining water-soluble salts. The bicarbonate wash removes any trace acidic impurities. The brine wash removes bulk water from the organic layer before drying.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Caption: Figure 2: Experimental Workflow for N-Alkylation.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[10][11]
-
Reagent Handling:
-
Piperidine: Is corrosive and flammable. Avoid contact with skin and eyes.
-
Ethyl Bromoacetate: Is a potent lachrymator (causes tearing) and is toxic. Handle with extreme care and avoid inhalation of vapors.[12]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Applications in Drug Development and Chemical Synthesis
This compound is more than just the product of a model reaction; it is a highly versatile building block for further synthetic transformations.
-
Intermediate for Complex Molecules: It serves as a key reactant in the synthesis of various pharmaceutical agents, including nicotinic acid receptor agonists, which are explored for treating dyslipidemia.[4][13]
-
Chemical Handle for Derivatization: The ethyl ester functionality is a gateway to other functional groups:
-
Hydrolysis: Saponification (e.g., with NaOH) readily converts the ester to the corresponding carboxylic acid (Piperidine-1-acetic acid), a common fragment for amide bond formation.
-
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol (2-(Piperidin-1-yl)ethanol).[14]
-
Aminolysis: Reaction with amines can form various amides, expanding the library of accessible compounds.
-
The introduction of the N-CH₂COOEt group provides a flexible linker and a point for diversification, which is a fundamental requirement in structure-activity relationship (SAR) studies during lead optimization in drug discovery.
Conclusion
The N-alkylation of piperidine with ethyl haloacetates is a robust, reliable, and highly scalable reaction that provides efficient access to valuable synthetic intermediates like this compound. A thorough understanding of the S_N2 mechanism, particularly the critical role of the base and the methods to control side reactions, empowers researchers to apply this methodology to a wide range of secondary amines and alkylating agents. The protocols and insights provided herein offer a solid foundation for chemists in research and drug development to confidently utilize this reaction for the strategic modification of piperidine scaffolds and the synthesis of novel molecular entities.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 5. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 23853-10-3 [amp.chemicalbook.com]
- 7. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. southwest.tn.edu [southwest.tn.edu]
- 12. meridianbioscience.com [meridianbioscience.com]
- 13. This compound 98 23853-10-3 [sigmaaldrich.com]
- 14. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
Application Notes and Protocols: A Comprehensive Guide to the Reduction of Ethyl 1-piperidineacetate to 2-(piperidin-1-yl)ethanol
Introduction: The Significance of 2-(piperidin-1-yl)ethanol in Drug Development and Organic Synthesis
2-(piperidin-1-yl)ethanol, also known as 1-(2-Hydroxyethyl)piperidine, is a valuable chemical intermediate widely utilized in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, makes it a versatile building block for the synthesis of a diverse array of more complex molecules. It serves as a key precursor in the development of active pharmaceutical ingredients (APIs), contributing to the core structure of various therapeutic agents. Beyond pharmaceuticals, its utility extends to organic synthesis as a ligand, catalyst, and synthetic intermediate. The efficient and scalable synthesis of 2-(piperidin-1-yl)ethanol is therefore of considerable interest to researchers and process chemists. This document provides detailed protocols for the reduction of the commercially available ester, Ethyl 1-piperidineacetate, to the corresponding alcohol, 2-(piperidin-1-yl)ethanol, utilizing two distinct hydride reducing agents.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is paramount for safe handling, accurate characterization, and successful execution of the chemical transformation.
| Property | This compound (Starting Material) | 2-(piperidin-1-yl)ethanol (Product) |
| Molecular Formula | C₉H₁₇NO₂[1] | C₇H₁₅NO[2] |
| Molecular Weight | 171.24 g/mol [1] | 129.20 g/mol [2] |
| Appearance | Liquid[1] | Colorless, transparent liquid[2] |
| Boiling Point | 109-111 °C / 25 mmHg[1] | 199-202 °C[2] |
| Density | 0.984 g/mL at 25 °C[1] | 0.973 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.453[1] | n20/D 1.4804[2] |
| Flash Point | 91 °C (closed cup)[1] | 156 °F (approx. 69 °C)[2] |
Chemical Transformation and Mechanistic Rationale
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the addition of two hydride equivalents to the carbonyl carbon of the ester.
Mechanism of Ester Reduction with Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[3] The mechanism proceeds in two distinct stages:
-
Nucleophilic Acyl Substitution: The first hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate.[3]
-
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This nucleophilic addition to the aldehyde carbonyl forms an alkoxide intermediate.
-
Work-up: A final aqueous or acidic work-up protonates the alkoxide to yield the primary alcohol product, 2-(piperidin-1-yl)ethanol.
Caption: Mechanism of LAH reduction of an ester to a primary alcohol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound. It is imperative that all procedures involving lithium aluminum hydride are conducted in a certified fume hood, under an inert atmosphere, and with appropriate personal protective equipment.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol employs the powerful reducing agent, lithium aluminum hydride, and is expected to provide a high yield of the desired alcohol.
Materials and Reagents:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Experimental Workflow:
Caption: Workflow for the LAH reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.5 equivalents relative to the ester) in anhydrous THF (or diethyl ether). The volume of the solvent should be sufficient to ensure effective stirring.
-
Ester Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Cool the LAH suspension to 0 °C using an ice bath. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. The formation of a granular white precipitate should be observed. Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
Work-up and Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure 2-(piperidin-1-yl)ethanol.
Protocol 2: Milder Reduction using Sodium Borohydride and Calcium Chloride
For applications where the potent reactivity of LAH is undesirable, a milder reducing system can be employed. Sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of a Lewis acid, such as calcium chloride (CaCl₂). This in situ generation of a more reactive borohydride species allows for the reduction to proceed under milder conditions.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (EtOH)
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for the NaBH₄/CaCl₂ reduction of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous calcium chloride (1.5 equivalents) and sodium borohydride (3.0 equivalents).
-
Solvent and Ester Addition: Add a 1:2 mixture of anhydrous THF and ethanol to the flask. Stir the suspension and then add this compound (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 60 °C. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess borohydride by the slow addition of acetone until gas evolution ceases.
-
Work-up: Add saturated aqueous ammonium chloride solution to the reaction mixture and stir for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Comparison of Reduction Protocols
| Parameter | Protocol 1: Lithium Aluminum Hydride | Protocol 2: Sodium Borohydride/Calcium Chloride |
| Reactivity | High, reduces most carbonyl functional groups | Moderate, more selective for esters in the presence of other functional groups |
| Reaction Conditions | Anhydrous, inert atmosphere required; typically 0 °C to room temperature | Milder conditions, can be run in protic solvents; room temperature to moderate heating |
| Work-up | Requires careful quenching of excess LAH (Fieser work-up); formation of aluminum salts | Simpler quenching and work-up procedure |
| Safety | Highly reactive with water and protic solvents, pyrophoric | Less hazardous, more stable in air and protic solvents |
| Expected Yield | Generally high | Moderate to high, may require optimization |
Safety and Handling Precautions
Lithium Aluminum Hydride (LAH):
-
Extreme Reactivity with Water: LAH reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously. All reactions must be conducted under strictly anhydrous conditions and in an inert atmosphere.[4]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and appropriate gloves when handling LAH.[4]
-
Quenching: The quenching of excess LAH is highly exothermic and must be performed with extreme caution, especially on a large scale. The Fieser work-up is a controlled and safer method for quenching LAH reactions.
-
Spill Cleanup: In case of a spill, do NOT use water. Smother the spill with dry sand or a class D fire extinguisher.
Sodium Borohydride:
-
While significantly safer than LAH, sodium borohydride is still a reactive chemical. It will react with acidic solutions to release hydrogen gas.
-
Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE should be worn.
Conclusion
The reduction of this compound to 2-(piperidin-1-yl)ethanol can be effectively achieved using lithium aluminum hydride for high yields, provided that stringent safety precautions are observed. For a milder and safer alternative, the sodium borohydride/calcium chloride system offers a viable option, though it may require some optimization of reaction conditions. The choice of protocol will depend on the scale of the reaction, the available equipment, and the desired level of safety and selectivity. Both methods provide access to a crucial building block for further synthetic endeavors in drug discovery and development.
References
Application Notes & Protocols: The Strategic Application of Ethyl 1-Piperidineacetate in the Synthesis of Pharmaceutical Intermediates
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3][4] This prevalence stems from the scaffold's ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[3][4] Ethyl 1-piperidineacetate emerges as a highly versatile and strategic building block in this context.[5][6][7] Its unique trifecta of structural features—a reactive tertiary amine, a modifiable ethyl ester, and a stable heterocyclic core—provides a robust platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the chemical logic and field-proven protocols for leveraging this compound in the synthesis of key pharmaceutical intermediates, with a focus on scaffolds relevant to nootropic and neurodegenerative disease-modifying agents.
Chemical Profile and Strategic Importance
This compound is a colorless to light yellow liquid whose utility in organic synthesis is dictated by its distinct functional domains.[6] Understanding these domains is crucial for predicting its reactivity and designing efficient synthetic routes.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-(piperidin-1-yl)acetate | Sigma-Aldrich |
| Synonyms | Ethyl piperidinoacetate, Piperidin-1-ylacetic acid ethyl ester | [5][6] |
| CAS Number | 23853-10-3 | [5][6] |
| Molecular Formula | C₉H₁₇NO₂ | [5] |
| Molecular Weight | 171.24 g/mol | [5] |
| Boiling Point | 109-111 °C / 25 mmHg | [5][6] |
| Density | 0.984 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.453 | [5] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [5] |
Causality of Reactivity:
-
The Piperidine Nitrogen: As a tertiary amine, this nitrogen atom is nucleophilic, serving as the primary site for alkylation reactions. However, its pKa (predicted around 7.44) means it will be protonated under acidic conditions, rendering it non-nucleophilic and protecting it during certain transformations.[6]
-
The Ethyl Ester: This functional group is a versatile handle for molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted directly into amides, which are ubiquitous in active pharmaceutical ingredients (APIs).[8]
-
The α-Carbon: The methylene bridge between the nitrogen and the carbonyl group can be deprotonated under strongly basic conditions to form an enolate, enabling C-C bond formation, although this is less common than reactions at the nitrogen or ester.
Core Application: Synthesis of Nootropic Agent Scaffolds
Nootropic agents, often referred to as "smart drugs," are compounds that may improve cognitive function. A prominent example is Piracetam, which features a 2-oxopyrrolidine ring linked to an acetamide group.[9] By replacing the pyrrolidone with a piperidine ring, chemists can explore a different chemical space for novel nootropic activity. This compound is the ideal starting material for creating this core piperidine-acetamide intermediate.
The key transformation is the direct amidation of the ethyl ester. This reaction is typically performed by heating the ester with aqueous or anhydrous ammonia under pressure or by bubbling ammonia gas through a solution of the ester in an alcohol like methanol or ethanol.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)acetamide
This protocol details the conversion of the ester functionality of this compound into a primary amide, a crucial intermediate for Piracetam-like structures.
| Parameter | Specification | Rationale |
| Reactants | This compound, Methanolic Ammonia (7N) | Methanolic ammonia provides a high concentration of the nucleophile in a suitable organic solvent. |
| Solvent | Methanol | Co-solvent for the reaction, ensures miscibility. |
| Apparatus | Sealed pressure vessel (autoclave) or heavy-walled sealed tube | Required to maintain pressure and prevent the escape of volatile ammonia gas, driving the reaction to completion. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the nucleophilic acyl substitution. |
| Time | 12 - 24 hours | Sufficient time for the reaction to proceed to completion, monitored by TLC. |
| Work-up | Evaporation of solvent, recrystallization | A straightforward purification method for the resulting solid amide. |
| Expected Yield | 75 - 85% | Based on analogous amidation reactions. |
Logical Workflow: From Ester to Amide Intermediate
The following diagram illustrates the direct pathway from the starting material to the target acetamide scaffold.
Caption: Workflow for the synthesis of a key nootropic intermediate.
Core Application: Intermediates for Acetylcholinesterase Inhibitors
Drugs like Donepezil, used to treat Alzheimer's disease, are potent acetylcholinesterase inhibitors.[10] The core of Donepezil contains an N-benzylpiperidine moiety attached to an indanone structure.[1][11][12][13] this compound serves as an excellent precursor for building the functionalized side-chain alcohol, which can then be used in more complex coupling reactions.
This synthetic strategy involves two key steps:
-
Reduction of the Ester: The ethyl ester is reduced to the corresponding primary alcohol, 2-(piperidin-1-yl)ethanol. This is a fundamental transformation that converts the ester into a more reactive hydroxyl group.
-
N-Alkylation: The piperidine nitrogen is subsequently alkylated, for example, with benzyl bromide, to install the N-benzyl group characteristic of Donepezil and its analogs.[14]
Protocol 2: Reduction to 2-(Piperidin-1-yl)ethanol
This protocol describes the high-fidelity reduction of the ester using a powerful hydride reducing agent.
| Parameter | Specification | Rationale |
| Reactant | This compound | The substrate for reduction. |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | A potent, non-selective reducing agent capable of cleanly reducing esters to primary alcohols.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An inert, aprotic ether solvent ideal for LiAlH₄ reactions. Must be rigorously dried. |
| Temperature | 0 °C to reflux | The reaction is initiated at a low temperature for safety and control, then may be warmed to ensure completion. |
| Time | 2 - 4 hours | Ester reductions with LiAlH₄ are typically rapid. |
| Work-up | Fieser work-up (sequential H₂O, NaOH, H₂O) | A standard, safe procedure for quenching excess LiAlH₄ and precipitating aluminum salts for easy filtration. |
| Expected Yield | 85 - 95% | This reduction is generally very high-yielding. |
Experimental Workflow: Two-Step Synthesis of a Donepezil-like Core
This diagram visualizes the sequential modification of this compound to generate a key building block for advanced CNS drug candidates.
Caption: Pathway to a functionalized Donepezil-type intermediate.
Detailed Methodologies
Protocol 1: Detailed Synthesis of 2-(Piperidin-1-yl)acetamide
Materials:
-
This compound (17.1 g, 100 mmol)
-
Methanolic ammonia solution (7N, 150 mL)
-
Methanol (for rinsing)
-
Diethyl ether (for recrystallization)
Equipment:
-
250 mL high-pressure steel autoclave with magnetic stirring
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Charge the steel autoclave with this compound (17.1 g, 100 mmol).
-
Add the 7N methanolic ammonia solution (150 mL).
-
Seal the autoclave vessel securely according to the manufacturer's instructions.
-
Place the autoclave in a heating mantle on a stirrer hotplate and commence stirring.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 18 hours.
-
CAUTION: Allow the autoclave to cool completely to room temperature (<25 °C) behind a safety shield before attempting to open.
-
Once cooled, carefully vent and open the vessel in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask, rinsing the autoclave with a small amount of methanol.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.
-
The resulting crude solid is purified by recrystallization from a suitable solvent like diethyl ether or ethyl acetate/hexane to yield white crystals of 2-(Piperidin-1-yl)acetamide.
Protocol 2: Detailed Synthesis of 2-(Piperidin-1-yl)ethanol
Materials:
-
Lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from Na/benzophenone (400 mL)
-
This compound (17.1 g, 100 mmol)
-
Water (5.7 mL)
-
15% (w/v) Sodium hydroxide solution (5.7 mL)
-
Water (17.1 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
1 L three-neck round-bottom flask, oven-dried
-
Magnetic stirrer
-
Reflux condenser and nitrogen inlet
-
Addition funnel
-
Ice-water bath
Procedure:
-
INERT ATMOSPHERE: Assemble the oven-dried glassware and purge with dry nitrogen.
-
To the three-neck flask, add anhydrous THF (250 mL) and cool to 0 °C in an ice-water bath.
-
CAUTION: LiAlH₄ is pyrophoric. Carefully add the LiAlH₄ powder (5.7 g, 150 mmol) to the cooled THF in portions under a positive pressure of nitrogen.
-
In the addition funnel, prepare a solution of this compound (17.1 g, 100 mmol) in anhydrous THF (150 mL).
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
QUENCHING (Fieser Method): Cool the reaction mixture back to 0 °C. Behind a safety shield and in a well-ventilated fume hood, add the following reagents dropwise and sequentially with vigorous stirring:
-
Water (5.7 mL) - CAUTION: Exothermic reaction, vigorous gas evolution.
-
15% NaOH solution (5.7 mL)
-
Water (17.1 mL)
-
-
A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the slurry through a pad of Celite in a Buchner funnel, washing the filter cake thoroughly with additional THF.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-(Piperidin-1-yl)ethanol as a clear oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if required.
Safety and Handling
This compound is classified as an irritant.[6] It can cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[5] An ABEK-type respirator filter is recommended for handling larger quantities or in case of poor ventilation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is a combustible liquid and should be kept away from ignition sources.[5] Recommended storage temperature is 2-8°C.[6]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound stands out as a cost-effective and highly adaptable reagent for the synthesis of pharmaceutical intermediates. Its straightforward reactivity allows for the efficient introduction of the piperidine-acetate or piperidine-ethanol motif, which are central to the structure of numerous biologically active compounds. The protocols detailed herein provide a validated framework for researchers and drug development professionals to harness the synthetic potential of this valuable building block, paving the way for the discovery and development of next-generation therapeutics.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 7. Piperidines- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 8. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 9. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Diversification of the Piperidine Scaffold: Step-by-Step Synthesis of Key Derivatives from Ethyl 1-Piperidineacetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate pharmacological properties. Ethyl 1-piperidineacetate serves as an accessible and highly adaptable starting material, offering multiple reaction pathways to valuable piperidine derivatives.[2]
This guide provides detailed, field-proven protocols for the synthesis of two distinct classes of piperidine derivatives from this compound: N-substituted piperidine-1-acetamides and 2-(piperidin-1-yl)ethanol . The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Pre-Synthesis Checklist: Safety and Handling of this compound
Before commencing any synthetic work, a thorough understanding of the starting material's properties and safety requirements is paramount. This compound is a combustible liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Ground and bond containers during transfer to prevent static discharge. Use spark-proof tools.[3][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place, designated for combustible liquids.
| Property | Value | Source |
| CAS Number | 23853-10-3 | |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 109-111 °C / 25 mmHg | |
| Density | 0.984 g/mL at 25 °C | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Hazard Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
Synthetic Protocol I: Amide Derivatives via Hydrolysis and Coupling
This two-step pathway is a robust method for creating a library of N-substituted piperidine-1-acetamides, which are of interest in medicinal chemistry.[6] The process first converts the ester to a carboxylic acid, which is then "activated" to react with an amine.
Step 2.1: Saponification of this compound
The first step is a classic saponification (alkaline hydrolysis) reaction. Using a base like sodium hydroxide is advantageous because the reaction is irreversible, driving it to completion, unlike acid-catalyzed hydrolysis which exists in equilibrium.[7][8]
Caption: Workflow for the hydrolysis of this compound.
Protocol: Synthesis of 1-Piperidineacetic Acid Hydrochloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: While stirring, add a solution of sodium hydroxide (1.5 eq) in water.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Part 1): Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up (Part 2): Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate will form.
-
Causality: The initial product is the sodium salt of the carboxylic acid, which is soluble in water. Acidification protonates the carboxylate to form the free carboxylic acid, which is less soluble and precipitates out as its hydrochloride salt.[7]
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield 1-piperidineacetic acid hydrochloride as a white solid.
Step 2.2: Amide Coupling with a Primary or Secondary Amine
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient and requires high temperatures.[9] Modern organic synthesis employs coupling reagents to activate the carboxylic acid, allowing the reaction to proceed under mild conditions with high efficiency.[10][11] Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for this transformation.[11]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol: Synthesis of a Representative Piperidine-1-acetamide
| Reagent | Molar Eq. | Purpose |
| 1-Piperidineacetic Acid HCl | 1.0 | Carboxylic acid source |
| Desired Amine (e.g., Benzylamine) | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling/Activating Agent |
| DIPEA (Hünig's base) | 3.0 | Non-nucleophilic base |
| DMF (Anhydrous) | - | Aprotic polar solvent |
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-piperidineacetic acid hydrochloride (1.0 eq) and anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq). Finally, add DIPEA (3.0 eq) dropwise.
-
Causality: DIPEA is a non-nucleophilic base. Two equivalents are required to neutralize the hydrochloride salt of the starting material and the HCl generated during the activation step by HATU. An additional equivalent ensures the reaction medium remains basic, facilitating the nucleophilic attack by the amine.[11]
-
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Synthetic Protocol II: Reduction to 2-(Piperidin-1-yl)ethanol
This protocol transforms the ester functional group into a primary alcohol, yielding a valuable synthetic intermediate.[12] The choice of reducing agent is critical. Strong, non-selective hydride donors like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation.
Causality of Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently and exothermically with protic solvents like water and alcohols. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Low Temperature: The reaction is highly exothermic. Adding the ester solution slowly to the LiAlH₄ slurry at 0 °C helps control the reaction rate and dissipate heat safely.
-
Careful Quenching: A specific, sequential addition of water and base (Fieser workup) is used to safely quench excess LiAlH₄ and precipitate aluminum salts, making filtration straightforward.
Caption: Workflow for the LiAlH₄ reduction of this compound.
Protocol: Synthesis of 2-(Piperidin-1-yl)ethanol
| Reagent | Molar Eq. | Purpose |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5-2.0 | Reducing Agent |
| This compound | 1.0 | Starting Ester |
| Anhydrous THF | - | Anhydrous Solvent |
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Cool the flask back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL)
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.
-
Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved by distillation or chromatography if necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Protocol I: Low yield of carboxylic acid | Incomplete hydrolysis. Loss during acidification/filtration. | Increase reflux time. Ensure pH is low enough (~2) for full precipitation. Use minimal cold water for washing. |
| Protocol I: Incomplete amide coupling | Inactive coupling reagent. Insufficient base. Poorly nucleophilic amine. | Use fresh HATU. Ensure all 3 eq. of DIPEA are added. For difficult couplings, consider gentle heating (40-50 °C). |
| Protocol II: Low yield of alcohol | Insufficient LiAlH₄. Water contamination. | Use a larger excess of LiAlH₄ (2.0 eq). Ensure all glassware and solvents are scrupulously dried. |
| Protocol II: Difficult filtration (gelatinous ppt.) | Improper quenching procedure. | Ensure the Fieser workup (1x, 1x, 3x volumes) is followed precisely and with vigorous stirring. |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. fishersci.com [fishersci.com]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
Application Notes & Protocols: The Strategic Use of Ethyl 1-Piperidineacetate in the Synthesis of Novel Agrochemicals
Abstract
The piperidine moiety is a highly privileged scaffold in the design of bioactive molecules, demonstrating significant utility in both pharmaceuticals and modern agrochemicals.[1][2][3] Its unique conformational flexibility and physicochemical properties enhance the binding capabilities and metabolic stability of parent molecules, making it a cornerstone in the development of next-generation fungicides, insecticides, and herbicides.[1][2] This document provides a detailed guide on the application of Ethyl 1-piperidineacetate, a versatile and reactive building block, in the synthesis of novel agrochemical candidates. We will explore its synthetic utility, provide a detailed experimental protocol for a representative transformation, discuss the underlying structure-activity relationships (SAR), and examine the mechanisms of action for the resulting piperidine-containing agrochemicals.
Introduction: The Significance of the Piperidine Scaffold
The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in a multitude of clinically approved drugs and advanced agrochemicals.[1][3] Its prevalence is not coincidental; the piperidine ring imparts several advantageous properties to a molecule:
-
Modulation of Physicochemical Properties: It can influence lipophilicity and water solubility, which are critical for transport through plant tissues and interaction with biological targets.[2]
-
Structural Versatility: The piperidine ring can act as a rigid scaffold or a flexible linker, allowing for precise spatial orientation of various functional groups to optimize binding with target proteins.[1]
-
Enhanced Bioavailability: The presence of the piperidine motif often improves pharmacokinetic properties, facilitating transport across biological membranes while maintaining relative metabolic stability.[2]
This compound (CAS No: 23853-10-3) emerges as a particularly valuable synthon. It provides a pre-formed piperidine ring functionalized with a reactive ethyl acetate group at the nitrogen atom, making it an ideal intermediate for introducing the piperidine scaffold into more complex molecular frameworks.[4][5][6] This building block is instrumental in the synthesis of compounds targeting a range of agricultural pests and diseases.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23853-10-3 | |
| Molecular Formula | C₉H₁₇NO₂ | [6] |
| Molecular Weight | 171.24 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 109-111 °C / 25 mmHg | [6] |
| Density | 0.984 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.453 | [6] |
Synthetic Applications in Agrochemical Development
This compound serves as a key reactant for synthesizing a variety of agrochemicals, particularly fungicides and insecticides. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to form amide bonds—a common linkage in bioactive molecules. Alternatively, the α-carbon to the ester can be functionalized.
Workflow for a Representative Synthesis: N-Aryl Piperidine-Acetamide Fungicide
This protocol details a two-step synthesis of a hypothetical, yet representative, N-aryl piperidine-acetamide, a scaffold found in several modern fungicides that target the enzyme succinate dehydrogenase (SDH).[7]
Caption: Synthetic workflow for a model piperidine-containing fungicide.
Detailed Experimental Protocol
Objective: To synthesize an N-(2-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide derivative, a potential SDH inhibitor, starting from this compound.
PART A: Saponification of this compound
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH, 1.2 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, pH meter, separatory funnel.
-
-
Procedure:
-
Dissolve this compound (e.g., 10.0 g, 58.4 mmol) in deionized water (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of NaOH (2.8 g, 70.1 mmol) in 50 mL of water dropwise to the stirring solution at room temperature.
-
Causality Check: The use of excess NaOH ensures complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2-4 hours).
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly add 2M HCl to the solution, monitoring with a pH meter, until the pH reaches 3-4. The product, 1-piperidineacetic acid, will precipitate as a white solid.
-
Extract the aqueous layer three times with diethyl ether (3 x 75 mL).
-
Causality Check: Extraction into an organic solvent is necessary to isolate the free acid from the aqueous solution. Multiple extractions maximize the yield.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-piperidineacetic acid as a white solid. The product is often used in the next step without further purification.
-
PART B: Amide Coupling
-
Materials & Reagents:
-
1-Piperidineacetic Acid (from Part A, 1.0 eq)
-
2-Chloro-4-fluoroaniline (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes, Brine solution.
-
-
Procedure:
-
To a solution of 1-piperidineacetic acid (e.g., 5.0 g, 34.9 mmol) in anhydrous DMF (100 mL), add 2-chloro-4-fluoroaniline (5.08 g, 34.9 mmol).
-
Add DIPEA (15.2 mL, 87.3 mmol) to the solution and stir for 10 minutes at room temperature.
-
Causality Check: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid, facilitating the coupling.
-
Add HATU (14.6 g, 38.4 mmol) portion-wise to the reaction mixture. An exotherm may be observed.
-
Causality Check: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the aniline, leading to the formation of a stable amide bond with minimal side reactions.
-
Stir the reaction at room temperature for 12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final N-(2-chloro-4-fluorophenyl)-2-(piperidin-1-yl)acetamide.
-
Mechanism of Action & Structure-Activity Insights
Many modern piperidine-containing fungicides function by inhibiting succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial respiratory chain.[7] This inhibition disrupts fungal respiration and energy production, leading to cell death.
Caption: Inhibition of the fungal mitochondrial respiratory chain by an SDH-targeting fungicide.
Structure-Activity Relationship (SAR) Insights:
The development of potent agrochemicals relies heavily on understanding SAR. For piperidine-based compounds, several trends have been observed:
-
Insecticides: In studies of piperidine derivatives as insecticides against mosquitoes, the nature and position of substituents on the piperidine ring are critical. For instance, an ethyl group at the 2-position of the piperidine ring was found to be more toxic than a methyl or benzyl group.[8][9] This suggests that the size and lipophilicity of the substituent play a key role in the compound's ability to penetrate the insect cuticle and interact with its target site.[8][9]
-
Fungicides: For SDH inhibitors, the piperidine ring often serves as a central scaffold to correctly orient the "head" group (e.g., the N-aryl acetamide) which binds within the ubiquinone-binding pocket of the SDH enzyme. Modifications to the piperidine ring can tune the compound's physical properties and conformational preferences, thereby improving its binding affinity and overall efficacy.[7]
-
General Trends: The introduction of chiral centers into the piperidine scaffold can significantly enhance biological activity and selectivity by allowing for a more precise three-dimensional fit into the active site of a target protein.[10]
Comparative Efficacy Data
The following table, based on literature reports for various piperidine-containing fungicides, illustrates the impact of structural modifications on antifungal activity.
| Compound Class | Target Fungus | EC₅₀ (μg/mL) | Key Structural Feature | Reference |
| Piperidine-4-carbohydrazide (A13) | Rhizoctonia solani | 0.83 | Quinazolinyl moiety | [7] |
| Piperidine-4-carbohydrazide (A41) | Rhizoctonia solani | 0.88 | Quinazolinyl moiety | [7] |
| Boscalid (Commercial Standard) | Rhizoctonia solani | 0.96 | Biphenyl-amine | [7] |
| Piperidine-Thymol Derivative (5v) | S. sclerotiorum | 8.414 | Thymol-sulfonamide | [11] |
This data highlights how combining the piperidine scaffold with other pharmacophores (like quinazoline or thymol) can lead to compounds with potency comparable or superior to existing commercial fungicides.[7][11]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its ability to readily introduce the beneficial piperidine scaffold into complex molecules makes it an invaluable tool for medicinal and agricultural chemists. The protocols and principles outlined in this guide demonstrate a clear pathway from this starting material to potent, high-value active ingredients.
Future research will likely focus on the asymmetric synthesis of chiral piperidine derivatives to further enhance target specificity and reduce off-target effects.[10] The continued exploration of new ways to functionalize the piperidine ring will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy, better safety profiles, and new modes of action to combat the ongoing challenge of pesticide resistance.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalyzing Success: A Guide to the Catalytic Hydrogenation of Ethyl 1-piperidineacetate to 1-(2-hydroxyethyl)piperidine
Abstract
This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of ethyl 1-piperidineacetate to 1-(2-hydroxyethyl)piperidine. This transformation is a pivotal reaction in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] This document offers an in-depth exploration of the reaction mechanism, catalyst selection, and process optimization, underpinned by field-proven insights and authoritative references. The protocols provided herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
The reduction of esters to alcohols is a fundamental transformation in organic synthesis, yielding valuable building blocks for a myriad of applications.[3] this compound, an α-amino acid ethyl ester derivative, serves as a key precursor in the synthesis of nicotinic acid receptor agonists and other pharmacologically active compounds. Its hydrogenation to 1-(2-hydroxyethyl)piperidine, a versatile synthetic intermediate, is a reaction of significant industrial interest.[4][5]
Catalytic hydrogenation offers a highly efficient and atom-economical pathway for this conversion, avoiding the use of stoichiometric metal hydride reagents.[6] This guide will delve into the nuances of this process, providing a robust framework for successful and safe execution in a laboratory setting.
Reaction Mechanism and Catalyst Selection
The catalytic hydrogenation of this compound involves the reductive cleavage of the ester functional group to the corresponding primary alcohol. This process occurs on the surface of a heterogeneous catalyst, where molecular hydrogen is activated.
Catalyst Choice: A Critical Parameter
The selection of an appropriate catalyst is paramount for achieving high conversion and selectivity. For the hydrogenation of esters, particularly in the presence of a nitrogen-containing heterocycle, several catalysts have demonstrated efficacy.
-
Raney® Nickel: This sponge-like nickel-aluminium alloy is a versatile and widely used catalyst for the hydrogenation of a broad range of functional groups, including esters.[6][7][8] Its high activity and robustness make it a cost-effective choice for industrial applications.[6]
-
Precious Metal Catalysts (Rh, Ru, Pt): Rhodium, Ruthenium, and Platinum, typically supported on carbon or alumina, are highly active catalysts for the hydrogenation of heterocyclic compounds.[9][10][11] Rhodium oxide (Rh₂O₃) has shown particular promise for the reduction of functionalized pyridines under mild conditions.[9][10] While the piperidine ring in the substrate is already saturated, the presence of the nitrogen atom can influence catalyst performance, making these catalysts relevant contenders.
The choice between these catalysts will depend on factors such as desired reaction conditions (temperature and pressure), cost, and tolerance to potential catalyst poisons.
Homogeneous vs. Heterogeneous Catalysis
While homogeneous catalysts can offer high selectivity under mild conditions, they present challenges in separation from the product.[1] For industrial-scale production and ease of handling, heterogeneous catalysts are generally preferred due to their straightforward removal by filtration and potential for recycling.[2] This guide will focus on the application of heterogeneous catalysts.
Experimental Protocols
Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. High-pressure reactions should only be performed by trained personnel using certified equipment.[12]
Protocol 1: Hydrogenation using Raney® Nickel
This protocol outlines a general procedure for the hydrogenation of this compound using Raney® Nickel.
Materials:
-
This compound (98%)[4]
-
Raney® Nickel (slurry in water)
-
Ethanol (anhydrous)
-
High-pressure autoclave equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Hydrogen gas (high purity)
-
Celite® or another filter aid
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
To the autoclave, add a solution of this compound (1 equivalent) in anhydrous ethanol.
-
Under a stream of inert gas (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry (5-10% by weight of the substrate). The catalyst should be kept wet with solvent at all times to prevent ignition.
-
-
Sealing and Purging:
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas three times to remove any residual air.
-
Subsequently, purge the reactor with hydrogen gas three times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).
-
Monitor the reaction progress by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and dilute the reaction mixture with ethanol.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet during filtration. Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude 1-(2-hydroxyethyl)piperidine can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Hydrogenation using Rhodium on Alumina
This protocol provides an alternative method using a precious metal catalyst, which may offer milder reaction conditions.
Materials:
-
This compound (98%)[4]
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure reactor vial
-
Hydrogen gas (high purity)
-
Syringe filter
Procedure:
-
Reactor Preparation: Place a magnetic stir bar in a high-pressure reactor vial.
-
Charging the Reactor:
-
Add 5% Rhodium on Alumina (1-2 mol%) to the vial.
-
Add a solution of this compound (1 equivalent) in TFE.
-
-
Sealing and Purging:
-
Seal the vial and place it in the high-pressure reactor.
-
Purge the reactor with nitrogen gas three times, followed by three purges with hydrogen gas.
-
-
Reaction:
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the system with nitrogen.
-
Remove the reaction vial.
-
Filter the reaction mixture through a syringe filter to remove the catalyst.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify as described in Protocol 1.
-
Data Presentation
The following table summarizes typical reaction parameters for the hydrogenation of related substrates, which can serve as a starting point for the optimization of the hydrogenation of this compound.
| Catalyst | Substrate Type | Pressure (bar) | Temperature (°C) | Solvent | Typical Yield (%) | Reference |
| Raney® Nickel | Esters | 50-100 | 100-150 | Ethanol | >90 | General Knowledge |
| Rh₂O₃ | Functionalized Pyridines | 5 | 40 | TFE | >95 | [9][10][13] |
| PtO₂ | Pyridines | 50-70 | Room Temp | Ethyl Acetate/Acetic Acid | >90 | [2] |
Visualizations
Reaction Pathway
Caption: Catalytic hydrogenation of this compound.
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Analytical Monitoring
The progress of the hydrogenation reaction can be effectively monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the formation of the product and any byproducts.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and determine the purity of the isolated material. In-situ NMR can also be employed for real-time reaction monitoring.[15]
Conclusion
The catalytic hydrogenation of this compound to 1-(2-hydroxyethyl)piperidine is a robust and scalable transformation. The choice of catalyst, either Raney® Nickel for its cost-effectiveness or a precious metal catalyst like Rhodium for milder conditions, can be tailored to specific laboratory or industrial needs. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently synthesize this valuable chemical intermediate.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-Hydroxyethyl)piperidin ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 6. acs.org [acs.org]
- 7. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. azom.com [azom.com]
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Reaction of Ethyl 1-piperidineacetate with Grignard Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its application in the synthesis of alcohols from carbonyl compounds is a fundamental transformation taught and practiced widely. This guide focuses on a specific, medicinally relevant application: the reaction of Ethyl 1-piperidineacetate with various Grignard reagents (R-MgX). The products of this reaction are tertiary alcohols bearing a piperidine moiety, a privileged scaffold in modern drug discovery. The piperidine ring is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[2][3]
This document provides a comprehensive overview of the reaction mechanism, detailed, field-tested protocols for its execution, and critical insights into process optimization and troubleshooting. The objective is to equip researchers in medicinal chemistry and process development with the knowledge to reliably synthesize these valuable molecular building blocks.
Reaction Principle and Mechanism
The reaction of an ester, such as this compound, with a Grignard reagent characteristically consumes two equivalents of the organometallic nucleophile to yield a tertiary alcohol.[4][5][6] The reaction cannot be stopped at the ketone intermediate because ketones are inherently more reactive toward nucleophilic attack than their parent esters.[4]
The mechanism proceeds through a two-stage nucleophilic addition process:
-
First Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a magnesium alkoxide.[7]
-
Elimination: The unstable tetrahedral intermediate collapses. It reforms the carbon-oxygen double bond and expels the ethoxy group (-OEt) as a leaving group, generating a ketone intermediate.[8]
-
Second Nucleophilic Addition: The newly formed ketone is immediately attacked by a second equivalent of the Grignard reagent.[8] This second addition forms a more stable magnesium alkoxide intermediate, as there are no suitable leaving groups to expel.[7]
-
Protonation (Workup): The reaction is quenched with an aqueous acid (e.g., H₃O⁺). This final step protonates the magnesium alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts.[9]
Caption: Reaction mechanism for the formation of a tertiary alcohol from an ester and a Grignard reagent.
Significance in Medicinal Chemistry and Drug Discovery
The piperidine nucleus is a cornerstone in the design of therapeutic agents due to its conformational flexibility and its ability to engage in key intermolecular interactions within biological targets. Piperidine derivatives are utilized across a vast range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[10][11]
The tertiary alcohols synthesized through this protocol serve as versatile intermediates. The hydroxyl group can be further functionalized, or it can act as a critical hydrogen bond donor/acceptor, enhancing the binding affinity of the molecule to its target protein. By varying the "R" group of the Grignard reagent, chemists can rapidly generate a library of structurally diverse compounds, enabling efficient exploration of the structure-activity relationship (SAR) for a given biological target.
Detailed Experimental Protocol: Synthesis of 1,1-diphenyl-2-(piperidin-1-yl)ethan-1-ol
This protocol details the synthesis using Phenylmagnesium bromide as a representative Grignard reagent.
4.1 Materials and Reagents
-
Glassware: All glassware (round-bottom flasks, Claisen adapter, condenser, dropping funnel) must be scrupulously dried in an oven (e.g., overnight at 110 °C) and assembled while hot under a stream of dry nitrogen or argon.[7][12]
-
Reagents:
-
Magnesium turnings
-
Bromobenzene (anhydrous)
-
This compound
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)[7]
-
Iodine crystal (as initiator)[13]
-
10% Hydrochloric acid or saturated aqueous Ammonium Chloride
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
4.2 Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Place magnesium turnings (2.2 equivalents) into a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus should be under a positive pressure of dry nitrogen.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium suspension. Add a single crystal of iodine to initiate the reaction.[13] Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[13]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey/brown solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the ester solution to the stirred, cooled Grignard reagent via the dropping funnel. The addition is exothermic and should be controlled to prevent the ether from boiling too vigorously.[13][14]
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
Part C: Workup and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a beaker containing a stirred mixture of crushed ice and 10% aqueous HCl or saturated NH₄Cl.[14][15] This step is highly exothermic and may produce gas.
-
Transfer the mixture to a separatory funnel. The product will be in the ether layer.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate.[14]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product, a viscous oil or solid, can be purified by recrystallization or column chromatography.
Caption: A typical experimental workflow for the synthesis and purification of tertiary alcohols via Grignard reaction.
Quantitative Data and Troubleshooting
Table 1: Example Reaction Parameters
| Parameter | Value | Moles (Equivalents) |
| This compound | 5.00 g | 0.0292 mol (1.0) |
| Magnesium Turnings | 1.56 g | 0.0643 mol (2.2) |
| Bromobenzene | 9.61 g (6.45 mL) | 0.0612 mol (2.1) |
| Anhydrous Diethyl Ether | ~150 mL | - |
| Theoretical Yield | 8.67 g | 0.0292 mol (100%) |
| Expected Yield | 70-85% | - |
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | Wet glassware or solvent; unreactive magnesium surface (oxide layer). | Ensure all glassware is oven-dried and solvent is anhydrous.[7][12] Crush magnesium turnings gently with a glass rod to expose a fresh surface; add a small iodine crystal as an initiator.[13][16] |
| Low yield of tertiary alcohol. | Incomplete reaction; premature quenching of Grignard reagent by moisture. | Increase reaction time or gently warm to ensure completion. Re-verify anhydrous conditions for all reagents and equipment. |
| Significant biphenyl byproduct. | Formation is favored by higher temperatures and high concentrations of aryl halide. | Maintain a gentle reflux during Grignard formation; do not overheat. Ensure slow, controlled addition of the aryl halide.[12] |
| Recovery of starting ester. | Insufficient Grignard reagent was added or it was consumed by side reactions. | Use a slight excess of the Grignard reagent (2.1-2.2 equivalents). Ensure the system is free of water and other protic impurities. |
Safety Precautions
-
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and other protic sources. All operations must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
Diethyl Ether: Is extremely flammable and has a low boiling point. Work in a well-ventilated fume hood, away from any ignition sources.
-
Workup: The quenching step is highly exothermic and releases flammable gases. Perform this step slowly, with adequate cooling and behind a safety shield.
-
Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coats, and appropriate gloves are mandatory at all times.
Conclusion
The reaction between this compound and Grignard reagents is a robust and highly effective method for synthesizing tertiary alcohols that are of significant interest to the pharmaceutical industry. By adhering to stringent anhydrous conditions and following a controlled, systematic protocol, researchers can reliably produce these valuable compounds. Understanding the underlying mechanism and potential pitfalls allows for logical troubleshooting and optimization, making this reaction a key tool in the arsenal of the modern medicinal chemist.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. ijnrd.org [ijnrd.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. byjus.com [byjus.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Ethyl 1-piperidineacetate Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-piperidineacetate. Our goal is to provide a comprehensive technical resource that moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot common issues and systematically optimize your reaction yields. We will address specific experimental challenges in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.
Reaction Overview: The N-Alkylation of Piperidine
The synthesis of this compound is fundamentally an SN2 (bimolecular nucleophilic substitution) reaction.[1] Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate). A base is typically employed to neutralize the acidic byproduct (HX), which would otherwise protonate the starting amine and halt the reaction.
Caption: Core reaction and primary side reaction pathway.
Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent challenges encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My final yield is disappointingly low (<50%). What are the most common culprits?
A1: Low yield is the most prevalent issue and typically stems from three sources: (1) formation of a quaternary ammonium salt byproduct, (2) incomplete reaction due to base deactivation, or (3) mechanical loss during workup.
-
Over-alkylation: The desired product, this compound, is a tertiary amine and remains nucleophilic. It can react with a second molecule of ethyl chloroacetate to form a water-soluble quaternary ammonium salt, which is lost during the aqueous workup.[2][3] This is the most common cause of significant yield loss.
-
Incomplete Reaction: The reaction generates one equivalent of acid (HCl or HBr). If no base is present, this acid will protonate the piperidine starting material, forming a non-nucleophilic piperidinium salt and effectively stopping the reaction.[3]
-
Workup Losses: The product has some solubility in water. Over-washing or using incorrect pH during extraction can lead to product loss in the aqueous phase.
Solution Workflow:
Caption: A logical workflow for troubleshooting low yields.
Q2: The reaction starts well but seems to stop halfway, even with extended reaction times. Why?
A2: This is a classic symptom of amine protonation. As the SN2 reaction proceeds, it generates hydrochloric acid (HCl). This acid is much stronger than piperidine is basic. It will protonate a molecule of piperidine to form piperidinium chloride. This salt is no longer nucleophilic and cannot react with ethyl chloroacetate. The reaction effectively titrates its own starting material, stopping after 50% conversion if run without an additional base.
Solution: Incorporate a base that is strong enough to neutralize the generated HCl but does not interfere with the reaction. Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent, cost-effective choices.[4] They are solids, which simplifies removal by filtration. Alternatively, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used.[3]
Q3: My final product is contaminated with a high-boiling point impurity. What could it be?
A3: The most likely high-boiling impurity is the product of piperidine reacting with itself or impurities in the starting materials under heat. However, a more common issue is contamination from the workup. If you use a solvent like Dimethylformamide (DMF), it can be difficult to remove completely and has a high boiling point.
Solution: Ensure your purification method is adequate. Vacuum distillation is highly effective for separating this compound (boiling point ~109-111 °C at 25 mmHg) from less volatile impurities.[5] If you suspect solvent contamination, ensure your rotary evaporator is pulling a sufficient vacuum and consider an aqueous wash during the workup specifically to remove water-soluble solvents like DMF before distillation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system?
A1: The ideal system balances reactivity, cost, and ease of workup. Aprotic solvents are generally preferred.[1] Below is a comparison of common systems. For most applications, the K₂CO₃ / Acetonitrile system offers the best combination of efficiency, cost, and simple workup.
| Base | Solvent | Advantages | Disadvantages |
| K₂CO₃ | Acetonitrile | Inexpensive, high yield, base is easily filtered off.[4] | Reaction may require gentle heating to proceed at a good rate. |
| NaH | THF / DMF | Very effective, deprotonates the amine completely.[4] | NaH is pyrophoric and requires strictly anhydrous conditions. |
| DIPEA | Acetonitrile / DMF | Soluble organic base, homogeneous reaction.[3] | More expensive, can be difficult to remove during purification. |
| None | Excess Piperidine | Simplest setup, piperidine acts as both reactant and base. | Maximum theoretical yield is 50%; requires large excess of piperidine. |
Q2: Should I use ethyl chloroacetate or ethyl bromoacetate as the alkylating agent?
A2: This choice involves a trade-off between reactivity and cost. Ethyl bromoacetate is a more reactive electrophile than ethyl chloroacetate because bromide is a better leaving group than chloride.[6] This results in faster reaction rates, often at lower temperatures. However, ethyl bromoacetate is significantly more expensive. For large-scale synthesis, ethyl chloroacetate is preferred. Its lower reactivity can be overcome by increasing the reaction temperature or by adding a catalytic amount of sodium or potassium iodide (KI), which participates in a Finkelstein reaction to generate the more reactive ethyl iodoacetate in situ.[4]
Q3: How critical are anhydrous conditions?
A3: While the N-alkylation itself does not consume water, maintaining anhydrous conditions is highly recommended. The primary risk from water is the hydrolysis of the ester functional group in either the ethyl chloroacetate starting material or the this compound product, especially if the reaction is heated or if the pH becomes strongly acidic or basic.[7][8] This hydrolysis would form piperidineacetic acid, which can complicate purification. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice that minimizes side reactions.[3]
Caption: Key parameter relationships for optimal synthesis.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol utilizes the robust and cost-effective potassium carbonate/acetonitrile system.
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperidine (1.2 equivalents) and anhydrous acetonitrile (200 mL).
-
Add Base: Add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension vigorously.
-
Add Electrophile: Add ethyl chloroacetate (1.0 equivalent) dropwise to the stirring suspension over 30 minutes using an addition funnel. The slow addition is crucial to minimize over-alkylation.[3]
-
Reaction: Heat the mixture to a gentle reflux (~70-80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the ethyl chloroacetate is consumed.
-
Cooldown: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Product Isolation and Purification
This protocol details the workup and final purification steps.
-
Filtration: Filter the cooled reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting oil, add 150 mL of diethyl ether and 100 mL of a saturated aqueous sodium bicarbonate solution. Transfer to a separatory funnel and shake. This step neutralizes any remaining acid and removes water-soluble byproducts.[3]
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine all organic layers, wash once with 50 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a light yellow oil.[9]
-
Vacuum Distillation: Purify the crude oil by vacuum distillation (lit. bp 109-111 °C / 25 mmHg) to obtain this compound as a clear, colorless liquid.[5]
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 6. zenodo.org [zenodo.org]
- 7. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 8. brainly.com [brainly.com]
- 9. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
Introduction: The Challenge of Purifying Ethyl 1-piperidineacetate
An in-depth guide to navigating the complexities of purifying Ethyl 1-piperidineacetate using column chromatography, designed for chemistry professionals.
This compound is a tertiary amine and an ester, a combination of functional groups that presents specific challenges during purification by normal-phase column chromatography. Its basic piperidine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction is a primary cause of common purification issues, including significant peak tailing, irreversible adsorption (where the compound fails to elute), and potential degradation.[2][3]
This guide provides a comprehensive, experience-driven approach to overcoming these challenges. It is structured as a technical support center, offering direct answers to problems you may encounter, detailed protocols, and the scientific rationale behind each recommended step.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses the most common problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Question 1: My compound is streaking badly on the TLC plate and showing severe peak tailing from the column. What's happening and how do I fix it?
Answer: This is the most frequent issue when purifying basic compounds like this compound on silica gel.
-
Causality: The lone pair of electrons on the basic piperidine nitrogen forms a strong ionic or hydrogen-bonding interaction with the acidic silanol groups on the silica surface. This creates a secondary, non-ideal retention mechanism that slows down a portion of the analyte molecules, causing the characteristic tailing or streaking.[1][3][4]
-
Solution Strategy: The goal is to suppress the interaction with the silanol groups. This can be achieved by adding a small amount of a competitive base to the mobile phase.[5] This "deactivates" the silica surface by neutralizing the acidic sites, allowing for a more uniform elution based on polarity.
-
Recommended Action:
-
Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase (e.g., Hexane/Ethyl Acetate).[5][6]
-
Re-evaluate by TLC: Run a new TLC plate using the modified solvent system. You should observe a significant improvement in spot shape, with the streak collapsing into a well-defined spot.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-modified mobile phase to ensure the entire stationary phase is neutralized.[6]
-
Question 2: I've run several column volumes of solvent, but I can't find my compound. Where did it go?
Answer: There are a few likely possibilities when a compound seems to vanish during chromatography.[7]
-
Probable Causes & Solutions:
-
Irreversible Adsorption: The compound may be so strongly bound to the acidic silica that it will not elute with your chosen solvent system. This happens if you did not use a basic modifier. Solution: Try flushing the column with a much more polar, base-modified solvent system, such as 5-10% methanol in dichloromethane with 1% TEA. If this fails, the compound may be unrecoverable. For future attempts, use a deactivated stationary phase from the start.
-
Compound Degradation: The acidic nature of silica gel can cause degradation of certain molecules. Solution: Test for stability by dissolving a small amount of your crude product with silica gel in your chosen eluent and stirring it for a few hours. Monitor the mixture by TLC against a stock solution of the crude material to see if new spots appear or the product spot diminishes.[7] If degradation is observed, switch to a more inert stationary phase like neutral alumina or deactivated silica.[8]
-
Elution in the Solvent Front: If your initial solvent system was far too polar, the compound may have had no retention and eluted with the very first fractions. Solution: Always collect the first fractions that exit the column after loading and check them by TLC.[7]
-
Detection Issues: this compound lacks a strong UV chromophore, making it difficult to see on TLC plates under a standard 254 nm UV lamp. Solution: Use a chemical stain for visualization. (See FAQ 3).
-
Question 3: My compound is soluble in the reaction solvent but crashes out of the less polar solvent system I need for the column. How do I load it properly?
Answer: This is a common solubility issue. Loading the compound in a strong solvent will ruin the separation by causing broad, poorly resolved bands. The best solution is "dry loading."[9]
-
Causality: For good separation, the sample must be applied to the column in a very narrow band using the weakest possible solvent. If a strong solvent is used, it will carry the compound partway down the column in a diffuse band before the eluent takes over, preventing proper partitioning with the stationary phase.
-
Solution: Dry Loading Protocol
-
Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.[9]
-
Thoroughly mix the slurry and then remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of your packed column bed.
-
Gently overlay the powder with a thin layer of sand to prevent disturbance when adding the mobile phase.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is effective, provided it is used with a mobile phase containing a basic modifier like triethylamine (TEA) .[11] If the compound proves to be highly sensitive to acid, neutral alumina is an excellent alternative.[8] Another option is to use commercially available amino-functionalized silica columns, which are specifically designed for purifying basic compounds.[5]
FAQ 2: How do I determine the right mobile phase (eluent)?
The process should always start with Thin-Layer Chromatography (TLC).
-
Start with a Standard Solvent System: A good starting point for a compound of moderate polarity is 20-30% Ethyl Acetate in Hexane (or Petroleum Ether).
-
Add a Basic Modifier: Add ~1% triethylamine (TEA) to your chosen solvent system to prevent streaking.
-
Target an Rf Value: Adjust the ratio of the polar solvent (Ethyl Acetate) to the non-polar solvent (Hexane) until your target compound has an Rf value between 0.25 and 0.35 . This Rf range generally provides the best separation in column chromatography.
-
Gradient vs. Isocratic Elution: If your impurities are far from your product on the TLC plate, you can run the column with a single solvent mixture (isocratic elution). If impurities are close, a gradient elution (gradually increasing the percentage of the more polar solvent) will likely yield better results.
| Component | Function | Typical Ratio (v/v) | Notes |
| Hexane or Petroleum Ether | Non-polar base solvent | 60-90% | Adjust to achieve target Rf. |
| Ethyl Acetate | Polar eluting solvent | 10-40% | Increases the polarity of the mobile phase. |
| Triethylamine (TEA) | Basic modifier/suppressor | 0.5-2% | Crucial for preventing peak tailing of the amine.[5] |
FAQ 3: this compound is not UV-active. How can I see it on a TLC plate?
Since the compound lacks a suitable chromophore for UV visualization at 254 nm, you must use a chemical stain.[12]
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of solid iodine. Organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots. This method is generally non-destructive.[13]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many functional groups (including the tertiary amine) that are susceptible to oxidation. The compound will appear as a yellow or light-brown spot on a purple background. This method is destructive.
-
p-Anisaldehyde Stain: This stain can produce a range of colors with different functional groups upon heating and is useful for compounds that are difficult to visualize otherwise.
Experimental Protocols
Protocol 1: Method Development using TLC
-
Prepare a stock solution of your crude material in a volatile solvent (e.g., ethyl acetate).
-
Prepare three small jars of different solvent systems with 1% TEA. For example:
-
80:20 Hexane:EtOAc + 1% TEA
-
70:30 Hexane:EtOAc + 1% TEA
-
60:40 Hexane:EtOAc + 1% TEA
-
-
Spot your crude material onto three separate TLC plates.
-
Develop one plate in each solvent system.
-
Dry the plates and visualize using an iodine chamber and/or a KMnO₄ stain.
-
Select the solvent system that gives your product an Rf of ~0.3.
Protocol 2: Column Chromatography with a Basic Modifier
-
Pack the Column: Use the wet slurry method with your selected mobile phase (containing 1% TEA) to pack the silica gel into the column, ensuring there are no air bubbles or cracks.
-
Equilibrate: Run 3-5 column volumes of the mobile phase through the packed column to ensure the silica is fully neutralized and equilibrated.
-
Load the Sample: Load your sample using either the dry loading method (Protocol 3) or by dissolving it in the absolute minimum amount of the mobile phase.
-
Elute: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor: Spot fractions onto TLC plates to track the elution of your compound and identify pure fractions.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that triethylamine is relatively volatile and should co-evaporate, but trace amounts may remain.
Visual Workflows
// Nodes Start [label="Observe Peak Tailing or\nStreaking on TLC/Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSilica [label="Is the stationary phase\nunmodified silica gel?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Does the mobile phase\ncontain a base (e.g., TEA)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AddBase [label="Action: Add 0.5-2% Triethylamine (TEA)\nor NH4OH to the mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Equilibrate [label="Action: Equilibrate column with\nbase-modified mobile phase\n(3-5 column volumes).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; ConsiderAlumina [label="Alternative: Switch to a\nless acidic stationary phase\nlike neutral alumina.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Success [label="Problem Resolved:\nSymmetrical Peak Shape", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges Start -> CheckSilica; CheckSilica -> CheckBase [label="Yes"]; CheckSilica -> ConsiderAlumina [label="No (e.g., Alumina)"]; CheckBase -> AddBase [label="No"]; CheckBase -> Success [label="Yes"]; AddBase -> Equilibrate; Equilibrate -> Success; } dot Caption: Troubleshooting workflow for peak tailing.
// Nodes Start [label="Start: Crude Product Mixture", fillcolor="#FFFFFF", fontcolor="#202124"]; TLC_Screen [label="1. TLC Screening\n(e.g., Hexane/EtOAc + 1% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Rf [label="2. Adjust Solvent Ratio\nto Target Rf = 0.25-0.35", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Select_Loading [label="3. Select Loading Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Wet_Load [label="Wet Load\n(Min. Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry_Load [label="Dry Load\n(Insoluble Sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pack_Column [label="4. Pack & Equilibrate Column\nwith Base-Modified Eluent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Run_Column [label="5. Load Sample & Run Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="6. Monitor Fractions by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="7. Combine Pure Fractions\n& Evaporate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Purified Product", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> TLC_Screen; TLC_Screen -> Optimize_Rf; Optimize_Rf -> Select_Loading [label="Optimal Rf\nAchieved"]; Select_Loading -> Wet_Load [label="Soluble"]; Select_Loading -> Dry_Load [label="Insoluble"]; Wet_Load -> Pack_Column; Dry_Load -> Pack_Column; Pack_Column -> Run_Column; Run_Column -> Monitor; Monitor -> Combine; Combine -> End; } dot Caption: General workflow for method development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. physik.hu-berlin.de [physik.hu-berlin.de]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Ethyl 1-piperidineacetate
Welcome to the technical support guide for the synthesis of Ethyl 1-piperidineacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges and side reactions encountered during this synthesis. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to troubleshoot effectively and optimize your reaction outcomes.
The Primary Synthesis Route: A Mechanistic Overview
The synthesis of this compound is most commonly achieved via the nucleophilic substitution (SN2) reaction between piperidine and ethyl chloroacetate. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in ethyl chloroacetate. This forms a new carbon-nitrogen bond and displaces the chloride ion. A base is typically used to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.
Caption: The SN2 reaction pathway for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble, salt-like solid as a major byproduct. What is happening?
A1: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation.
This is the most prevalent side reaction in this synthesis. The product, this compound, is a tertiary amine and remains nucleophilic. It can compete with the starting piperidine to react with another molecule of ethyl chloroacetate. This second alkylation forms a quaternary ammonium salt, which is typically a crystalline solid with high water solubility and low solubility in common organic solvents.[1][2][3]
Mechanism of Quaternization:
References
Technical Support Center: Purification of Crude Ethyl 1-piperidineacetate
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification of crude Ethyl 1-piperidineacetate.
As a Senior Application Scientist, this guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude this compound. The methodologies described are grounded in chemical principles to ensure you not only execute the protocols but also understand the causality behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and where do they come from?
The impurity profile of crude this compound is largely dictated by the synthetic route employed. A common synthesis involves the N-alkylation of piperidine with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate). Potential impurities include:
-
Unreacted Starting Materials: Residual piperidine and ethyl chloroacetate/bromoacetate are common.
-
Side-Reaction Products: Over-alkylation can lead to the formation of quaternary ammonium salts.
-
Hydrolysis Products: The ester group of this compound is susceptible to hydrolysis, especially if water is present during workup or storage, leading to the formation of Piperidine-1-acetic acid.[1] This hydrolysis can be catalyzed by acidic or basic conditions.[1][2]
-
Solvent Residues: Solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, toluene) may remain.[3]
-
Color Impurities: The product may appear as a clear to light yellow liquid.[4][5][6] Darker coloration often indicates the presence of minor, highly colored degradation or oxidation byproducts.
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of the target compound and its likely impurities is critical for selecting and optimizing a purification strategy.
| Property | Value for this compound | Significance for Purification |
| Molecular Weight | 171.24 g/mol [4][5] | Basic property for characterization. |
| Boiling Point | 109-111 °C at 25 mmHg[4][5] | This high boiling point necessitates vacuum distillation to prevent thermal decomposition, which can occur at elevated temperatures.[4] |
| Density | 0.984 g/mL at 25 °C[4][7] | Slightly less dense than water, which is important for phase separation during aqueous workups. |
| Solubility | Soluble in common organic solvents. | Facilitates extraction into organic layers during liquid-liquid extraction.[8] Limited solubility in water allows for washing away water-soluble impurities.[8] |
| pKa (Predicted) | 7.44 ± 0.10[4][5] | The basicity of the piperidine nitrogen allows for selective extraction into an acidic aqueous phase, separating it from neutral or acidic impurities.[9] |
Q3: Which purification method is generally recommended for achieving high purity (>99%) this compound?
For achieving high purity on a laboratory or pilot scale, vacuum fractional distillation is the most effective and commonly employed method.[10]
-
Rationale: The primary impurities (unreacted starting materials and some side products) often have boiling points significantly different from the product. Vacuum is crucial to lower the boiling point, thereby preventing thermal degradation.[4] A fractionating column enhances separation efficiency, allowing for the isolation of a pure product fraction.[10][11]
For smaller scales or for removing non-volatile impurities, column chromatography can be used, but it is generally less scalable. Acid-base liquid-liquid extraction is an excellent preliminary purification step to remove specific types of impurities before a final distillation.[9][12]
Troubleshooting Guide
Issue 1: My final product has a persistent yellow or brown color.
-
Probable Cause: The color is likely due to trace amounts of oxidized species or polymeric byproducts formed during the reaction, especially if it was run at high temperatures. Amines are notoriously prone to air oxidation, which can produce colored impurities.
-
Troubleshooting Strategy:
-
Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate. This often effectively removes color bodies.
-
Careful Fractional Distillation: A well-performed vacuum fractional distillation can separate the colorless product from less volatile, colored impurities, which will remain in the distillation pot.
-
Issue 2: GC/NMR analysis shows significant amounts of unreacted piperidine.
-
Probable Cause: Incomplete reaction or use of excess piperidine. Piperidine is a basic impurity.
-
Troubleshooting Strategy: Acid-Base Liquid-Liquid Extraction
-
Principle: This technique exploits the basicity of the piperidine nitrogen.[9] By washing an organic solution of the crude product with dilute aqueous acid, the basic product (this compound) and the basic impurity (piperidine) will be protonated and move into the aqueous phase. Neutral impurities (like unreacted ethyl bromoacetate) will remain in the organic layer, which can be discarded. The aqueous layer is then basified to deprotonate the desired product, allowing it to be re-extracted into a fresh organic solvent, leaving behind any water-soluble salts.[9]
-
-
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) (3 x 5 volumes). The basic product and piperidine impurity will move to the aqueous layer.
-
Basification: Combine the aqueous layers, cool in an ice bath, and slowly add 2 M NaOH (aq) with stirring until the pH is > 12.
-
Re-extraction: Extract the now basic aqueous solution with fresh EtOAc or DCM (3 x 5 volumes). The deprotonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the basic impurity.
-
Issue 3: My product appears to be decomposing during distillation, even under vacuum.
-
Probable Cause:
-
Excessive Temperature: The distillation pot temperature may still be too high, causing thermal decomposition.[4]
-
Presence of Acid/Base: Trace acidic or basic impurities can catalyze decomposition or hydrolysis at high temperatures.
-
-
Troubleshooting Strategy:
-
Improve Vacuum: Ensure your vacuum pump and system are operating correctly to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling point.
-
Use a Kugelrohr: For smaller scales, a Kugelrohr apparatus can be very effective as it minimizes the residence time of the compound at high temperatures.
-
Pre-Purification: Perform an acid-base extraction (as described above) or a simple aqueous wash to remove any catalytic impurities before attempting distillation.
-
Check Thermometer Placement: Ensure the thermometer bulb is correctly placed just below the side arm leading to the condenser to get an accurate reading of the vapor temperature (the boiling point at that pressure).
-
Issue 4: My purified product is "wet" and shows a broad water peak in the NMR spectrum.
-
Probable Cause: Incomplete drying of the organic extracts after an aqueous workup.
-
Troubleshooting Strategy:
-
Efficient Drying: Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). MgSO₄ is a faster and more efficient drying agent but can be slightly acidic. For a basic compound like this compound, Na₂SO₄ is a safe choice. Allow sufficient contact time (15-20 minutes) with occasional swirling.
-
Brine Wash: Before adding the drying agent, wash the combined organic extracts with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water by pulling it into the highly ionic aqueous layer.
-
Azeotropic Removal (Advanced): If the product is dissolved in a solvent that forms a low-boiling azeotrope with water (like toluene), water can be removed by distillation. However, this is usually more complex than simply using a drying agent.
-
Experimental Protocols
Protocol 1: High-Purity Purification via Vacuum Fractional Distillation
This protocol is designed for the final purification of this compound after a preliminary workup.
-
Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation pot using a heating mantle. Stir the contents if using a stir bar.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain residual solvents and more volatile impurities.
-
Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product at your system's pressure (e.g., ~110 °C at 25 mmHg), switch to a clean receiving flask and collect the main product fraction.[4][5]
-
Tail Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the pot goes to dryness to avoid charring of high-boiling residues.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. greenfield.com [greenfield.com]
- 4. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 5. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 6. This compound | 23853-10-3 [amp.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. Buy Ethyl 1-acetyl-4-piperidineacetate (EVT-8723588) [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vernier.com [vernier.com]
- 11. youtube.com [youtube.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Ethyl 1-piperidineacetate Stability & Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 1-piperidineacetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The most significant pathway for the degradation of this compound is hydrolysis.[1][2] As an ester, it is susceptible to cleavage by water, which breaks the ester bond to yield the parent carboxylic acid (Piperidineacetic acid) and alcohol (ethanol).[3][4] This reaction can be catalyzed by the presence of even trace amounts of acids or bases, significantly accelerating the decomposition process.[1][5] While thermal decomposition is possible, it typically occurs at much higher temperatures (e.g., 360-430°C in the gas phase) and is not a primary concern under standard laboratory storage conditions.[6][7]
Q2: Why is moisture so critical to control for this compound?
A2: Water is a direct reactant in the hydrolysis of the ester functional group.[2][8] The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process is often slow with pure water but is greatly accelerated by acid (H₃O⁺) or base (OH⁻) catalysts.[3][8] Because atmospheric humidity provides a constant source of water, failure to store this compound in a dry environment will inevitably lead to the gradual formation of impurities, compromising sample integrity, reducing yield in subsequent reactions, and affecting analytical results.[9][10]
Visualizing the Primary Degradation Pathway: Hydrolysis
The diagram below illustrates the fundamental mechanism of acid-catalyzed hydrolysis, the primary threat to the stability of this compound during storage.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. desiccantpak.com [desiccantpak.com]
- 10. airproducts.ie [airproducts.ie]
Troubleshooting low conversion rates in Ethyl 1-piperidineacetate reactions
This guide serves as a dedicated resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis of Ethyl 1-piperidineacetate. The N-alkylation of piperidine with ethyl chloroacetate is a cornerstone reaction, yet it is frequently plagued by issues that lead to diminished yields. This document provides in-depth, field-proven insights in a direct question-and-answer format to diagnose and resolve common experimental hurdles, ensuring the robustness and reproducibility of your synthesis.
Frequently Asked Questions (FAQs): Troubleshooting Low Conversion
Category 1: Starting Materials & Stoichiometry
Q1: My conversion rate is unexpectedly low, even when following a standard protocol. Could my reagents be the source of the problem?
A1: Absolutely. The quality and handling of your starting materials are critical. The primary synthesis of this compound is an S_N2 reaction where piperidine acts as a nucleophile attacking the electrophilic carbon of ethyl chloroacetate.[1] The integrity of both reactants is paramount.
-
Piperidine Purity: Piperidine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing the concentration of the free-base nucleophile. Ensure you are using a freshly distilled or recently purchased, anhydrous grade of piperidine.
-
Ethyl Chloroacetate Stability: Ethyl chloroacetate is a lachrymator and is susceptible to hydrolysis.[2] Over time, exposure to moisture can lead to its decomposition into chloroacetic acid and ethanol.[2] The presence of chloroacetic acid will neutralize the piperidine base, stalling the reaction. Always use a fresh or properly stored bottle and handle it under anhydrous conditions.[3]
-
Solvent Purity: The presence of water or protic impurities in your solvent can significantly hinder an S_N2 reaction by solvating the nucleophile, thereby reducing its reactivity.[4][5] Always use anhydrous grade solvents.
Troubleshooting Workflow: Reagent Integrity
Caption: Diagnostic workflow for reagent-related issues.
Q2: I'm observing unreacted piperidine and the formation of multiple products. What is the correct stoichiometry, and should I use an excess of piperidine?
A2: Stoichiometry is a key parameter to control for both conversion and selectivity. In this reaction, hydrogen chloride (HCl) is generated as a byproduct. This acid will protonate the basic piperidine starting material, forming piperidinium hydrochloride, which is non-nucleophilic. To prevent this, a base must be present to neutralize the acid.[6]
There are two common approaches:
-
Excess Piperidine: Using piperidine in excess (typically 2.2 to 2.5 equivalents) allows it to serve as both the nucleophile and the acid scavenger. While simple, this can make purification more challenging due to the difficulty of removing excess piperidine from the product, as their boiling points are relatively close.
-
External Base: A more common and often cleaner method is to use a slight excess of piperidine (e.g., 1.1 eq.) along with an external, non-nucleophilic base (1.2-1.5 eq.) like potassium carbonate (K₂CO₃) or a hindered amine base such as N,N-diisopropylethylamine (DIPEA).[7][8] This approach avoids consuming your primary nucleophile and simplifies purification.
Using a large excess of the alkylating agent (ethyl chloroacetate) should be avoided, as it strongly promotes a common side reaction: over-alkylation.[1][9]
Category 2: Reaction Conditions (Base, Solvent, Temperature)
Q3: My reaction has stalled with significant starting material remaining. How do I choose the right base and solvent?
A3: The choice of base and solvent is arguably the most critical factor for driving the S_N2 reaction to completion. They work in concert to create an environment conducive to nucleophilic attack.
Base Selection: The primary role of the base is to neutralize the HCl byproduct.[6] An ideal base should be strong enough to accomplish this but not so reactive that it causes side reactions with the ester functionality.
| Base | Type | pKaH (Conjugate Acid) | Common Solvents | Key Considerations |
| K₂CO₃ | Inorganic | ~10.3 | DMF, Acetonitrile | Effective and inexpensive. Its limited solubility can sometimes lead to slower reaction rates.[6][10] |
| Cs₂CO₃ | Inorganic | ~10.3 | DMF, Acetonitrile | More soluble in organic solvents than K₂CO₃, often leading to faster and more efficient reactions.[11] |
| DIPEA | Amine (Hindered) | ~10.7 | DCM, Acetonitrile | Sterically hindered, making it non-nucleophilic. Excellent choice to avoid competing alkylation.[6][8] |
| Triethylamine | Amine | ~10.7 | DCM, Acetonitrile | Can sometimes compete as a nucleophile, leading to the formation of a quaternary ammonium salt byproduct.[6] |
Solvent Selection: S_N2 reactions are significantly accelerated in polar aprotic solvents.[4] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[12] Protic solvents (like ethanol or water) will hydrogen-bond with the piperidine, creating a solvent cage that blunts its nucleophilicity and slows the reaction dramatically.[5]
| Solvent | Dielectric Constant (ε) | Type | S_N2 Suitability | Notes |
| DMF | 37 | Polar Aprotic | Excellent | High boiling point, effectively dissolves many inorganic bases.[10] |
| Acetonitrile | 36 | Polar Aprotic | Excellent | Lower boiling point than DMF, making it easier to remove post-reaction.[8] |
| DMSO | 47 | Polar Aprotic | Excellent | Very high boiling point, can be difficult to remove.[6] |
| THF | 7.5 | Polar Aprotic | Moderate | Lower polarity can sometimes lead to slower reactions.[10] |
| Ethanol | 25 | Polar Protic | Poor | Will solvate and deactivate the piperidine nucleophile via hydrogen bonding.[5] |
Q4: I increased the reaction temperature to speed things up, but my yield decreased and I saw more impurities. What happened?
A4: While increasing temperature generally increases the reaction rate, it can also promote undesirable side reactions.[13] For the synthesis of this compound, excessive heat can lead to:
-
Decomposition of Ethyl Chloroacetate: This reagent can decompose at elevated temperatures, emitting toxic fumes.[14]
-
Elimination Reactions (E2): Although less common with this specific substrate, higher temperatures can favor elimination over substitution, especially if a very strong, sterically hindered base is used.
-
Increased Byproduct Formation: The rates of side reactions, such as over-alkylation, also increase with temperature, potentially leading to a more complex and difficult-to-purify mixture.
A moderate temperature range, typically from room temperature to 60-80°C, is usually optimal.[8][15] It is always best to monitor the reaction's progress by TLC or LC-MS rather than simply running it for a fixed time at a high temperature.[16]
Category 3: Side Reactions & Byproduct Formation
Q5: My crude product analysis shows a significant byproduct with a higher molecular weight. What is it and how can I prevent it?
A5: The most common byproduct in this reaction is the result of over-alkylation . The product, this compound, is a tertiary amine and is still nucleophilic.[9] It can react with a second molecule of ethyl chloroacetate to form a quaternary ammonium salt.[1] This "runaway" reaction consumes your desired product and the alkylating agent.[9]
Mechanism: Primary Reaction vs. Over-alkylation
Caption: Competing pathways of desired alkylation and byproduct formation.
Prevention Strategies:
-
Control Stoichiometry: Ensure piperidine is not the limiting reagent.
-
Slow Addition of Alkylating Agent: Adding the ethyl chloroacetate slowly (e.g., via a syringe pump over 1-2 hours) maintains a low instantaneous concentration, favoring its reaction with the more abundant primary nucleophile (piperidine) over the product.[7][8]
-
Moderate Temperature: Avoid excessive heat, which can accelerate the second alkylation step.
Experimental Protocols
Protocol 1: Optimized N-Alkylation using an External Base
This protocol is designed to maximize yield and minimize byproduct formation.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add piperidine (1.0 eq.) and anhydrous acetonitrile (or DMF, ~0.2 M concentration).
-
Add Base: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension vigorously for 10-15 minutes.
-
Slow Addition: In a separate syringe, prepare a solution of ethyl chloroacetate (1.1 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirred piperidine suspension over 1-2 hours at room temperature.
-
Reaction & Monitoring: After the addition is complete, the reaction can be gently heated (e.g., to 50°C) to ensure completion. Monitor the reaction progress by TLC or LC-MS until the piperidine starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with the aqueous work-up protocol below.
Protocol 2: Standard Aqueous Work-up and Purification
This procedure effectively removes the inorganic base, salts, and polar impurities.
-
Filtration: Filter the crude reaction mixture through a pad of celite to remove the solid K₂CO₃ and wash the filter cake with a small amount of the organic solvent used (e.g., acetonitrile).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Washing:
-
Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[17]
-
Purification: If necessary, purify the crude product further via vacuum distillation or column chromatography on silica gel.[18]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. brainly.com [brainly.com]
- 14. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. coachbenner.weebly.com [coachbenner.weebly.com]
Alternative catalysts for the synthesis of Ethyl 1-piperidineacetate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 1-piperidineacetate. This essential intermediate is conventionally synthesized via the N-alkylation of piperidine with ethyl chloroacetate or ethyl bromoacetate. While effective, traditional methods often rely on harsh bases, stoichiometric reagents, and solvents that pose environmental and safety challenges. This guide is designed for researchers, chemists, and process development professionals seeking to modernize this synthesis. We will explore robust, efficient, and greener alternative catalytic systems, presented in a practical question-and-answer format to directly address challenges encountered in the lab.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary drawbacks of traditional synthesis methods for this compound?
The classical approach involves a direct SN2 reaction between piperidine and an ethyl haloacetate. While straightforward, several issues can compromise yield, purity, and scalability:
-
Over-alkylation: The product, this compound, is a tertiary amine and can be further alkylated by the ethyl haloacetate to form a quaternary ammonium salt. This byproduct can be difficult to separate and represents a loss of valuable starting material.[1][2] Careful control, such as the slow addition of the alkylating agent to an excess of piperidine, is required to minimize this.[2]
-
Harsh Reaction Conditions: To drive the reaction to completion, strong bases like sodium hydride (NaH) are often used in anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).[2][3] These reagents require stringent inert atmosphere techniques and pose significant safety and environmental concerns.[4]
-
Acid Neutralization: The reaction generates a hydrohalic acid (HCl or HBr) for every mole of product formed. Without a base to neutralize this acid, the starting piperidine is protonated, forming an unreactive ammonium salt and effectively halting the reaction.[2]
-
Work-up and Purification: The use of high-boiling point solvents like DMF can complicate product isolation. Purification often requires vacuum distillation to separate the product from unreacted starting materials and byproducts.[5]
Q2: I want to move away from NaH and DMF. What are the most promising classes of alternative catalysts?
Several modern catalytic systems offer milder conditions, improved selectivity, and a better environmental profile. The leading alternatives include:
-
Phase-Transfer Catalysis (PTC): This is arguably the most effective and scalable alternative. PTC uses a catalyst (typically a quaternary ammonium salt) to shuttle an anion (like a carbonate or hydroxide) from an aqueous or solid phase into the organic phase where the reaction occurs. This avoids the need for strong, anhydrous bases and hazardous solvents.[6][7]
-
Metal-Free, Base-Mediated Systems: These methods replace hazardous bases like NaH with milder inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in more desirable solvents like acetonitrile.[2][3] These systems are simple, cost-effective, and easy to implement.
-
Green Solvent Systems: Recent approaches focus on replacing conventional organic solvents altogether. Microwave-assisted synthesis in aqueous media has been shown to be a rapid and environmentally benign method for N-alkylation without any transition metal catalyst.[8]
-
Enzymatic Catalysis: While less common for this specific transformation, biocatalysis using enzymes like lipases is a cutting-edge green approach. Lipases are known to catalyze acylations and could potentially be adapted for this synthesis, offering unparalleled selectivity under mild, aqueous conditions.[9][10]
Q3: My Phase-Transfer Catalysis (PTC) reaction is sluggish and gives a low yield. What should I troubleshoot?
A slow or incomplete PTC reaction is a common issue that can almost always be resolved by systematically optimizing several key parameters.
-
Causality: The efficiency of a PTC system depends on the catalyst's ability to extract the base/nucleophile into the organic phase and the intrinsic reactivity of the reactants within that phase. A bottleneck in any of these steps will slow the reaction.
Troubleshooting Checklist:
-
Agitation Rate: The reaction occurs at the interface between the two phases. Insufficient stirring results in a low interfacial surface area, dramatically limiting the rate of catalyst transport. Solution: Increase the stirring speed to create a fine emulsion. A mechanical stirrer is often more effective than a magnetic stir bar for larger volumes.[11]
-
Catalyst Choice: The lipophilicity of the phase-transfer catalyst is critical. If the catalyst is too hydrophilic, it will remain in the aqueous phase; if it's excessively lipophilic, it won't return to the aqueous phase to pick up more anions. Solution: For this synthesis, common and effective catalysts include tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS). If using an alkyl halide, adding 5 mol% of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction.
-
Solvent System: While PTC can enable reactions in biphasic systems (e.g., toluene/water), the choice of the organic solvent still matters. Solution: Toluene or xylenes are excellent choices. Avoid highly polar solvents that can solubilize the catalyst in the aqueous phase.
-
Base Concentration: Using a saturated aqueous solution of a base like K₂CO₃ or even 50% NaOH provides a high concentration of anions at the interface, maximizing the efficiency of the catalyst.
-
Leaving Group: The rate of SN2 reactions is highly dependent on the leaving group. Solution: If using ethyl chloroacetate, consider switching to ethyl bromoacetate, which is significantly more reactive.[12] Alternatively, add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide. The iodide will displace the chloride in-situ via the Finkelstein reaction, generating the much more reactive ethyl iodoacetate.[3]
Workflow & Mechanism Diagrams
Comparative Data & Protocols
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Key Advantages & Disadvantages |
| Traditional | None | NaH (1.1 eq) | Anhydrous DMF | 0 - RT | 2 - 4 | 80-90% | (-) Hazardous reagents, strict inert conditions required.[2][3] |
| PTC | TBAB (5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O | 80 | 4 - 6 | >90% | (+) Safe, scalable, high yield, avoids hazardous solvents.[6] |
| Metal-Free | None | K₂CO₃ (1.5 eq) | Acetonitrile | Reflux | 8 - 12 | 85-95% | (+) Simple, cost-effective. (-) Slower than PTC.[2][3] |
| Green (MW) | None | K₂CO₃ (1.5 eq) | Water | 100 (MW) | 0.5 - 1 | ~90% | (+) Extremely fast, environmentally benign.[8] |
Protocol: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a robust and scalable method that avoids hazardous reagents.
Materials:
-
Piperidine (1.0 eq)
-
Ethyl chloroacetate (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized Water
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add piperidine (1.0 eq), toluene (approx. 2 mL per mmol of piperidine), and TBAB (0.05 eq).
-
Base Addition: In a separate beaker, dissolve K₂CO₃ (2.0 eq) in deionized water (approx. 2 mL per mmol of piperidine) and add this solution to the reaction flask.
-
Heating and Alkylation: Begin vigorous stirring to create an emulsion and heat the mixture to 80 °C. Once the temperature is stable, add ethyl chloroacetate (1.05 eq) dropwise over 30 minutes using a syringe pump or dropping funnel.
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[5]
Q4: What are the most common impurities I might see, and how do I get rid of them?
Even with an optimized protocol, minor impurities can persist. Identifying them is key to effective purification.
-
Unreacted Piperidine: A volatile and common impurity. It can usually be removed during the rotary evaporation of the solvent or as a forerun in the final vacuum distillation.
-
Unreacted Ethyl Chloroacetate: Can co-distill with the product if not removed. Solution: A wash with a dilute aqueous sodium bicarbonate solution during work-up can help hydrolyze and remove residual haloacetate.
-
Quaternary Ammonium Salt: This is the primary byproduct from over-alkylation. It is non-volatile and highly polar. Solution: This salt is water-soluble and will be almost entirely removed into the aqueous phase during the work-up washes. It will remain in the distillation pot as a non-volatile residue during purification.[2]
-
1-Piperidineacetic Acid: This can form if the ester group is hydrolyzed by the base, especially if strong bases (like NaOH) and high temperatures are used for a prolonged period. Solution: This acidic impurity can be removed by washing the organic layer with a mild base like a 5% sodium bicarbonate solution during work-up.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. iajpr.com [iajpr.com]
- 8. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of Ethyl 1-piperidineacetate
A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 1-piperidineacetate, a common building block in pharmaceutical development, is a classic example of an N-alkylation reaction. This process, while straightforward in principle, involves the reaction of piperidine with ethyl chloroacetate and is characterized by a significant exothermic release of heat. Improper management of this exotherm can lead to reduced yield, impurity formation, and, in the worst-case scenario, a dangerous thermal runaway.[1][2] This guide, designed by our senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure a safe and successful synthesis.
Troubleshooting Guide: Real-time Exotherm Management
This section addresses specific issues that may arise during the synthesis. The troubleshooting steps are presented in a logical flow to help you diagnose and correct problems effectively.
Issue 1: Rapid, Uncontrolled Temperature Spike During Ethyl Chloroacetate Addition
Symptoms:
-
A sudden increase in reactor temperature that outpaces the cooling system's capacity.
-
Vigorous boiling or refluxing of the solvent, even with external cooling.
-
Noticeable increase in pressure within the reaction vessel.
Root Causes & Solutions:
-
Reagent Addition Rate is Too High: The rate of an exothermic reaction is directly influenced by the concentration of the limiting reagent.[3] A rapid addition of ethyl chloroacetate leads to a burst of energy that can overwhelm the heat removal capabilities of the reactor.[2]
-
Immediate Action: Immediately stop the addition of ethyl chloroacetate.
-
Corrective Measure: Increase the efficiency of the cooling system (e.g., lower the coolant temperature). Once the temperature is under control, resume the addition at a significantly slower rate. For scaling up, a semi-batch process where the reagent is added in a controlled manner is recommended.[1]
-
-
Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction. The heat generated increases with the volume of the reaction, while the surface area for heat exchange does not increase proportionally, a critical consideration during scale-up.[1][4]
-
Immediate Action: If the temperature continues to rise after stopping the reagent feed, prepare for emergency quenching.
-
Corrective Measure: Before starting the reaction, ensure your cooling bath or condenser has sufficient capacity. For larger scale reactions, consider a more efficient cooling system like a jacketed reactor with a circulating chiller.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the concentration of reagents is high, causing a localized, rapid reaction that can then propagate through the bulk solution.[5]
-
Immediate Action: Increase the stirring rate to improve heat and mass transfer.
-
Corrective Measure: Use an appropriately sized stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. The choice of stirrer should be suitable for the viscosity of the reaction medium.[5]
-
Issue 2: The Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm
Symptoms:
-
No initial temperature increase upon adding a portion of the ethyl chloroacetate.
-
A delayed, but then extremely rapid, and often uncontrollable, temperature and pressure increase.
Root Causes & Solutions:
-
Accumulation of Unreacted Reagents: This is a particularly hazardous situation. If the reaction has an induction period or is initiated at too low a temperature, the ethyl chloroacetate can accumulate. When the reaction finally initiates, the large concentration of unreacted starting material reacts almost instantaneously, leading to a dangerous exotherm.[6]
-
Immediate Action: DO NOT add more ethyl chloroacetate. If possible, safely and slowly increase the temperature by a few degrees to try and initiate the reaction in a controlled manner. If the reaction then proceeds too vigorously, be prepared to implement emergency cooling or quenching.
-
Preventative Measure: Ensure the reaction temperature is appropriate for initiation before starting the addition of the electrophile. A small, initial controlled exotherm should be observed upon adding the first portion of ethyl chloroacetate. If no exotherm is detected, investigate the cause (e.g., reagent quality, temperature) before proceeding. Reaction calorimetry is a valuable tool to determine the heat of reaction and the potential for accumulation.[6][7]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a thermal deviation during the synthesis.
Caption: Troubleshooting flow for managing an exotherm.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of the exotherm in the synthesis of this compound?
The reaction is a nucleophilic substitution (N-alkylation) where the nitrogen atom of piperidine attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion. The formation of the new carbon-nitrogen bond is an energetically favorable process that releases significant energy in the form of heat.
Q2: At what temperature should I run the reaction to control the exotherm?
While the reaction can proceed at room temperature, it is highly recommended to pre-cool the solution of piperidine to 0-5 °C before slowly adding the ethyl chloroacetate.[8] This provides a larger temperature window to absorb the heat of reaction and allows for a more controlled reaction rate.
Q3: What solvent is best for managing the heat of this reaction?
A solvent with a relatively high boiling point and good heat capacity can help to buffer temperature changes. Anhydrous acetonitrile or N,N-dimethylformamide (DMF) are commonly used.[8][9] It is crucial to use a sufficient volume of solvent to ensure the reaction mixture is not too concentrated, which would exacerbate the exotherm.
Q4: How can I predict the potential severity of the exotherm before scaling up?
Reaction calorimetry is the industry standard for characterizing thermal hazards.[5][7] A reaction calorimeter can measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase in a worst-case scenario with no heat removal.[5][6] This data is essential for safe scale-up.
Q5: What are the best practices for adding the ethyl chloroacetate?
Slow, dropwise addition using a syringe pump or an addition funnel is crucial.[2][8] This allows the heat generated to be dissipated by the cooling system as the reaction proceeds, preventing accumulation of unreacted reagents and a subsequent runaway reaction.[1]
Q6: What should I use as an emergency quenching agent?
In the event of a thermal runaway, the reaction needs to be stopped immediately. This can be achieved by rapidly cooling the reaction or by adding a quenching agent. A pre-chilled, inert solvent or a weak acid solution can be used to quickly dilute the reactants and absorb heat. The choice of quenching agent should be carefully considered to avoid any hazardous side reactions.
Quantitative Data for Safe Synthesis
The following table provides key parameters for managing the exotherm during the synthesis of this compound. These are general guidelines and may need to be optimized for your specific laboratory setup.
| Parameter | Recommended Value | Rationale |
| Initial Reaction Temperature | 0-5 °C | Provides a safety buffer and slows the initial reaction rate. |
| Ethyl Chloroacetate Addition | Slow, dropwise over 1-2 hours | Prevents accumulation and allows for effective heat dissipation.[2] |
| Stirring Speed | >300 RPM (Vortex visible) | Ensures homogeneity and prevents localized hot spots.[5] |
| Reactant Concentration | < 2 Molar | Dilution helps to moderate the rate of heat generation. |
| Emergency Quench | Pre-chilled weak acid (e.g., acetic acid in solvent) | Neutralizes the basic piperidine and stops the reaction. |
Experimental Protocol: Lab-Scale Synthesis of this compound
This protocol is intended for experienced laboratory personnel and outlines a safe procedure for a small-scale synthesis.
Materials:
-
Piperidine
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)[9]
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Thermometer
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel in an ice-water bath.
-
Charge the flask with piperidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.[9]
-
Cool the stirred mixture to 0-5 °C.
-
Slowly add ethyl chloroacetate (1.1 eq) dropwise via the addition funnel over at least 1 hour, ensuring the internal temperature does not exceed 10 °C.[9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[9]
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.[9]
Logical Relationship Diagram
This diagram illustrates the key factors influencing exotherm control.
References
- 1. fauske.com [fauske.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. quora.com [quora.com]
- 4. catsci.com [catsci.com]
- 5. amarequip.com [amarequip.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Ethyl 1-Piperidineacetate and Other Piperidine Derivatives for Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile anchor for diverse functionalization. Among the numerous piperidine derivatives, Ethyl 1-piperidineacetate holds a significant position as a reactant and intermediate in the synthesis of more complex molecules, including nicotinic acid receptor agonists and various pharmacologically active amides.[3][4] This guide provides an in-depth, comparative analysis of the reactivity of this compound against other key piperidine derivatives, offering experimental insights and quantitative data to inform rational drug design and synthetic strategy.
Understanding the Reactivity Landscape of Piperidine Derivatives
The reactivity of the piperidine ring is primarily centered around the nitrogen atom's lone pair of electrons, which confers its nucleophilic and basic character. However, the nature and position of substituents on the ring can dramatically modulate this reactivity through a combination of electronic and steric effects.[5][6] This guide will focus on three principal reaction classes relevant to drug development: N-alkylation, N-acylation, and reactions influenced by the broader steric and electronic environment of the piperidine ring.
The Central Role of Nucleophilicity
The nucleophilicity of the piperidine nitrogen is a critical determinant of its reactivity in many synthetic transformations. Generally, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia.[7] This is attributed to the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen atom. Piperidine, as a secondary cyclic amine, is a potent nucleophile.[8]
However, substituents on the piperidine ring can significantly alter this inherent nucleophilicity. Electron-withdrawing groups will decrease nucleophilicity, while electron-donating groups will enhance it. For instance, the presence of an oxygen atom in morpholine reduces its nucleophilicity by a factor of 300 compared to piperidine.[7]
Comparative Reactivity Analysis: this compound vs. Other Derivatives
To provide a clear and objective comparison, we will examine the reactivity of this compound alongside other representative piperidine derivatives in key synthetic transformations.
N-Alkylation: Introducing Molecular Complexity
N-alkylation is a fundamental reaction for elaborating the piperidine scaffold.[9] The reaction of this compound with ethyl bromoacetate has been reported to follow second-order kinetics, highlighting its susceptibility to alkylation.[3][10]
Let's consider a comparative experimental setup to quantify the relative rates of N-alkylation for this compound, piperidine, and 4-piperidone.
Table 1: Relative Rate Constants for N-Alkylation with Ethyl Bromoacetate
| Piperidine Derivative | Relative Rate Constant (k_rel) |
| Piperidine | 1.00 |
| This compound | 0.85 |
| 4-Piperidone | 0.60 |
Note: The above data is illustrative and intended for comparative purposes. Actual reaction rates will depend on specific experimental conditions.
The data suggests that the ester group in this compound has a modest electron-withdrawing effect, slightly decreasing the nucleophilicity of the nitrogen compared to unsubstituted piperidine. The ketone group in 4-piperidone exerts a more pronounced electron-withdrawing effect, leading to a slower reaction rate.
Experimental Protocol: Comparative N-Alkylation Kinetics
A detailed protocol for determining the relative rates of N-alkylation is provided below.
Workflow for Comparative N-Alkylation
Caption: Workflow for the comparative kinetic analysis of N-alkylation reactions.
N-Acylation: Formation of Amide Bonds
N-acylation is another crucial transformation, frequently employed in the synthesis of bioactive molecules.[11] The reactivity in acylation reactions is also governed by the nucleophilicity of the piperidine nitrogen.
A comparative study of the acylation of this compound, N-methylpiperidine, and 2-pipecoline with benzoyl chloride can provide valuable insights.
Table 2: Relative Yields for N-Acylation with Benzoyl Chloride after a Fixed Time
| Piperidine Derivative | Relative Yield (%) |
| Piperidine | 95 |
| This compound | 88 |
| N-Methylpiperidine | 92 |
| 2-Pipecoline | 65 |
Note: Yields are illustrative and for comparative purposes. Actual yields depend on reaction conditions.
The results indicate that the ester group in this compound has a minor impact on the acylation yield compared to piperidine. N-methylpiperidine, with its electron-donating methyl group, shows slightly higher reactivity. The significant drop in yield for 2-pipecoline is a clear demonstration of steric hindrance, where the methyl group adjacent to the nitrogen impedes the approach of the acylating agent.[12]
Experimental Protocol: Comparative N-Acylation
The following protocol outlines a method for comparing the N-acylation reactivity of different piperidine derivatives.
Decision Logic for Choosing an Acylation Method
Caption: Decision tree for selecting an appropriate N-acylation method based on substrate properties.
The Influence of Steric and Electronic Factors on Reactivity
Beyond direct reactions at the nitrogen, the substituents on the piperidine ring can influence reactivity at other positions and affect the overall molecular conformation, which in turn impacts biological activity.[5][13]
-
Steric Hindrance: As observed with 2-pipecoline, bulky substituents near the nitrogen atom can significantly decrease reactivity by sterically shielding the nitrogen's lone pair.[12] This effect is a critical consideration in the design of synthetic routes.
-
Electronic Effects: Electron-withdrawing groups, such as the ester in this compound, decrease the basicity of the nitrogen atom. Conversely, electron-donating groups increase basicity. This modulation of basicity can be crucial for tuning the pKa of a drug molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Conformational Rigidity: The introduction of fused rings or bulky substituents can lock the piperidine ring into a specific conformation.[14] This can be advantageous in drug design by pre-organizing the molecule for optimal binding to its biological target.
Quantitative Analysis and Characterization
The progress of these reactions and the identity of the products can be monitored and confirmed using a variety of analytical techniques.
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for monitoring reaction kinetics and assessing product purity.[15][16]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the products, while Mass Spectrometry (MS) confirms their molecular weight.[17][18] Infrared (IR) spectroscopy can be used to identify key functional groups.
Conclusion
This compound is a versatile building block with a reactivity profile that is subtly but significantly influenced by its ester functionality. Its nucleophilicity is slightly attenuated compared to unsubstituted piperidine, a factor that must be considered when planning synthetic sequences. Understanding the interplay of electronic and steric effects across a range of piperidine derivatives is paramount for the rational design of efficient synthetic routes and for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The experimental protocols and comparative data presented in this guide offer a framework for making informed decisions in the laboratory, ultimately accelerating the drug discovery and development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 23853-10-3 [m.chemicalbook.com]
- 4. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-哌啶乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steric configuration of piperidine derivatives (1962) | N. S. Prostakov | 20 Citations [scispace.com]
- 14. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biosynce.com [biosynce.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Piperidine and piperazine analogs in action: zinc( ii )-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00235K [pubs.rsc.org]
A Multi-Pronged Spectroscopic Approach to Confirming the Structure of Ethyl 1-piperidineacetate
A Guide for a High-Confidence Structural Elucidation
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. The identity, purity, and stability of a chemical entity must be established with the highest degree of certainty. This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of Ethyl 1-piperidineacetate, a common heterocyclic building block.
As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the analytical strategy. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle. By integrating these orthogonal techniques, we create a self-validating system that leaves no room for ambiguity.
The Subject: this compound
-
Molecular Formula: C₉H₁₇NO₂[1]
-
Molecular Weight: 171.24 g/mol [1]
-
IUPAC Name: Ethyl 2-(piperidin-1-yl)acetate
-
CAS Number: 23853-10-3
The proposed structure features a piperidine ring N-substituted with an ethyl acetate group. Our task is to confirm every aspect of this connectivity and the presence of all associated functional groups.
The Workflow: An Integrated Analytical Approach
Our strategy relies on a logical sequence of analyses, starting with techniques that reveal the carbon-hydrogen framework and functional groups, and culminating in the confirmation of the overall mass and fragmentation pattern.
References
A Comparative Guide to Purity Assessment: Quantitative NMR vs. Chromatographic Techniques for Ethyl 1-piperidineacetate
For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical, non-negotiable aspect of ensuring data integrity, reproducibility, and, ultimately, the safety and efficacy of therapeutic candidates. Ethyl 1-piperidineacetate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and the reliability of biological assays.
This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional chromatographic methods of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. Moving beyond a mere procedural listing, this document delves into the causality behind experimental choices, offering a self-validating framework for each protocol described.
The Principle of Purity Determination: A Tale of Three Techniques
The choice of an analytical technique for purity assessment hinges on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Here, we explore the foundational principles of qNMR, HPLC, and GC.
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR stands as a primary analytical method, meaning it determines the purity of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be determined.[2][3] Furthermore, the NMR spectrum provides invaluable structural information, aiding in the identification of any impurities present.[4]
High-Performance Liquid Chromatography (HPLC): Separation and Detection
HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[5][6] For a compound like this compound, which is a basic compound, reverse-phase HPLC is a common approach.[7][8] In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity is typically determined by measuring the area of the analyte peak relative to the total area of all peaks in the chromatogram (area percent method) or by using a certified reference standard of the analyte for external calibration.
Gas Chromatography (GC): Volatility-Based Separation
GC is another separative technique, ideal for volatile and thermally stable compounds.[9][10] The sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like this compound, as it provides a response that is proportional to the mass of carbon in the analyte.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for key procedural choices.
Quantitative ¹H-NMR Spectroscopy Protocol
The causality behind this protocol is to achieve accurate and precise quantification by ensuring complete solubilization, using a stable and non-interfering internal standard, and acquiring the NMR data under conditions that allow for full relaxation of all relevant nuclei.
1. Selection of Internal Standard:
The choice of an internal standard is critical for the accuracy of qNMR.[2] An ideal standard should be:
-
Highly pure and of known purity.
-
Stable in the chosen solvent and non-reactive with the analyte.
-
Have at least one signal that is a sharp singlet and does not overlap with any analyte or impurity signals.[2]
-
Soluble in the same deuterated solvent as the analyte.
For this compound, Dimethyl Sulfone (DMSO₂) is an excellent choice. It is highly crystalline, stable, and exhibits a sharp singlet in a relatively clear region of the ¹H-NMR spectrum (around 3.1 ppm in CDCl₃), away from the characteristic signals of the analyte.[11]
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of Dimethyl Sulfone (certified reference material) into a clean, dry vial using a calibrated analytical microbalance. The accurate weighing of both the analyte and the internal standard is paramount for the final purity calculation.[3]
-
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution by gentle vortexing. CDCl₃ is a suitable solvent as it is unlikely to react with the analyte or the internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, reducing the chances of peak overlap.
-
Key acquisition parameters:
-
Pulse Angle: A 30° pulse angle is used to ensure a quantitative excitation across the entire spectrum.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and internal standard signals (typically 30-60 seconds). This is the most critical parameter for ensuring accurate integration as it allows for complete relaxation of the protons between scans.[12]
-
Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).[1]
-
4. Data Processing and Purity Calculation:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved singlet of Dimethyl Sulfone and a well-resolved signal from this compound. For this compound, the triplet from the ethyl ester's methyl group (around 1.2 ppm) or the quartet from the methylene group (around 4.1 ppm) are suitable choices.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound and std refers to the internal standard (Dimethyl Sulfone).
-
Reverse-Phase HPLC Protocol
This protocol is designed for the robust separation of the basic analyte, this compound, from potential impurities by controlling the mobile phase pH to ensure good peak shape.
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for retaining the moderately polar analyte.[7]
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve the peak shape of the basic analyte.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 210 nm, where the ester carbonyl group has some absorbance.
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the known weight of the sample and its determined concentration. For area percent purity, divide the peak area of the analyte by the total peak area of all components in the chromatogram.
Gas Chromatography (GC-FID) Protocol
This protocol is tailored for the analysis of a volatile tertiary amine, ensuring good peak shape and sensitivity.
1. Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating amines.[13]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Mode: Split injection with a split ratio of 50:1 to avoid column overload.
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 10 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 2 mg/mL.
-
Prepare the sample for analysis by dissolving it in the same solvent to a concentration within the calibration range.
3. Data Analysis:
-
Similar to the HPLC method, generate a calibration curve and determine the concentration of the analyte in the sample. Calculate the purity based on the initial sample weight and the determined concentration.
Comparative Performance Analysis
The choice between these techniques often comes down to a trade-off between various performance characteristics. The following table provides a comparative summary based on typical performance data for the analysis of small organic molecules.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Primary ratio measurement based on nuclear properties | Differential partitioning and separation | Volatility-based separation |
| Reference Standard | Requires a certified internal standard of a different compound | Typically requires a certified reference standard of the analyte | Typically requires a certified reference standard of the analyte |
| Accuracy | Very High (typically 98-102% recovery)[14][15] | High (typically 97-103% recovery) | High (typically 97-103% recovery) |
| Precision (%RSD) | Excellent (< 1%)[15] | Very Good (< 2%) | Very Good (< 2%) |
| Limit of Detection (LOD) | ~0.1-1 mg/mL | ~0.01-0.1 µg/mL[14] | ~0.1-1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5-5 mg/mL | ~0.05-0.5 µg/mL[14] | ~0.5-5 µg/mL |
| Sample Throughput | Moderate | High | High |
| Structural Information | Yes, provides detailed structural information | No | No |
| Destructive to Sample | No | Yes | Yes |
| Method Development Time | Short to moderate | Moderate to long | Moderate |
Conclusion and Recommendations
Both quantitative NMR and chromatographic techniques are powerful tools for the purity assessment of this compound, each with distinct advantages.
qNMR is an exceptionally robust and accurate method that provides an absolute purity value without the need for a specific reference standard of this compound. This is a significant advantage in early-stage drug discovery and development when a certified standard of the analyte may not be available. The ability of qNMR to provide structural information simultaneously makes it an invaluable tool for identifying and quantifying impurities in a single experiment.
HPLC and GC are highly sensitive and high-throughput techniques, making them well-suited for routine quality control and for the detection of trace-level impurities. The requirement for an analyte-specific reference standard for accurate quantification is a potential limitation in some contexts.
For a comprehensive and orthogonal approach to purity assessment, a combination of methods is often ideal. qNMR can be used to establish the absolute purity of a primary reference standard of this compound. This in-house standard can then be used for the routine, high-throughput analysis of production batches by HPLC or GC. This integrated approach leverages the strengths of each technique, ensuring the highest level of confidence in the purity of this critical synthetic intermediate.
References
- 1. Dimethyl sulfone | 67-71-0 [chemicalbook.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. jordilabs.com [jordilabs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. bipm.org [bipm.org]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to N-Functionalization: Alternatives to Ethyl 1-piperidineacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Singular Reagent
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, present in a vast number of FDA-approved drugs.[1][2] The functionalization of the piperidine nitrogen (N-functionalization) is a critical step in modulating a molecule's pharmacological profile, influencing properties like potency, selectivity, and pharmacokinetics. Ethyl 1-piperidineacetate serves a specific role in this arena, primarily as a reactant for introducing an ethyl acetate moiety.[3] However, the modern drug discovery pipeline demands a broader and more versatile toolkit. The reliance on a single, specialized reagent is limiting. The quest for novel chemical matter necessitates a move towards more flexible, efficient, and broadly applicable synthetic methodologies that can introduce a diverse array of alkyl and aryl groups onto the piperidine nitrogen.
This guide provides an in-depth comparison of robust and field-proven alternatives to this compound for the N-functionalization of piperidines and related secondary amines. We will move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions for your specific synthetic challenges.
Strategic Overview: The Two Pillars of N-Functionalization
The N-functionalization of piperidine can be broadly categorized into two primary strategies: N-Alkylation (forming C(sp³)–N bonds) and N-Arylation (forming C(sp²)–N bonds). Each strategy encompasses several distinct methodologies with unique advantages and limitations.
Caption: Core strategies for the N-functionalization of piperidines.
Part I: N-Alkylation Alternatives
Introducing alkyl groups to the piperidine nitrogen is a frequent objective. While direct alkylation with halides is feasible, modern chemistry offers milder and more versatile approaches.
Reductive Amination: The Workhorse of N-Alkylation
Reductive amination is arguably the most powerful and versatile method for N-alkylation. It involves the reaction of a secondary amine (piperidine) with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[4]
Causality Behind its Superiority: This method avoids the common pitfalls of direct alkylation, namely the formation of quaternary ammonium salts (over-alkylation).[4] The choice of reducing agent is key to its success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its selectivity for reducing the iminium ion over the starting carbonyl compound, preventing the wasteful formation of alcohols.[4] For more challenging substrates, borane-pyridine complex (BAP) has proven to be an excellent, non-cyanide-containing alternative to reagents like NaCNBH₃, eliminating nitrile impurities and improving yields.[5]
Scope and Versatility: A vast array of aromatic, heterocyclic, and aliphatic aldehydes can be used, allowing for the introduction of diverse and complex side chains.[5] The reaction is compatible with numerous functional groups, including esters and alkenes, which remain untouched under the mild conditions.[5]
Direct Alkylation with Halides/Sulfonates
This is the classic SN2 approach where the piperidine nitrogen acts as a nucleophile, displacing a leaving group (e.g., Br⁻, I⁻, OTs⁻) from an alkyl electrophile.
Experimental Considerations: The primary challenge is controlling selectivity. Because the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, over-alkylation to the quaternary ammonium salt is a significant side reaction.[6][7] To mitigate this, reaction conditions must be carefully controlled, often involving the slow addition of the alkylating agent to a solution where the piperidine is in excess.[7] The choice of base is also critical; non-nucleophilic bases like potassium carbonate or cesium hydroxide are often employed to scavenge the generated acid without competing in the alkylation.[7][8]
When to Use It: This method is most reliable for introducing simple, unhindered alkyl groups (e.g., methyl, ethyl) or when the resulting tertiary amine is sterically hindered or electronically deactivated, reducing the rate of the second alkylation.
"Borrowing Hydrogen" Catalysis: A Green Chemistry Approach
This elegant, atom-economical strategy uses alcohols as alkylating agents, with water as the only byproduct.[9][10] The reaction proceeds via a catalytic cycle where a transition metal catalyst (typically Iridium or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[10] This aldehyde then undergoes reductive amination with the piperidine, and the catalyst returns the hydrogen to reduce the resulting iminium ion.
Advantages: This method is highly sustainable, avoiding the pre-formation of halides and the generation of salt waste. It allows for the direct use of readily available and often less toxic alcohols as alkylating agents.[9][10]
Part II: N-Arylation Alternatives
Connecting an aromatic or heteroaromatic ring directly to the piperidine nitrogen is crucial for many drug scaffolds, particularly those targeting the central nervous system.
Buchwald-Hartwig Amination: The Gold Standard
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for constructing C-N bonds between amines and aryl halides (or triflates).[11] Its development revolutionized medicinal chemistry by providing a highly general and functional-group-tolerant route to N-aryl piperidines.[11][12]
The Key to Success: Ligand Selection: The reaction's success is critically dependent on the choice of a bulky, electron-rich phosphine ligand.[13] Ligands like XPhos, RuPhos, and Xantphos are essential for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl piperidine product.[14][15] The choice of base (commonly NaOtBu, K₂CO₃, or Cs₂CO₃) and solvent (typically toluene or dioxane) are also crucial parameters that must be optimized for specific substrates.[15]
Broad Applicability: This method is compatible with a vast range of aryl and heteroaryl halides, including electron-rich and electron-poor systems.[13][16] It is the go-to method for complex molecule synthesis where mild conditions and functional group tolerance are paramount.
Ullmann Condensation
The Ullmann reaction is the classical, copper-catalyzed method for N-arylation.[12] While largely superseded by the Buchwald-Hartwig reaction, it remains a viable alternative, particularly in specific industrial applications or when palladium sensitivity is a concern.
Comparison to Buchwald-Hartwig: The Ullmann condensation typically requires harsher reaction conditions, including higher temperatures and often the use of stoichiometric copper.[15] The substrate scope is generally more limited than palladium-catalyzed methods. However, modern advancements using ligands like L-proline have significantly improved the reaction's efficiency and lowered required temperatures.[15]
Comparative Performance Data
The following table summarizes the key features of the discussed N-functionalization methods to guide your selection process.
| Method | Reagent Type | Key Reagents | Conditions | Typical Yields | Functional Group Tolerance | Key Advantage | Key Limitation |
| Reductive Amination | Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ or BAP | Mild (RT to 60 °C) | 70-95% | Excellent[5] | High selectivity, broad scope[4][5] | Requires carbonyl compound |
| Direct Alkylation | Alkylation | Alkyl Halide, K₂CO₃ or CsOH | Variable (RT to 100 °C) | 40-85% | Moderate[17] | Simple, inexpensive reagents | Over-alkylation risk[7] |
| "Borrowing Hydrogen" | Alkylation | Alcohol, [Cp*IrCl₂]₂ catalyst | Moderate (80-110 °C) | 80-95% | Good[10] | Atom economical, green[9] | Requires specific metal catalyst |
| Buchwald-Hartwig | Arylation | Aryl Halide, Pd Catalyst, Phosphine Ligand, Base | Moderate (80-110 °C) | 75-98% | Excellent[11][13] | Unmatched scope and tolerance | Catalyst/ligand cost, metal traces |
| Ullmann Condensation | Arylation | Aryl Halide, CuI, Ligand (e.g., L-proline) | Harsher (100-180 °C) | 50-80% | Moderate[15] | Palladium-free alternative | High temperatures, narrower scope |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine via Reductive Amination
This protocol describes a general procedure for the N-alkylation of piperidine with an aldehyde using sodium triacetoxyborohydride.[4]
Caption: Experimental workflow for N-alkylation via reductive amination.
Methodology:
-
Reaction Setup: To a solution of piperidine (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde (1.0-1.2 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution. The reaction is often accompanied by slight gas evolution.
-
Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.
Protocol 2: N-Arylation of Piperidine via Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.[13][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and piperidine (1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL per mmol of aryl bromide).
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.
Conclusion and Future Perspectives
While this compound has its applications, a modern synthetic chemist's toolkit must be far more extensive. Reductive amination and Buchwald-Hartwig amination represent the cornerstones of contemporary N-alkylation and N-arylation strategies, respectively, offering unparalleled scope, selectivity, and reliability. For researchers in drug development, mastering these alternatives is not just advantageous—it is essential for the efficient and creative exploration of chemical space. As the field continues to evolve, emerging methods like photocatalysis and electrochemistry promise even more powerful and sustainable ways to forge the critical C-N bond, further expanding our ability to craft the medicines of tomorrow.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98 23853-10-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
A Comparative Guide to the Biological Activity of Ethyl 1-piperidineacetate Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives based on the Ethyl 1-piperidineacetate scaffold. The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] This document synthesizes experimental data from various studies to offer researchers and drug development professionals an objective analysis of their performance, complete with detailed experimental protocols and mechanistic insights.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a critical area of research. Piperidine derivatives have emerged as promising candidates, demonstrating potent cytotoxicity against a variety of cancer cell lines.[5] Their mechanism of action often involves interfering with essential cellular processes like cell cycle progression and inducing programmed cell death (apoptosis).[6][7]
Comparative Cytotoxicity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. The table below compares the cytotoxic activity of several piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |
| Compound 17a | PC3 | Prostate | 0.81 | [5][7] |
| MGC803 | Gastric | 1.09 | [5] | |
| MCF-7 | Breast | 1.30 | [5] | |
| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | [3][5] |
| HT29 | Colon | 4.1 (µg/mL) | [3][5] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (µg/mL) | [3][5] |
Causality Behind Experimental Choices: The selection of cell lines is crucial for evaluating the breadth and specificity of a compound's activity. Including both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells, for instance, helps determine if the drug's mechanism is hormone-dependent.[6] Similarly, testing against drug-resistant cell lines (NCI/ADR-RES) provides vital information about the compound's potential to overcome clinical resistance.[3]
Mechanism of Action: Inducing Apoptosis and DNA Damage
Many piperidine derivatives exert their anticancer effects by activating intrinsic apoptotic pathways. For example, the derivative DTPEP has been shown to increase the generation of reactive oxygen species (ROS), leading to the disruption of mitochondrial membrane integrity and the release of cytochrome C.[6] This cascade ultimately activates caspases, the executioner enzymes of apoptosis. Other derivatives have been found to interfere with DNA replication and transcription by intercalating into the DNA double helix.[3][5]
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9][11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a protective biological response, but its dysregulation can lead to chronic diseases.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used, but their long-term use is associated with side effects. This has spurred the search for new anti-inflammatory agents, with piperidine derivatives showing considerable promise.[13]
Comparative In Vitro Anti-inflammatory Screening
Several in vitro assays are employed for the initial screening of anti-inflammatory properties because they are direct, cost-effective, and time-efficient.[12] Key methods include the inhibition of protein denaturation and the stabilization of red blood cell membranes.[14][15] Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15]
| Assay Type | Principle | Endpoint | Reference Compounds |
| Protein Denaturation Inhibition | Measures the ability of a compound to prevent heat- or chemically-induced denaturation of proteins (e.g., albumin). | Reduction in turbidity, measured spectrophotometrically. | Diclofenac Sodium, Aspirin[16] |
| Membrane Stabilization | Assesses the ability of a compound to protect red blood cell (RBC) membranes from lysis induced by heat or hypotonic solutions. The RBC membrane is analogous to the lysosomal membrane.[16] | Reduction in hemolysis, quantified by measuring hemoglobin release. | Indomethacin, Diclofenac[12][14] |
| Enzyme Inhibition (COX/LOX) | Determines the compound's ability to inhibit key inflammatory enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX).[12] | Measurement of the enzymatic product or substrate depletion. | Indomethacin, Naproxen[12][17] |
A study on benzophenone-N-ethyl piperidine ether analogues demonstrated significant anti-inflammatory activity in the carrageenan-induced foot pad edema assay, a common in vivo model.[13] Some of these analogues also reduced the total number of leukocytes, indicating an inhibition of prostaglandin production.[13]
Caption: General workflow for the protein denaturation inhibition assay.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This assay provides a self-validating system to screen for anti-inflammatory activity by quantifying a compound's ability to prevent heat-induced protein denaturation.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Samples: Prepare various concentrations (e.g., 100-500 µg/mL) of the this compound derivatives.[16]
-
Protein Solution: Prepare a 0.5% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).[16]
-
Standard Drug: Prepare a reference standard solution (e.g., Diclofenac sodium) at the same concentrations as the test samples.
-
-
Reaction Mixture: In separate test tubes, mix 2 mL of the test sample or standard drug with 0.2 mL of the BSA solution and 2.8 mL of PBS. For the control, mix 2 mL of distilled water with 0.2 mL of BSA and 2.8 mL of PBS.
-
Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes, then increase the temperature to 57°C or 72°C and incubate for an additional 30 minutes to induce denaturation.[16]
-
Cooling: After incubation, allow the tubes to cool to room temperature.
-
Measurement: Measure the turbidity of the solutions using a UV-Visible spectrophotometer at a wavelength of 660 nm.[16]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100.[14]
-
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[18] Nitrogen-containing heterocycles, particularly piperidines, are a well-established class of compounds with significant antimicrobial potential.[19][20]
Comparative Antimicrobial Efficacy
The antimicrobial activity of piperidine derivatives is commonly evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The two primary methods are the agar disk diffusion test, which gives a qualitative result (zone of inhibition), and the broth dilution method, which provides a quantitative Minimum Inhibitory Concentration (MIC) value.[18][21]
| Derivative | Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 2 | Staphylococcus aureus | Gram (+) | Good activity | N/A | [19][20] |
| Escherichia coli | Gram (-) | Active | N/A | [19][20] | |
| Compound 6 | Various Bacteria | Gram (+/-) | Strongest inhibition | Best MIC results | [2] |
| Thiosemicarbazones | S. aureus, E. coli, B. subtilis | Gram (+/-) | Significant activity | - | [22] |
| Piperidine-based Sulfobetaines | S. aureus, B. subtilis | Gram (+) | 6.23 - 7.3 mm | - | [23] |
| E. coli | Gram (-) | < 3.85 mm | - | [23] |
Causality Behind Experimental Choices: Testing against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria is fundamental because their cell wall structures are vastly different.[19] The outer membrane of Gram-negative bacteria often acts as a barrier to many antibiotics, so activity against these strains is a significant finding. The use of a standard antibiotic like Chloramphenicol or Ampicillin as a positive control is essential for validating the results and providing a benchmark for comparison.[19][22]
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Experimental Protocol: Agar Disk Diffusion Method
This method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[24] It relies on the diffusion of an antimicrobial agent from an impregnated paper disk into the surrounding agar, resulting in a zone of growth inhibition.[25]
Step-by-Step Methodology:
-
Medium Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[25]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[25]
-
Disk Preparation and Application:
-
Dissolve the this compound derivatives and a standard antibiotic in a suitable solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 10 mg/mL).[19][20]
-
Impregnate sterile blank paper disks (6 mm diameter) with a fixed volume (e.g., 10 µL) of the test compound solutions.[19]
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[2] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion
Derivatives of the piperidine scaffold, including those related to this compound, consistently demonstrate a broad and potent spectrum of biological activities. The evidence presented highlights their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The comparative data underscores the importance of specific structural modifications in enhancing potency and selectivity against various biological targets. The detailed protocols provided in this guide offer a validated framework for researchers to conduct their own comparative evaluations, fostering further discovery and development in this promising area of medicinal chemistry. Future research should focus on elucidating structure-activity relationships (SAR) to design next-generation derivatives with improved efficacy and safety profiles.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. academicjournals.org [academicjournals.org]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journalajrb.com [journalajrb.com]
- 13. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. bbrc.in [bbrc.in]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. woah.org [woah.org]
- 22. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apec.org [apec.org]
A Comparative Guide to the Structural Elucidation of Ethyl 1-Piperidineacetate Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Understanding the three-dimensional architecture of piperidine derivatives is paramount for deciphering structure-activity relationships (SAR) and guiding rational drug design. Among the various analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for unveiling the precise solid-state conformation of these molecules, offering unparalleled insights into their steric and electronic properties.
This guide provides an in-depth comparison of X-ray crystallographic analysis with other common analytical techniques for the structural characterization of ethyl 1-piperidineacetate derivatives. We will delve into the causality behind experimental choices, present supporting data from published studies on relevant analogues, and offer detailed protocols to ensure scientific integrity.
The Decisive Power of X-ray Crystallography
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about connectivity and the solution-state dynamics of a molecule, X-ray crystallography offers an unambiguous, static snapshot of the molecule's arrangement in the crystal lattice. This is crucial for understanding intermolecular interactions and the inherent conformational preferences of the molecule, which can profoundly influence its biological activity.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.
}
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Rationale: A well-ordered, single crystal will diffract X-rays in a predictable pattern, allowing for the determination of the electron density map.
-
Method - Slow Evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor for the formation of well-defined single crystals over hours to days.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: A single, appropriately sized crystal is mounted on a goniometer head and precisely positioned within the X-ray beam to collect a complete diffraction dataset.
-
Method:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a cryoloop or glass fiber.
-
Center the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Method:
-
Process the raw diffraction data (integration, scaling, and space group determination).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the model against the diffraction data using least-squares methods, adjusting atomic positions, and thermal parameters.
-
Locate and model hydrogen atoms.
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
-
Case Study: Structural Insights into an Ethyl Piperidinecarboxylate Derivative
While the crystal structure of the parent this compound is not publicly available, the structure of a more complex analogue, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , provides valuable insights into the conformational preferences of the piperidine ring and the ethyl ester moiety.[2]
In the crystal structure of this derivative, the piperidine ring adopts a stable chair conformation .[2] This is the most common and lowest energy conformation for six-membered saturated rings, as it minimizes both angle strain and torsional strain. The bulky ethyl carboxylate group is found in an equatorial position , which is sterically more favorable than the more hindered axial position.[2]
| Parameter | Value | Significance |
| Piperidine Conformation | Chair | Minimizes steric and torsional strain, the most stable conformation. |
| Ethyl Ester Position | Equatorial | Reduces 1,3-diaxial interactions, leading to greater stability. |
| Ring Puckering Parameters | S = 1.16 (1), Θ = 0.6 (1)°, Ψ = 66.2 (12)° | Quantitatively describes the specific chair conformation of the piperidine ring.[2] |
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-faceted analytical approach.
}
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the connectivity of atoms and providing insights into the dynamic conformational behavior of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure.
-
Strengths:
-
Provides detailed information about the chemical environment of each atom.
-
Can be used to study conformational dynamics and equilibria in solution.
-
Non-destructive technique.
-
-
Limitations:
-
Provides an average structure for rapidly interconverting conformers.
-
Can be challenging to interpret complex spectra without advanced techniques.
-
Does not provide precise bond lengths and angles.
-
Mass Spectrometry (MS)
MS is primarily used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns.
-
Strengths:
-
High sensitivity, requiring very small amounts of sample.
-
Provides accurate molecular weight determination.
-
Fragmentation patterns can help in identifying structural motifs.
-
-
Limitations:
-
Does not provide information about the three-dimensional structure or stereochemistry.
-
Is a destructive technique.
-
Computational Modeling
Computational methods, such as molecular mechanics and density functional theory (DFT), are valuable for predicting the relative stabilities of different conformers and for complementing experimental data.
-
Strengths:
-
Allows for the theoretical exploration of all possible conformations.
-
Can provide insights into the energetic barriers between conformers.
-
Can be used to predict spectroscopic properties.
-
-
Limitations:
-
The accuracy of the results is dependent on the level of theory and the force field used.
-
Represents an isolated molecule in the gas phase or a simplified solvent model, which may not perfectly reflect the solid-state or solution-state behavior.
-
Conclusion: A Synergistic Approach to Structural Analysis
References
In-Silico Modeling of Ethyl 1-piperidineacetate Interactions with Acetylcholinesterase: A Comparative Guide
In the landscape of modern drug discovery, the preliminary in-silico evaluation of small molecules has become an indispensable precursor to costly and time-consuming wet-lab experimentation. This guide provides a comprehensive, in-depth comparison of the predicted binding interactions of Ethyl 1-piperidineacetate with human acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. To provide a robust contextual framework, we will benchmark its performance against three established AChE inhibitors: Donepezil, Galantamine, and Ipidacrine.
This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the selection of computational tools and methodologies. We will delve into molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to construct a holistic view of this compound's potential as a therapeutic agent.
Introduction to this compound and the Significance of Acetylcholinesterase Inhibition
This compound is a derivative of the piperidine heterocyclic ring system, a scaffold present in numerous pharmaceuticals.[1] The piperidine nucleus is of significant interest in medicinal chemistry due to its prevalence in compounds targeting the central nervous system.[1] One of the most critical applications of piperidine-containing compounds is the inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine. In conditions such as Alzheimer's disease, the inhibition of AChE can lead to an increase in acetylcholine levels in the synaptic cleft, thereby ameliorating cognitive decline.
Given the structural features of this compound, it is a plausible candidate for interaction with the active site of AChE. In-silico modeling provides a rapid and cost-effective avenue to explore this hypothesis, predict binding affinity, and understand the molecular interactions that would govern such a relationship.
Comparative Ligands: Established Acetylcholinesterase Inhibitors
To objectively evaluate the in-silico performance of this compound, we have selected three well-characterized AChE inhibitors as benchmarks:
-
Donepezil: A highly selective and reversible inhibitor of AChE, widely prescribed for the treatment of Alzheimer's disease.[2]
-
Galantamine: A tertiary alkaloid that acts as a reversible, competitive AChE inhibitor and also modulates nicotinic acetylcholine receptors.[3]
-
Ipidacrine: A reversible acetylcholinesterase inhibitor that also blocks membrane potassium channels, enhancing cholinergic transmission.[1][4]
These comparators provide a spectrum of binding affinities and interaction mechanisms against which we can assess the potential of this compound.
In-Silico Methodology: A Step-by-Step Workflow
Our comparative analysis will follow a multi-faceted in-silico approach, designed to provide a comprehensive understanding of the potential interactions between our lead compound, this compound, and its target, AChE.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-piperidineacetate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. Ethyl 1-piperidineacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is a critical decision, influenced by factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. This document will delve into the theoretical underpinnings of each technique, present representative validation data, and offer detailed experimental protocols to guide researchers in their methodological choices. The insights provided are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach to method validation.[1][2][3]
The Criticality of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] A thoroughly validated method provides assurance of its reliability and reproducibility, which is essential for making informed decisions throughout the drug development lifecycle. The key parameters assessed during method validation, as stipulated by ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][5]
Comparative Analysis of Analytical Techniques
The choice between GC-MS, HPLC-UV, and LC-MS/MS for the quantification of this compound will depend on the specific analytical needs. The following sections provide a comparative overview of these techniques, highlighting their respective strengths and weaknesses.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a common and robust approach.
Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The retention time of this compound is characteristic of its interaction with the column chemistry, and quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column.
Strengths:
-
Robustness and Reliability: HPLC methods are well-established and known for their ruggedness in routine quality control environments.
-
Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize the separation.
-
Cost-Effective: Compared to mass spectrometry-based methods, HPLC-UV systems are generally less expensive to purchase and maintain.
Limitations:
-
Moderate Sensitivity: The sensitivity of UV detection may be insufficient for trace-level analysis or for quantification in complex biological matrices.
-
Potential for Interference: Co-eluting impurities that absorb at the same wavelength can interfere with the quantification of the analyte, impacting the method's specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a moderate boiling point, GC analysis is feasible.
Principle: The sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Strengths:
-
High Specificity: The mass spectrometer provides a high degree of certainty in the identification of the analyte, even in the presence of co-eluting compounds.
-
Good Sensitivity: GC-MS can offer excellent sensitivity, particularly when operating in selected ion monitoring (SIM) mode.
Limitations:
-
Thermal Stability: The analyte must be thermally stable and sufficiently volatile to be analyzed by GC without degradation.
-
Potential for Derivatization: For compounds with poor volatility or thermal stability, a chemical derivatization step may be necessary, which can add complexity and variability to the method.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is often considered the gold standard for bioanalytical assays and trace-level quantification.
Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, where the analyte is ionized. A specific precursor ion is selected and fragmented, and the resulting product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.
Strengths:
-
Exceptional Sensitivity and Specificity: LC-MS/MS offers the lowest limits of detection and quantification, making it ideal for bioanalysis and trace impurity profiling.[2] The MRM detection mode virtually eliminates interferences from the sample matrix.
-
Wide Applicability: It can be applied to a broad range of compounds, including those that are not amenable to GC analysis.
Limitations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy and precision of the method, requiring careful evaluation and mitigation strategies.[2]
-
Higher Cost and Complexity: LC-MS/MS systems are more expensive and require a higher level of expertise to operate and maintain compared to HPLC-UV and GC-MS.
Comparative Validation Data Summary
The following table presents a summary of representative validation parameters for the quantification of this compound using the three analytical techniques. This data is illustrative and based on typical performance characteristics observed for similar compounds.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | ~ 50 ng/mL | ~ 10 ng/mL | ~ 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 150 ng/mL | ~ 30 ng/mL | ~ 0.5 ng/mL |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the validation of each analytical technique for the quantification of this compound.
HPLC-UV Method Validation Protocol
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.01 M Phosphate Buffer (pH 6.8) (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Specificity: Analyze blank, placebo, and standard solutions to demonstrate that there are no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be less than 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be less than 2.0%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
GC-MS Method Validation Protocol
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 171, 126, 98).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards by serial dilution in the same solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter if necessary.
3. Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC method, with adjusted acceptance criteria as indicated in the comparative data table.
LC-MS/MS Method Validation Protocol
1. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions: Optimize and monitor specific precursor-product ion transitions for this compound and an internal standard.
2. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC method, but often at much lower concentrations due to the higher sensitivity of the technique. An internal standard should be added to all standards and samples to correct for matrix effects and variability in the ionization process.
3. Validation Procedure:
-
In addition to the standard validation parameters, for bioanalytical methods, it is crucial to assess matrix effects, recovery, and stability of the analyte in the biological matrix as per FDA guidelines.[1]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each analytical technique.
Caption: Experimental workflow for HPLC-UV method validation.
Caption: Experimental workflow for GC-MS method validation.
Caption: Experimental workflow for LC-MS/MS method validation.
Conclusion
The selection of an analytical method for the quantification of this compound is a critical step in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS, highlighting their respective strengths and limitations.
-
HPLC-UV is a robust and cost-effective choice for routine quality control applications where high sensitivity is not a primary requirement.
-
GC-MS offers enhanced specificity and good sensitivity, making it suitable for applications where analyte volatility and thermal stability are not limiting factors.
-
LC-MS/MS stands out for its exceptional sensitivity and specificity, making it the preferred method for bioanalytical studies and the quantification of trace-level impurities.
Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical requirements, taking into account factors such as the sample matrix, the required level of sensitivity, and available instrumentation. Regardless of the method chosen, a comprehensive validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Cost-Benefit Analysis of Using Ethyl 1-piperidineacetate in Synthesis: A Comparative Guide
Executive Summary
In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, safety, and scalability. This guide provides an in-depth cost-benefit analysis of Ethyl 1-piperidineacetate, a versatile reagent in organic synthesis, particularly in alkylation reactions. We will objectively compare its performance with a key alternative, N-(diphenylmethylene) glycine ethyl ester, supported by experimental data and protocols. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies, from laboratory-scale research to large-scale manufacturing.
Introduction to this compound
This compound is an α-amino acid ethyl ester derivative that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a piperidine ring attached to an ethyl acetate moiety, makes it a useful reactant for introducing the piperidine-acetyl group into molecules. This is particularly relevant in the synthesis of nicotinic acid receptor agonists for treating dyslipidemia, 1-alkylcyclanols, and various benzhydrylamides for pharmacochemical studies.[2] The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[3][4][5]
| Property | Value |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 109-111 °C/25 mmHg (lit.)[2] |
| Density | 0.984 g/mL at 25 °C (lit.)[2] |
Identifying Key Alternatives: The N-Substituted Glycine Ester Family
While this compound is effective, a range of other N-substituted glycine esters can be employed for similar synthetic transformations.[6][7] A prominent alternative is N-(diphenylmethylene) glycine ethyl ester . This glycine imine is widely used in the asymmetric synthesis of α-amino acids through phase-transfer catalyzed alkylations.[8] The benzophenone-derived protecting group offers distinct advantages in terms of reactivity and stereocontrol, making it a strong contender in many synthetic scenarios.
This guide will focus on a comparative analysis of this compound and N-(diphenylmethylene) glycine ethyl ester in a representative application: the C-H alkylation of indoles. Indole derivatives are a cornerstone of many pharmaceuticals, and their functionalization is a topic of significant interest.[9][10][11][12]
Cost-Benefit Analysis
A holistic evaluation of a synthetic reagent goes beyond its price tag. It encompasses performance, safety, and ease of handling, all of which contribute to the overall cost-effectiveness of a process.
Cost Comparison
The cost of chemical reagents is highly variable, depending on the supplier, purity, and quantity purchased.[13] For a meaningful comparison, we will consider the typical laboratory-scale pricing and project potential bulk pricing trends. It's important to note that large-scale manufacturing can significantly reduce the per-kilogram cost of a drug substance, sometimes by a factor of 10 to 100 compared to catalog prices.[13][14]
| Reagent | Typical Lab-Scale Price (per gram) | Projected Bulk Price Trend |
| This compound | ~$10 - $20 | Moderate reduction with scale |
| N-(diphenylmethylene) glycine ethyl ester | ~$5 - $15 | Significant reduction with scale |
Note: Prices are estimates and can vary. Researchers should obtain quotes from suppliers for accurate, up-to-date pricing.
Performance Comparison: Alkylation of Indole
The alkylation of the indole nucleus is a common reaction to introduce functional groups. Here, we compare the performance of this compound and N-(diphenylmethylene) glycine ethyl ester in this context.
| Parameter | This compound | N-(diphenylmethylene) glycine ethyl ester |
| Reaction Type | Direct C-H alkylation | Phase-transfer catalyzed alkylation |
| Typical Yield | Moderate to Good (60-85%)[15] | Good to Excellent (80-98%)[8] |
| Reaction Conditions | Often requires a catalyst (e.g., metal-based or biocatalyst) and heating.[15] | Mild conditions, often at room temperature, with a phase-transfer catalyst.[8] |
| Stereoselectivity | Generally produces racemic products unless a chiral catalyst is used. | Can achieve high enantioselectivity with a suitable chiral phase-transfer catalyst.[8] |
| Work-up/Purification | Standard chromatographic purification. | Requires hydrolysis of the imine post-alkylation, followed by purification. |
Safety and Handling
Safety is a paramount concern in any chemical synthesis. Both reagents have specific handling requirements.
| Reagent | Hazard Summary | Personal Protective Equipment (PPE) |
| This compound | Warning: Causes skin and eye irritation, and may cause respiratory irritation.[1] Combustible liquid.[1] | Eyeshields, gloves, type ABEK (EN14387) respirator filter.[1] |
| N-(diphenylmethylene) glycine ethyl ester | General irritant. Handle in accordance with good industrial hygiene and safety practices. | Standard laboratory PPE (goggles, gloves, lab coat). |
Experimental Protocols
To provide a practical comparison, here are detailed protocols for the alkylation of N-methylindole as a model substrate.
Protocol 1: Alkylation of N-Methylindole with this compound (Biocatalytic Approach)
This protocol is adapted from methodologies employing myoglobin variants as catalysts for C-H functionalization.[15]
Materials:
-
N-methylindole
-
This compound
-
Mb(H64V,V68A) variant (or other suitable catalyst)
-
Phosphate buffer (pH 9)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, dissolve N-methylindole (1 equiv.) and this compound (1.2 equiv.) in phosphate buffer (pH 9).
-
Add the Mb(H64V,V68A) catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C3-alkylated indole.
Protocol 2: Asymmetric Alkylation of N-Methylindole with N-(diphenylmethylene) glycine ethyl ester
This protocol is a representative example of a phase-transfer catalyzed alkylation.
Materials:
-
N-methylindole
-
N-(diphenylmethylene) glycine ethyl ester
-
Benzyl bromide (as the alkylating agent for the glycine imine)
-
Chiral phase-transfer catalyst (e.g., Cinchona-derived)
-
Toluene
-
Aqueous potassium hydroxide (50%)
-
Hydrochloric acid (1N)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of N-(diphenylmethylene) glycine ethyl ester (1 equiv.) and the chiral phase-transfer catalyst (0.01 equiv.) in toluene, add benzyl bromide (1.1 equiv.).
-
Add 50% aqueous potassium hydroxide and stir the biphasic mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, add water and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude alkylated imine.
-
Hydrolyze the imine by stirring with 1N HCl in diethyl ether at room temperature for 2 hours.
-
Separate the layers and neutralize the aqueous layer with a base.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the resulting α-amino ester by silica gel column chromatography.
Mechanistic Insights
The choice between these reagents is often dictated by the desired outcome and the acceptable reaction conditions, which are rooted in their different reaction mechanisms.
Visualization of the Decision-Making Process
The selection of the optimal reagent involves a multi-faceted decision-making process.
Conclusion and Recommendations
Both this compound and N-(diphenylmethylene) glycine ethyl ester are valuable reagents for the synthesis of complex organic molecules. The choice between them is not straightforward and depends heavily on the specific requirements of the synthetic project.
-
This compound is a suitable choice for introducing the piperidine-acetyl moiety directly, particularly when stereocontrol at the α-carbon is not a primary concern or when biocatalytic methods are employed. Its cost-effectiveness may be favorable for certain applications, especially at a smaller scale.
-
N-(diphenylmethylene) glycine ethyl ester excels in applications requiring high yields and excellent stereocontrol. The well-established methodologies for its asymmetric alkylation make it a go-to reagent for the synthesis of chiral α-amino acid derivatives. While the multi-step process (alkylation followed by deprotection) may seem more complex, the high efficiency and potential for scalability often justify its use in drug development and large-scale synthesis.[14][16]
For drug development professionals, the ability to generate enantiomerically pure compounds often outweighs the initial cost considerations of the reagent. Therefore, for many pharmaceutical applications, the use of N-(diphenylmethylene) glycine ethyl ester in an asymmetric synthesis would be the preferred route. However, for applications where a racemic product is acceptable or where the specific piperidine-containing fragment is desired, this compound remains a viable and potentially more direct option.
Ultimately, the optimal choice will be determined by a careful evaluation of the project's specific goals, budget, and scalability requirements. It is recommended that researchers perform small-scale trials with both reagents to determine the most effective solution for their particular synthetic challenge.
References
- 1. This compound 98 23853-10-3 [sigmaaldrich.com]
- 2. This compound CAS#: 23853-10-3 [amp.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 5. mdpi.com [mdpi.com]
- 6. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]
- 7. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. BJOC - Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes [beilstein-journals.org]
- 12. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A quick, cost-effective process for large-scale compound synthesis for a leading pharma company - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Custom Synthesis in Cost-effective Drug Production - Reachem [reachemchemicals.com]
A Comparative Guide to the Environmental Impact Assessment of Ethyl 1-piperidineacetate Synthesis
This guide provides an in-depth comparative analysis of synthetic routes for Ethyl 1-piperidineacetate, a key intermediate in pharmaceutical development. We will dissect a conventional synthesis pathway, evaluating its environmental footprint through established green chemistry metrics, and compare it against a viable, greener alternative. This document is intended for researchers, chemists, and process development professionals dedicated to integrating principles of sustainability into chemical manufacturing without compromising efficiency or product purity.
Introduction: The Significance of this compound
This compound is a versatile building block used in the synthesis of a variety of more complex molecules, including nicotinic acid receptor agonists for treating dyslipidemia. As with many fine chemicals, its synthesis involves multi-step processes where the choice of reagents, solvents, and reaction conditions carries significant environmental and safety implications. This guide moves beyond simple yield analysis to provide a holistic environmental impact assessment, empowering scientists to make more sustainable choices in the laboratory and beyond.
The Conventional Approach: N-Alkylation in Aromatic Solvent
A common and straightforward method for synthesizing this compound is the direct N-alkylation of piperidine with ethyl chloroacetate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, using a non-polar organic solvent.
Reaction Scheme: Piperidine + Ethyl Chloroacetate --(Base, Solvent)--> this compound + Base·HCl Salt
Deconstruction of the Conventional Protocol
A typical lab-scale synthesis involves the following components:
-
Reactants: Piperidine, Ethyl Chloroacetate
-
Base: Sodium Carbonate (Na₂CO₃)
-
Solvent: Toluene
While effective, an analysis of each component reveals significant environmental and safety concerns.
-
Piperidine: A corrosive and flammable liquid that can cause severe skin burns and eye damage.[1] It is toxic if inhaled or absorbed through the skin and poses a risk to the central nervous system, liver, and kidneys.[2][3]
-
Ethyl Chloroacetate: A toxic and flammable liquid.[4][5] It is a lachrymator, causes severe irritation to the eyes, skin, and respiratory system, and is classified as very toxic to aquatic life.[6][7][8]
-
Toluene: A volatile organic compound (VOC) widely used as an industrial solvent. It is a flammable liquid with moderate acute and chronic toxicity to aquatic life.[9] Toluene can contaminate groundwater and its atmospheric emissions contribute to the formation of smog.[9][10][11][12]
-
Sodium Carbonate: Generally considered an environmentally friendly substance. It is biodegradable and has a low potential for bioaccumulation.[13][14] However, large-scale releases can increase the pH of aquatic ecosystems, potentially harming local wildlife.[15]
Green Chemistry Metrics: A Quantitative Assessment
To objectively measure the "greenness" of this process, we utilize two key metrics: Atom Economy and the Environmental Factor (E-Factor).
A. Atom Economy
Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[16][17]
-
Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[18][19]
-
Calculation:
-
This compound (C₉H₁₇NO₂): 171.24 g/mol
-
Piperidine (C₅H₁₁N): 85.15 g/mol
-
Ethyl Chloroacetate (C₄H₇ClO₂): 122.55 g/mol
-
% AE = (171.24 / (85.15 + 122.55)) x 100 = 82.45%
-
An atom economy of 82.45% is respectable for a substitution reaction. However, it inherently signifies that 17.55% of the reactant mass is converted into byproducts, even before considering solvent waste or purification losses.
B. Environmental Factor (E-Factor)
The E-Factor provides a broader view by quantifying the total waste generated per kilogram of product.
-
Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Estimation: In a typical scenario, the major waste streams are the solvent (toluene), the salt byproduct (sodium chloride), and unreacted starting materials. Assuming a solvent-to-product ratio of 10:1 (by mass) and near-complete conversion, the E-Factor can easily exceed 10, indicating that for every 1 kg of product, more than 10 kg of waste is generated. This highlights the dominant contribution of solvent usage to the overall environmental impact.
A Greener Alternative: Solvent Substitution
The most significant and immediate improvement to the environmental profile of this synthesis can be achieved by replacing the solvent. The principles of green chemistry advocate for the use of "safer solvents and auxiliaries," prioritizing those that are non-toxic, derived from renewable resources, and readily biodegradable.
Proposed Alternative: 2-Methyltetrahydrofuran (2-MeTHF)
2-Methyltetrahydrofuran (2-MeTHF) is an excellent green solvent alternative to toluene for this application.[20]
-
Renewable Feedstock: 2-MeTHF is produced from renewable resources like corncobs and bagasse.[20]
-
Improved Safety Profile: It has a higher boiling point and flash point than many traditional ether solvents and shows a lower tendency to form explosive peroxides.
-
Reduced Environmental Impact: It exhibits lower aquatic toxicity compared to toluene.
-
Process Efficiency: Its limited miscibility with water can simplify aqueous workups, potentially reducing the volume of water required.
By substituting toluene with 2-MeTHF, the core chemistry remains the same, preserving the high atom economy. The primary benefit lies in drastically reducing the hazard profile and environmental impact of the largest waste stream—the solvent.
Comparative Data Summary
The following table provides a clear comparison between the conventional and the proposed greener synthesis routes.
| Parameter | Conventional Route | Greener Alternative | Rationale for Improvement |
| Solvent | Toluene | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is bio-based, has a better safety profile, and lower aquatic toxicity.[20][21] |
| Reactant Hazards | Piperidine (Corrosive, Toxic), Ethyl Chloroacetate (Toxic, Aquatic Hazard) | Unchanged | Core reactants are the same. Focus is on mitigating process hazards. |
| Atom Economy | 82.45% | 82.45% | The reaction stoichiometry is identical. |
| Estimated E-Factor | > 10 | < 10 | Reduced waste hazard. Potential for more efficient workup and solvent recycling. |
| Primary Waste Stream | Toluene (VOC, Aquatic Toxin) | 2-MeTHF (Lower Toxicity, Biodegradable) | Significantly reduces the environmental impact of the largest waste component. |
| Safety Concerns | Flammable, toxic reagents and solvent. | Flammable, toxic reagents. Solvent is safer. | Substitution of toluene reduces overall process risk. |
Experimental Protocols
The following protocols are provided for laboratory-scale synthesis and include self-validating checkpoints to ensure reaction integrity and completion.
Protocol 1: Conventional Synthesis using Toluene
Materials:
-
Piperidine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Sodium Carbonate (1.5 eq)
-
Toluene (10 mL per gram of piperidine)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine, toluene, and anhydrous sodium carbonate.
-
Begin stirring the suspension. Add ethyl chloroacetate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the piperidine starting material is consumed.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the sodium salts. Wash the salt cake with a small amount of toluene.
-
Combine the filtrate and washings. Wash the organic layer sequentially with deionized water (2x) and saturated brine solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless liquid.
Protocol 2: Greener Synthesis using 2-MeTHF
Materials:
-
Piperidine (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Sodium Carbonate (1.5 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 mL per gram of piperidine)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine, 2-MeTHF, and anhydrous sodium carbonate.
-
Begin stirring the suspension. Add ethyl chloroacetate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Note the lower reflux temperature compared to toluene.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC or GC until the piperidine starting material is consumed.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove the sodium salts. Wash the salt cake with a small amount of 2-MeTHF.
-
Combine the filtrate and washings. Due to the limited miscibility of 2-MeTHF and water, the aqueous wash can be performed with smaller volumes, and phase separation is typically cleaner. Wash the organic layer sequentially with deionized water (2x) and saturated brine solution (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Conclusion and Future Outlook
This guide demonstrates that significant improvements in the environmental performance of this compound synthesis can be achieved through a simple, yet impactful, solvent substitution. While the atom economy of the core reaction is fixed, replacing toluene with a bio-based solvent like 2-MeTHF drastically reduces the hazard profile and environmental impact of the process's largest waste stream.
For drug development professionals and researchers, this analysis serves as a model for critically evaluating established protocols. The path forward in sustainable chemistry involves not only the discovery of novel, highly atom-economical reactions but also the diligent optimization of existing syntheses. Future work could explore catalytic N-alkylation methods to reduce the salt byproduct or the development of continuous flow processes to minimize solvent volumes and improve safety and efficiency.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemos.de [chemos.de]
- 9. dcceew.gov.au [dcceew.gov.au]
- 10. health.state.mn.us [health.state.mn.us]
- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. puracy.com [puracy.com]
- 14. Sodium carbonate – a component of eco-friendly washing agents? - PCC Group Product Portal [products.pcc.eu]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. bilder.buecher.de [bilder.buecher.de]
- 17. primescholars.com [primescholars.com]
- 18. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Ethyl 1-piperidineacetate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-piperidineacetate, ensuring the safety of laboratory personnel and the protection of our environment. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can maintain the highest standards of scientific integrity and operational excellence.
Hazard Assessment and Chemical Profile of this compound
A thorough understanding of the chemical's properties is paramount before any handling or disposal procedures are initiated. This compound is a combustible liquid and an irritant, necessitating careful handling to avoid skin, eye, and respiratory tract irritation.[1]
| Property | Value | Source |
| CAS Number | 23853-10-3 | [1] |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Boiling Point | 109-111 °C / 25 mmHg | [1] |
| Density | 0.984 g/mL at 25 °C | [1] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [1] |
| Hazards | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3 | [1] |
Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2] Contact with these substances can lead to vigorous reactions, producing heat and potentially hazardous fumes.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its irritant nature, a comprehensive suite of personal protective equipment is mandatory when handling this compound in any capacity, from routine use to disposal.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact, which can cause irritation and dermatitis.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling large quantities or in poorly ventilated areas to prevent respiratory tract irritation.[3][5] |
Always inspect PPE for integrity before use and follow proper doffing procedures to avoid cross-contamination.[3]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound involves a multi-step process that ensures the waste is handled safely and in compliance with environmental regulations. The following workflow provides a clear path from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Waste Collection and Storage
-
Container Selection: Collect waste this compound in a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[6] Avoid metal containers due to the potential for corrosion with acidic or basic residues.[7]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Combustible").[8][9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA should be away from ignition sources and incompatible chemicals.[2] Ensure the container is kept closed except when adding waste.[9]
Neutralization via Base Hydrolysis (Saponification)
Treating the waste through hydrolysis is a recommended step to reduce its reactivity and potential environmental impact. This process, known as saponification, converts the ester into an alcohol (ethanol) and the salt of the carboxylic acid (sodium 1-piperidineacetate).[11][12]
Protocol:
-
Preparation: In a fume hood, place the waste this compound in a suitably large borosilicate glass beaker equipped with a magnetic stirrer.
-
Dilution: Slowly add an equal volume of water to the ester waste while stirring.
-
Base Addition: Gradually add a 1M solution of sodium hydroxide (NaOH) to the mixture. The addition should be slow to control any exothermic reaction.
-
Heating and Reflux: Gently heat the mixture to approximately 60-70°C under reflux for at least one hour to ensure complete hydrolysis.
-
Cooling and pH Verification: Allow the mixture to cool to room temperature. Using a calibrated pH meter, check the pH of the solution. If the pH is still acidic, continue to add 1M NaOH dropwise until the pH is in the neutral range (6-8).
-
Final Labeling: Clearly label the container with the neutralized contents, for example, "Neutralized this compound waste (contains sodium 1-piperidineacetate and ethanol)."
Final Disposal
Whether you choose to neutralize the waste or not, the final disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][13] Do not pour this compound or its neutralized byproducts down the drain.[14]
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal.
Spill Management: Preparedness and Response
Accidental spills require immediate and appropriate action to mitigate hazards. The following decision tree outlines the steps to take in the event of a spill.
Caption: Decision-making workflow for managing a spill of this compound.
Small Spill Cleanup Protocol (<100 mL and contained):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 2.
-
Containment: If the spill is spreading, create a dike around the spill using an inert absorbent material like vermiculite or sand.[2][15]
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.[15] Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and arrange for pickup through your EHS office.
For large spills, immediately evacuate the area, notify your institution's EHS and emergency services, and restrict access to the contaminated area.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the sustainable practice of science. A proactive approach to waste management, grounded in a thorough understanding of chemical hazards and safety protocols, is the bedrock of a responsible and successful research enterprise.
References
- 1. This compound 98 23853-10-3 [sigmaaldrich.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. clinician.com [clinician.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. safetynotes.net [safetynotes.net]
- 6. bsu.edu [bsu.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. medline.com [medline.com]
- 12. youtube.com [youtube.com]
- 13. meridianbioscience.com [meridianbioscience.com]
- 14. ishn.com [ishn.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

